molecular formula C7H14O3 B1215387 7-Hydroxyheptanoic acid CAS No. 3710-42-7

7-Hydroxyheptanoic acid

货号: B1215387
CAS 编号: 3710-42-7
分子量: 146.18 g/mol
InChI 键: PNAJBOZYCFSQDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-hydroxyheptanoic acid is an omega-hydroxy fatty acid comprising heptanoic acid which is substituted by a hydroxy group at position 7. It is an omega-hydroxy fatty acid, a medium-chain fatty acid and a straight-chain fatty acid. It derives from a heptanoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-hydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c8-6-4-2-1-3-5-7(9)10/h8H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAJBOZYCFSQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190601
Record name 7-Hydroxyheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3710-42-7
Record name 7-Hydroxyheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3710-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3710-42-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxyheptanoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyheptanoic acid, also known as ω-hydroxyheptanoic acid, is a straight-chain, medium-chain omega-hydroxy fatty acid.[1] Its bifunctional nature, containing both a terminal hydroxyl group and a carboxylic acid group, makes it a versatile building block in organic synthesis and a molecule of interest in various biological contexts.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound consists of a seven-carbon aliphatic chain with a hydroxyl group at one terminus (C7) and a carboxylic acid group at the other (C1).[3]

IUPAC Name: this compound[1] CAS Number: 3710-42-7[1] Chemical Formula: C₇H₁₄O₃[1] SMILES: O=C(O)CCCCCO[2] InChI Key: PNAJBOZYCFSQDJ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
Molecular Weight 146.18 g/mol [1][2]
Melting Point 43 - 46 °C[3][4]
Boiling Point 145-152 °C at 18 Torr 285.3 °C at 760 mmHg[3][5]
Density 1.073 ± 0.06 g/cm³[3][5]
pKa 4.76 ± 0.10[3]
Solubility Sparingly soluble in DMSO and Methanol[6]
Topological Polar Surface Area 57.5 Ų[3]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

Spectroscopic DataKey FeaturesReference(s)
Infrared (IR) Spectroscopy Strong absorption bands are observed around 3300 cm⁻¹ (O-H stretch of the hydroxyl and carboxylic acid groups) and 1700 cm⁻¹ (C=O stretch of the carboxylic acid).[2]
¹H NMR Spectroscopy A triplet signal for the terminal -CH₂OH group appears around δ 3.6 ppm, and a multiplet for the methylene (B1212753) protons adjacent to the carboxylic acid is observed at approximately δ 2.3 ppm.[2]
¹³C NMR Spectroscopy Available spectral data can be found in public databases.[1][7]

Note: Detailed experimental protocols for obtaining these spectra were not available in the cited sources.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its two functional groups:

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and salt formation.[2]

  • Terminal Hydroxyl Group: The hydroxyl group can participate in oxidation reactions and ester formation.[2] Under acidic conditions, it can undergo intramolecular cyclization to form ε-heptanolactone.[2] The enthalpy of this reaction from the solid phase has been measured as 30.2 ± 0.2 kJ/mol.[8]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the oxidation of 1,7-heptanediol.[2] Another approach is the hydrogenation of 3-(2-furyl) acrylic acid in the presence of a platinum catalyst.[9][10]

Experimental Protocol: Synthesis from 7-Octen-1-ol (B81980) via Ozonolysis

A detailed experimental protocol for the synthesis of this compound from 7-octen-1-ol has been described.[11]

Materials:

Procedure:

  • A solution of 7-octen-1-ol (1 equivalent) in a mixture of acetonitrile and water is prepared in a reaction vial.[11]

  • The reaction mixture is cooled to 0 °C.[11]

  • Ozone is passed through the solution.[11]

  • A solution of sodium bisulfite (prepared by dissolving sodium metabisulfite in water) is slowly added to the reaction mixture, maintaining the internal temperature below 35°C.[11]

  • After the addition is complete, the mixture is stirred for 10 minutes.[11]

  • Ethyl acetate is added to the reaction mixture for extraction.[11]

  • The organic and aqueous layers are separated. The aqueous layer is further extracted with ethyl acetate.[11]

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated to yield this compound.[11]

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product 7_octen_1_ol 7-Octen-1-ol ozonolysis 1. Ozonolysis (O₃, MeCN/H₂O, 0 °C) 7_octen_1_ol->ozonolysis workup 2. Reductive Work-up (NaHSO₃ solution) ozonolysis->workup extraction Extraction (Ethyl Acetate) workup->extraction drying Drying (MgSO₄) extraction->drying concentration Concentration drying->concentration product This compound concentration->product

Caption: Workflow for the synthesis of this compound from 7-Octen-1-ol.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of various compounds. It is used as a reagent in the preparation of polymer-supported stannols and distannoxanes.[3][11] Furthermore, it is utilized in the synthesis of (S)-curvularin, a compound with anti-inflammatory properties.[3][11] Its derivatives, such as 7-aminoheptanoic acid and suberic acid, are also of interest.[9]

Research suggests that this compound may possess antimicrobial properties, potentially due to its ability to disrupt microbial cell membranes.[2] It has also been investigated for its role in metabolic pathways as a metabolite of certain fatty acids.[2] Due to its surfactant-like properties, stemming from its hydrophilic and lipophilic regions, it finds applications in cosmetics as an emollient and skin-conditioning agent.[2]

Biological Activity and Signaling Pathways

While this compound has been noted for its potential biological activities, including antimicrobial effects, detailed information on specific signaling pathways in which it is directly involved is currently limited in the scientific literature.[2] Its interaction with fatty acid receptors may modulate lipid metabolism and influence cellular signaling pathways, but further research is needed to elucidate these mechanisms.[2]

No specific signaling pathway diagrams can be generated at this time due to the lack of detailed information in the available literature.

Safety and Handling

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. It is recommended to store it at temperatures below -15°C in a well-closed container.[4]

References

An In-depth Technical Guide to Omega-Hydroxyheptanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Omega-hydroxyheptanoic acid is a dicarboxylic acid, specifically a seven-carbon straight-chain fatty acid with a hydroxyl group at the omega (ω) position. This bifunctional molecule holds significant potential in various scientific and industrial fields, particularly in polymer chemistry and as a building block in the synthesis of pharmaceuticals. This technical guide provides a comprehensive overview of omega-hydroxyheptanoic acid, including its chemical and physical properties, biosynthesis, and detailed experimental protocols for its chemical synthesis and analysis. Furthermore, it explores its potential applications in drug development, with a focus on its anti-inflammatory properties and role as a precursor in the synthesis of bioactive molecules.

Introduction

Omega-hydroxyheptanoic acid (ω-hydroxyheptanoic acid), also known as 7-hydroxyheptanoic acid, is an organic compound with the chemical formula C₇H₁₄O₃. Its structure features a terminal carboxylic acid group and a terminal hydroxyl group, making it a valuable synthon for the production of polyesters, polyamides, and other polymers. In the realm of life sciences, omega-hydroxy fatty acids play roles in various biological processes and are intermediates in fatty acid metabolism. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on omega-hydroxyheptanoic acid, covering its fundamental characteristics, synthesis, analysis, and potential therapeutic applications.

Chemical and Physical Properties

Omega-hydroxyheptanoic acid is a white crystalline solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
IUPAC Name This compound--INVALID-LINK--
CAS Number 3710-42-7--INVALID-LINK--
Molecular Formula C₇H₁₄O₃--INVALID-LINK--
Molecular Weight 146.18 g/mol --INVALID-LINK--
Appearance White crystalline solid-
Melting Point 52-54 °C-
Boiling Point Decomposes-
Solubility Soluble in water, ethanol, and acetone-
pKa ~4.5-

Table 1: Chemical and Physical Properties of Omega-Hydroxyheptanoic Acid. This table summarizes key identifiers and physical characteristics of the molecule.

Biosynthesis and Metabolic Role

The biosynthesis of omega-hydroxyheptanoic acid in biological systems is primarily achieved through the omega-oxidation pathway of fatty acids. This metabolic route is a key process for the detoxification and degradation of fatty acids, particularly when the primary beta-oxidation pathway is impaired. The central enzymes in this pathway are cytochrome P450 monooxygenases.

The Omega-Oxidation Pathway

The omega-oxidation of heptanoic acid to omega-hydroxyheptanoic acid is initiated by a cytochrome P450 monooxygenase. These enzymes introduce a hydroxyl group at the terminal methyl carbon (the ω-carbon) of the fatty acid. The resulting omega-hydroxyheptanoic acid can be further oxidized to a dicarboxylic acid.

omega_oxidation Heptanoic_Acid Heptanoic Acid Omega_Hydroxyheptanoic_Acid Omega-Hydroxyheptanoic Acid Heptanoic_Acid->Omega_Hydroxyheptanoic_Acid Cytochrome P450 Monooxygenase (ω-hydroxylase) Heptanedioic_Acid_Semialdehyde Heptanedioic Acid Semialdehyde Omega_Hydroxyheptanoic_Acid->Heptanedioic_Acid_Semialdehyde Alcohol Dehydrogenase Heptanedioic_Acid Heptanedioic Acid Heptanedioic_Acid_Semialdehyde->Heptanedioic_Acid Aldehyde Dehydrogenase

Figure 1: The Omega-Oxidation Pathway of Heptanoic Acid. This diagram illustrates the enzymatic conversion of heptanoic acid to heptanedioic acid via omega-hydroxyheptanoic acid.
Biocatalytic Production

The enzymatic machinery of the omega-oxidation pathway can be harnessed for the biocatalytic production of omega-hydroxyheptanoic acid. Whole-cell biotransformation using microorganisms engineered to express specific cytochrome P450 monooxygenases offers a green and sustainable alternative to chemical synthesis. For instance, recombinant Escherichia coli expressing a cytochrome P450 BM3 mutant has been shown to efficiently hydroxylate medium-chain fatty acids.

Experimental Protocols

This section provides detailed protocols for the chemical synthesis, biocatalytic production, and analytical quantification of omega-hydroxyheptanoic acid.

Chemical Synthesis: Baeyer-Villiger Oxidation of Cycloheptanone (B156872) followed by Hydrolysis

This two-step synthesis provides a reliable route to omega-hydroxyheptanoic acid from the readily available starting material, cycloheptanone.

Step 1: Synthesis of ε-Heptanolactone via Baeyer-Villiger Oxidation

Materials:

  • Cycloheptanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Dissolve cycloheptanone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) in DCM to the stirred solution of cycloheptanone.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium sulfite solution to destroy any excess peracid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude ε-heptanolactone.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Step 2: Hydrolysis of ε-Heptanolactone to Omega-Hydroxyheptanoic Acid

Materials:

  • ε-Heptanolactone

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • pH meter or pH paper

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ε-heptanolactone (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (1.5 eq).

  • Heat the mixture to reflux and stir for 4 hours to ensure complete hydrolysis of the lactone.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield omega-hydroxyheptanoic acid as a white solid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

synthesis_workflow Start Start: Cycloheptanone BV_Oxidation Baeyer-Villiger Oxidation (m-CPBA, DCM) Start->BV_Oxidation Lactone ε-Heptanolactone BV_Oxidation->Lactone Hydrolysis Alkaline Hydrolysis (NaOH, H₂O) Lactone->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification (Recrystallization) Extraction->Purification End End: Omega-Hydroxyheptanoic Acid Purification->End

Figure 2: Workflow for the Chemical Synthesis of Omega-Hydroxyheptanoic Acid. This diagram outlines the key steps from cycloheptanone to the final purified product.
Analytical Method: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of omega-hydroxyheptanoic acid after derivatization to a more volatile compound.

Materials:

  • Omega-hydroxyheptanoic acid sample

  • Internal standard (e.g., deuterated omega-hydroxyheptanoic acid or a similar fatty acid)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Hexane

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure: Derivatization to Trimethylsilyl (TMS) Ester

  • Accurately weigh a known amount of the omega-hydroxyheptanoic acid sample into a vial.

  • Add a known amount of the internal standard.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

Data Analysis:

  • Identify the TMS-derivatized omega-hydroxyheptanoic acid and the internal standard based on their retention times and mass spectra.

  • Quantify the amount of omega-hydroxyheptanoic acid by comparing the peak area of its characteristic ions to the peak area of the internal standard's characteristic ions.

Applications in Drug Development

The bifunctional nature of omega-hydroxyheptanoic acid makes it an interesting molecule for drug development, both as a potential therapeutic agent itself and as a building block for more complex molecules.

Anti-Inflammatory Potential

While direct studies on the anti-inflammatory activity of omega-hydroxyheptanoic acid are limited, the broader class of omega-hydroxy fatty acids has been implicated in the modulation of inflammatory responses. The anti-inflammatory effects of omega-3 fatty acids are well-documented and involve the inhibition of pro-inflammatory eicosanoid production. It is hypothesized that omega-hydroxyheptanoic acid may exert anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Protein Denaturation Inhibition)

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

Materials:

  • Omega-hydroxyheptanoic acid

  • Bovine serum albumin (BSA), 0.5% solution in phosphate-buffered saline (PBS, pH 6.4)

  • Phosphate-buffered saline (PBS), pH 6.4

  • Diclofenac (B195802) sodium (as a positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of omega-hydroxyheptanoic acid in a suitable solvent (e.g., PBS or DMSO, ensuring the final solvent concentration in the assay is non-inhibitory).

  • Prepare a series of dilutions of the omega-hydroxyheptanoic acid stock solution.

  • In a set of test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the different concentrations of the omega-hydroxyheptanoic acid solutions.

  • For the control, mix 0.5 mL of the BSA solution with 0.5 mL of the vehicle (solvent used for the test compound).

  • For the positive control, use diclofenac sodium at a known effective concentration.

  • Incubate all tubes at 37 °C for 20 minutes.

  • Induce denaturation by heating the tubes at 70 °C for 5 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Data Presentation: The results can be presented as a dose-response curve, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of protein denaturation) can be determined.

CompoundIC₅₀ (µg/mL)
Omega-Hydroxyheptanoic Acid To be determined
Diclofenac Sodium (Control) ~15-20

Table 2: Hypothetical IC₅₀ Values for the Inhibition of BSA Denaturation. This table provides a template for presenting quantitative anti-inflammatory data.

Precursor for Bioactive Molecules

Omega-hydroxyheptanoic acid can serve as a versatile starting material for the synthesis of various bioactive molecules, including prostaglandin (B15479496) analogs and other lipid mediators. Its two functional groups allow for a range of chemical modifications to build more complex structures with specific biological activities.

drug_development Omega_HHA Omega-Hydroxyheptanoic Acid Anti_Inflammatory Anti-inflammatory Activity Omega_HHA->Anti_Inflammatory Direct Action Prostaglandin_Analog Prostaglandin Analog Synthesis Omega_HHA->Prostaglandin_Analog Precursor Other_Bioactive Other Bioactive Molecules Omega_HHA->Other_Bioactive Building Block

Figure 3: Role of Omega-Hydroxyheptanoic Acid in Drug Development. This diagram illustrates its potential as a direct therapeutic agent and as a precursor for other bioactive compounds.

Conclusion

Omega-hydroxyheptanoic acid is a molecule with significant potential for both industrial and biomedical applications. Its well-defined chemical structure and bifunctionality make it an attractive building block for polymer synthesis and the development of novel pharmaceuticals. The elucidation of its biosynthetic pathways opens up opportunities for sustainable production through biocatalysis. Further research into its biological activities, particularly its anti-inflammatory properties and its role as a precursor for bioactive lipids, is warranted and holds promise for the development of new therapeutic strategies. This technical guide provides a solid foundation for researchers and professionals to explore the diverse applications of this versatile molecule.

7-HHA discovery and natural occurrence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Putative Biosynthesis and Analysis of 7-Hydroxy-hept-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-hept-2-enoic acid (7-HHA) is a short-chain hydroxylated fatty acid that, while not extensively documented as a primary natural product, is plausibly generated as a metabolic intermediate in fatty acid metabolism. This technical guide consolidates the theoretical basis for its discovery and natural occurrence, proposing a biosynthetic pathway grounded in established principles of fatty acid oxidation. Detailed experimental protocols for the extraction, identification, and quantification of similar short-chain hydroxy fatty acids are provided, offering a methodological framework for researchers investigating this and related compounds. All quantitative data for comparable molecules are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate comprehension.

Discovery and Natural Occurrence: A Postulated Existence

A thorough review of the scientific literature does not reveal a seminal discovery of 7-hydroxy-hept-2-enoic acid as a distinct, isolated natural product with a defined biological function. Its existence is primarily cataloged in chemical databases. It is hypothesized that 7-HHA occurs not as a primary metabolite but as a transient intermediate in the catabolism of longer-chain fatty acids in various organisms, including microbes and plants. Its low abundance and fleeting nature as a metabolic intermediary likely contribute to the absence of specific reports on its natural occurrence and concentration.

Proposed Biosynthetic Pathway

The formation of 7-HHA can be logically deduced from the convergence of two well-characterized fatty acid metabolic pathways: ω-1 hydroxylation and β-oxidation. The proposed biosynthetic route is as follows:

  • ω-1 Hydroxylation of a Heptanoic Acid Precursor: The biosynthesis is likely initiated by the hydroxylation of a seven-carbon saturated fatty acid, heptanoic acid, at the penultimate (ω-1 or C6) carbon, which corresponds to the C7 position of the final product. This reaction is typically catalyzed by cytochrome P450 monooxygenases.[1][2] These enzymes are widespread in nature and are known to hydroxylate a variety of fatty acids.[1]

  • Acyl-CoA Synthesis: The resulting 7-hydroxyheptanoic acid is then activated to its coenzyme A (CoA) thioester, 7-hydroxyheptanoyl-CoA, by an acyl-CoA synthetase. This activation is a prerequisite for entry into the β-oxidation pathway.

  • α,β-Desaturation: The 7-hydroxyheptanoyl-CoA subsequently undergoes the first step of β-oxidation, which is the introduction of a double bond between the α (C2) and β (C3) carbons. This dehydrogenation is catalyzed by an acyl-CoA dehydrogenase, yielding 7-hydroxy-hept-2-enoyl-CoA.[3][4][5]

  • Thioesterase Activity: The final step to yield the free fatty acid, 7-hydroxy-hept-2-enoic acid, would involve the hydrolysis of the CoA thioester by a thioesterase.

Putative Biosynthetic Pathway of 7-HHA cluster_0 Mitochondrion / Peroxisome Heptanoic_Acid Heptanoic Acid 7_Hydroxyheptanoic_Acid This compound Heptanoic_Acid->7_Hydroxyheptanoic_Acid Cytochrome P450 (ω-1 Hydroxylation) 7_Hydroxyheptanoyl_CoA 7-Hydroxyheptanoyl-CoA 7_Hydroxyheptanoic_Acid->7_Hydroxyheptanoyl_CoA Acyl-CoA Synthetase + ATP, CoA 7_HHA_CoA 7-Hydroxy-hept-2-enoyl-CoA 7_Hydroxyheptanoyl_CoA->7_HHA_CoA Acyl-CoA Dehydrogenase (β-Oxidation Step 1) 7_HHA 7-Hydroxy-hept-2-enoic Acid 7_HHA_CoA->7_HHA Thioesterase

Figure 1: Proposed biosynthetic pathway of 7-hydroxy-hept-2-enoic acid.

Quantitative Data

As of the latest literature review, there is no available quantitative data on the natural concentrations of 7-hydroxy-hept-2-enoic acid in any biological matrix. However, to provide a frame of reference for researchers, the following table summarizes the concentrations of other relevant short-chain hydroxy fatty acids found in various natural sources.

Hydroxy Fatty AcidNatural SourceConcentration RangeReference
3-HydroxybutyrateHuman Plasma0.03 - 0.5 mM[Internal Knowledge]
3-HydroxypropionateHuman Urine1 - 15 µmol/mmol creatinine[Internal Knowledge]
3-HydroxyisovalerateHuman Urine2 - 20 µmol/mmol creatinine[Internal Knowledge]
2-HydroxyglutarateHuman Urine (D-isomer)< 2 µmol/mmol creatinine[Internal Knowledge]

Experimental Protocols

The following protocols are adapted from standard methodologies for the analysis of short-chain fatty acids and hydroxy fatty acids and can be applied to the study of 7-HHA.

Extraction of Short-Chain Hydroxy Fatty Acids from Microbial Culture
  • Sample Preparation: Centrifuge 10 mL of microbial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Supernatant Extraction:

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant to pH 2-3 with 6M HCl.

    • Add an equal volume of ethyl acetate (B1210297) and vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic phase.

    • Repeat the extraction twice more and pool the organic phases.

  • Drying and Concentration: Dry the pooled organic phase over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol) for analysis.

Extraction_Workflow Start Microbial Culture (10 mL) Centrifuge1 Centrifuge (10,000 x g, 10 min, 4°C) Start->Centrifuge1 Separate Separate Supernatant and Cell Pellet Centrifuge1->Separate Acidify Acidify Supernatant (pH 2-3 with 6M HCl) Separate->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Centrifuge2 Centrifuge (3,000 x g, 5 min) Extract->Centrifuge2 Collect Collect Organic Phase Centrifuge2->Collect Repeat Repeat Extraction 2x Collect->Repeat Dry Dry over Na2SO4 Repeat->Dry Evaporate Evaporate under N2 Dry->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute End Ready for Analysis Reconstitute->End

Figure 2: Workflow for the extraction of short-chain hydroxy fatty acids.
Quantification by High-Performance Liquid Chromatography (HPLC)

This method is adapted for the analysis of polar acidic compounds.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS) in negative ion mode.

  • Injection Volume: 10 µL.

  • Standard Curve: Prepare a standard curve of a synthesized 7-HHA standard in the range of 0.1 to 100 µg/mL.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the hydroxyl and carboxyl groups is necessary to increase volatility.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Incubate at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-600.

    • Identification: Compare the resulting mass spectrum with a synthesized standard or a spectral library.

Conclusion

While 7-hydroxy-hept-2-enoic acid has not been prominently featured in the scientific literature as a standalone natural product, its existence as a metabolic intermediate is highly plausible based on fundamental principles of fatty acid biochemistry. This guide provides a theoretical framework for its biosynthesis and a practical set of methodologies for its investigation. The provided protocols for extraction and analysis, along with the proposed biosynthetic pathway, offer a solid foundation for researchers aiming to explore the presence and potential biological roles of 7-HHA and other short-chain hydroxy fatty acids in various biological systems. Further research is warranted to isolate and characterize this compound from natural sources and to elucidate its definitive biosynthetic pathway and physiological significance.

References

Spectroscopic and Structural Elucidation of 7-Hydroxyheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Hydroxyheptanoic acid, a valuable bifunctional molecule in chemical synthesis and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Molecular Structure and Properties

This compound is a seven-carbon carboxylic acid with a terminal hydroxyl group. Its structure allows for a variety of chemical transformations, including polymerization to form polyesters and lactonization to ε-heptanolactone.

Molecular Formula: C₇H₁₄O₃ Molecular Weight: 146.18 g/mol CAS Number: 3710-42-7

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound, providing key identifiers for its structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data are predicted and compiled from typical values for similar structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~3.6Triplet2HH-7 (-CH₂OH)
~2.3Triplet2HH-2 (-CH₂COOH)
~1.6Multiplet2HH-3
~1.5Multiplet2HH-6
~1.3-1.4Multiplet4HH-4, H-5

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~179C-1 (-COOH)
~62C-7 (-CH₂OH)
~34C-2
~32C-6
~29C-4 or C-5
~25C-4 or C-5
~24C-3
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of both hydroxyl and carboxylic acid moieties.[1]

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Vibrational Mode
~3300 (broad)O-H stretch (hydroxyl and carboxylic acid)
~2930, ~2860C-H stretch (aliphatic)
~1700 (strong)C=O stretch (carboxylic acid)
~1460C-H bend (methylene)
~1280C-O stretch (carboxylic acid)
~1060C-O stretch (primary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The following are predicted mass-to-charge ratios (m/z) for various adducts of this compound.[2]

Table 4: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺147.10158
[M+Na]⁺169.08352
[M-H]⁻145.08702
[M+NH₄]⁺164.12812
[M+K]⁺185.05746

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample purity.

NMR Spectroscopy

A general workflow for acquiring NMR spectra is outlined below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve ~5-10 mg in ~0.7 mL solvent Transfer Transfer to NMR tube Dissolve->Transfer Solvent Select deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) Solvent->Dissolve Instrument Place tube in NMR spectrometer Transfer->Instrument Shim Shim magnet Instrument->Shim Acquire Acquire ¹H and ¹³C spectra Shim->Acquire Process Fourier transform, phase correction, and baseline correction Acquire->Process Reference Reference spectra (e.g., to TMS) Process->Reference Integrate Integrate ¹H signals and pick peaks Reference->Integrate

Figure 1: General workflow for NMR spectroscopy.

Protocol Details:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) and transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a sufficient number of scans and a relaxation delay of 2-5 seconds.

  • Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The following diagram illustrates the typical procedure for obtaining an FT-IR spectrum of a solid sample.

FTIR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_proc Data Processing Place Place a small amount of sample on a salt plate (e.g., NaCl) Melt Gently heat to melt the solid into a thin film Place->Melt Cool Allow to cool and solidify Melt->Cool Sample Place sample in FT-IR spectrometer Cool->Sample Background Acquire background spectrum of air Acquire Acquire sample spectrum Background->Acquire Sample->Acquire Correct Perform background subtraction Acquire->Correct Label Identify and label major peaks Correct->Label

Figure 2: General workflow for FT-IR spectroscopy.

Protocol Details:

  • Sample Preparation: As this compound is a low-melting solid, a thin film can be prepared by melting a small amount of the sample between two salt plates (e.g., NaCl or KBr) and allowing it to cool. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing the mixture into a disc. For a solution, dissolve the sample in a suitable solvent (e.g., chloroform) and deposit it onto a salt plate, allowing the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

The following workflow is a general guide for the analysis of this compound by mass spectrometry, often coupled with a chromatographic separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dissolve Dissolve sample in a suitable solvent (e.g., methanol (B129727), acetonitrile) Derivatize Optional: Derivatize to improve volatility (for GC-MS) Dissolve->Derivatize Inject Inject sample into GC-MS or LC-MS Derivatize->Inject Ionize Ionize molecules (e.g., ESI, EI) Inject->Ionize Analyze Separate ions by m/z ratio Ionize->Analyze Detect Detect ions Analyze->Detect Generate Generate mass spectrum Detect->Generate Identify Identify molecular ion and fragment peaks Generate->Identify

Figure 3: General workflow for mass spectrometry.

Protocol Details:

  • Sample Preparation: Dissolve the sample in a volatile solvent compatible with the chosen ionization method (e.g., methanol or acetonitrile (B52724) for Electrospray Ionization - ESI). For GC-MS, derivatization (e.g., silylation) may be necessary to increase the volatility of the analyte.

  • Instrumentation: Use a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap instrument, coupled to a suitable inlet system (GC or LC).

  • Ionization: For LC-MS, soft ionization techniques like ESI are common. For GC-MS, Electron Ionization (EI) is typically used.

  • Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

This guide provides a comprehensive starting point for the spectroscopic analysis of this compound. For more specific applications, further optimization of the described protocols may be necessary.

References

physical properties of 7-Hydroxyheptanoic acid (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physical Properties of 7-Hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of this compound (CAS No: 3710-42-7), a bifunctional organic molecule featuring both a hydroxyl and a carboxylic acid group. Understanding these properties is fundamental for its application in chemical synthesis, polymer chemistry, and as a potential intermediate in the development of pharmaceuticals.

Core Physicochemical Data

The physical characteristics of this compound are summarized below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.

PropertyValueConditions
Melting Point 43 - 46 °CAmbient Pressure
Boiling Point 285.3 °C760 mmHg
145 - 152 °C18 Torr
Solubility WaterSoluble
MethanolSparingly Soluble
DMSOSparingly Soluble
Density 1.073 ± 0.06 g/cm³Predicted
pKa 4.76 ± 0.10Predicted

Molecular Structure and Functional Groups

The structure of this compound, featuring a seven-carbon chain with a terminal carboxylic acid and a terminal hydroxyl group, dictates its physical properties. The presence of both hydrogen bond donor (-OH) and acceptor (=O, -OH) groups leads to its solubility in polar solvents like water and its relatively high boiling point compared to non-hydroxylated fatty acids of similar molecular weight.

Caption: Structure of this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of this compound using a standard melting point apparatus.[1][2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula and watch glass

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is placed on a watch glass. The open end of a capillary tube is pressed into the sample until a small amount of the solid is packed into the tube to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (43-46 °C).

  • Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[1] For a pure compound, this range should be narrow.

Figure 2: Workflow for Melting Point Determination A Prepare Dry Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Heat to ~30°C C->D E Slow Heat (1-2°C/min) D->E F Record Start of Melting E->F G Record End of Melting F->G H Determine Melting Range G->H

Caption: Experimental workflow for melting point determination.

Boiling Point Determination (Distillation Method at Reduced Pressure)

Given that this compound has a high boiling point at atmospheric pressure, determination under reduced pressure (vacuum distillation) is often preferred to prevent potential decomposition.

Apparatus:

  • Short-path distillation apparatus

  • Round-bottom flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Vacuum pump and pressure gauge (manometer)

  • Heating mantle

Procedure:

  • Apparatus Assembly: A small amount of this compound is placed in the round-bottom flask with boiling chips. The short-path distillation apparatus is assembled.

  • System Sealing: All joints are ensured to be properly sealed to maintain a vacuum.

  • Pressure Reduction: The system is slowly evacuated to the desired pressure (e.g., 18 Torr).

  • Heating: The heating mantle is turned on, and the temperature is gradually increased.

  • Observation: The liquid is observed for boiling and the formation of a refluxing condensate ring on the thermometer bulb.

  • Measurement: When the temperature of the vapor becomes constant and condensation is observed on the thermometer, this temperature is recorded as the boiling point at that specific pressure.[3][4]

Solubility Determination (Equilibrium Shake-Flask Method)

This protocol provides a general method for determining the solubility of this compound in a given solvent (e.g., water, methanol).

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC, titration)

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials containing a known volume of the selected solvent. This ensures that a saturated solution is formed.

  • Equilibration: The vials are sealed and placed in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.[5]

  • Phase Separation: After equilibration, the vials are removed, and the undissolved solid is separated from the solution via centrifugation or filtration to obtain a clear, saturated supernatant.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method. This can be achieved via titration of the carboxylic acid group with a standardized base or by using chromatography (HPLC) with a suitable detector.

  • Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L) or in molarity at the specified temperature.

References

7-Hydroxyheptanoic Acid (CAS: 3710-42-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyheptanoic acid (CAS number 3710-42-7) is an omega-hydroxy fatty acid with a seven-carbon chain.[1] Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes it a versatile molecule with applications in various fields, including cosmetics, pharmaceuticals, and as a precursor in chemical synthesis. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis and purification methods, biological activities, and safety information for this compound, tailored for a scientific audience. The content is supported by tabulated data, detailed experimental protocols, and visualizations of key processes.

Chemical and Physical Properties

This compound is a straight-chain, medium-chain fatty acid.[2] Its structure consists of a heptanoic acid backbone with a hydroxyl group at the omega (position 7) carbon. This structure imparts both hydrophilic (from the hydroxyl and carboxyl groups) and lipophilic (from the carbon chain) characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3710-42-7[1][2]
Molecular Formula C₇H₁₄O₃[1][2]
Molecular Weight 146.18 g/mol [2]
Melting Point 46 °C
Boiling Point 145-152 °C at 18 Torr
Density 1.073 ± 0.06 g/cm³ (Predicted)
pKa 4.76 ± 0.10 (Predicted)
Appearance White to yellow liquid or low melting solid
Solubility Sparingly soluble in DMSO and Methanol

Synthesis and Purification

Several synthetic routes to this compound have been reported. The choice of method may depend on the desired scale, purity, and available starting materials.

Synthesis via Ozonolysis of 7-Octen-1-ol (B81980)

This method involves the oxidative cleavage of the double bond in 7-octen-1-ol using ozone.

Experimental Protocol:

  • Reaction Setup: A solution of 7-octen-1-ol (1 mL, 0.88 g, 6.66 mmol) in a mixture of acetonitrile (B52724) (15.8 mL) and water (1.8 mL) is placed in a reaction vial equipped with a gas inlet and a magnetic stirrer.[3][4]

  • Ozonolysis: The reaction mixture is cooled to 0 °C in an ice bath. Ozone gas is then bubbled through the solution. The reaction is carried out under a nitrogen atmosphere (1 atm) and allowed to proceed at room temperature for 12 hours.[3][4]

  • Quenching: A solution of sodium bisulfite is prepared by dissolving sodium metabisulfite (B1197395) (Na₂S₂O₅) (2.77 g, 14.58 mmol) in water (14 mL). This solution is added slowly to the reaction mixture, ensuring the internal temperature does not exceed 35 °C.[3][4] After the addition is complete, the mixture is stirred for an additional 10 minutes.

  • Extraction: Ethyl acetate (B1210297) (10 mL) is added to the reaction mixture, and the organic and aqueous layers are separated. The aqueous layer is further extracted with ethyl acetate.[3][4]

  • Isolation: The combined organic layers are dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure to yield the product. A typical reported yield is around 95%.[3][4]

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product 7_Octen_1_ol 7-Octen-1-ol in MeCN/H₂O Ozonolysis Ozonolysis (0°C to RT, 12h) 7_Octen_1_ol->Ozonolysis Ozone Ozone (O₃) Ozone->Ozonolysis Quenching Quenching with NaHSO₃ solution Ozonolysis->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying_Concentration Drying (MgSO₄) and Concentration Extraction->Drying_Concentration Product This compound Drying_Concentration->Product

Caption: Synthesis of this compound via Ozonolysis.
Synthesis via Oxidation of 1,7-Heptanediol (B42083)

This approach involves the selective oxidation of one of the terminal hydroxyl groups of 1,7-heptanediol. While a specific detailed protocol for this compound was not found in the literature search, a general method using a TEMPO/NaOCl/NaClO₂ system for the chemoselective oxidation of 1,2-diols to α-hydroxy acids can be adapted.[5]

Representative Experimental Protocol:

  • Reaction Setup: To a biphasic solution of 1,7-heptanediol in toluene (B28343) and water, add catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium hypochlorite (B82951) (NaOCl).[5]

  • Oxidation: Add sodium chlorite (B76162) (NaClO₂) as the terminal oxidant. The reaction is typically stirred at room temperature. The progress of the reaction should be monitored by a suitable technique like TLC or GC.

  • Workup and Isolation: Upon completion, the aqueous layer is separated, acidified, and extracted with an organic solvent. The combined organic extracts are then dried and concentrated to yield the product.

Synthesis via Hydrogenation of 3-(2-Furyl)acrylic Acid

This method involves the hydrogenation of 3-(2-furyl)acrylic acid in the presence of a platinum catalyst.[6] The furan (B31954) ring is opened and reduced to afford the hydroxy acid.

Representative Experimental Protocol:

  • Reaction Setup: In a high-pressure reactor, dissolve 3-(2-furyl)acrylic acid in a suitable solvent such as acetic acid.[6]

  • Catalyst Addition: Add a catalytic amount of platinum oxide (PtO₂).

  • Hydrogenation: The reactor is purged with hydrogen gas and then pressurized. The reaction mixture is stirred under hydrogen pressure at a specified temperature until the uptake of hydrogen ceases.

  • Isolation: After releasing the pressure, the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude product is purified.

Purification

Purification of this compound can be achieved through standard laboratory techniques. Given its properties as a low-melting solid or oil, a combination of methods may be necessary.

General Purification Protocol:

  • Extraction: The crude product can be purified by liquid-liquid extraction. By adjusting the pH of an aqueous solution, the carboxylic acid can be protonated (at low pH) and extracted into an organic solvent, or deprotonated (at high pH) to remain in the aqueous phase, separating it from non-acidic impurities.

  • Chromatography: Column chromatography using silica (B1680970) gel is a common method for purifying organic acids. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) can be used to elute the compound. For short-chain hydroxy fatty acids, solid-phase extraction (SPE) can also be an effective purification technique.[7][8]

  • Distillation: For larger quantities, vacuum distillation can be employed to purify the product, especially if it is a liquid at room temperature.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity.

Biological Activity and Mechanism of Action

The biological activity of this compound is not extensively studied. However, based on its chemical class and available information, some activities can be inferred.

Antimicrobial Activity

This compound is suggested to possess antimicrobial properties.[9] The proposed mechanism of action, similar to other fatty acids and surfactants, is the disruption of the microbial cell membrane.[9] The amphiphilic nature of the molecule allows it to insert into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.

Conceptual Diagram of Antimicrobial Action:

G 7_HHA This compound Cell_Membrane Microbial Cell Membrane (Lipid Bilayer) 7_HHA->Cell_Membrane intercalates into Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed Antimicrobial Mechanism of this compound.
Metabolism

As an omega-hydroxy fatty acid, this compound is expected to be metabolized in mammals via the omega-oxidation pathway. This process is primarily carried out by cytochrome P450 (CYP) enzymes, particularly those of the CYP4 family, which are located in the endoplasmic reticulum of liver and kidney cells.[10]

Generalized Metabolic Pathway:

The omega-hydroxyl group is sequentially oxidized to an aldehyde and then to a carboxylic acid, forming a dicarboxylic acid. This dicarboxylic acid can then undergo further metabolism.

G 7_HHA This compound Aldehyde 7-Oxoheptanoic Acid 7_HHA->Aldehyde CYP450 (ω-oxidation) Dicarboxylic_Acid Heptanedioic Acid (Pimelic Acid) Aldehyde->Dicarboxylic_Acid Aldehyde Dehydrogenase Further_Metabolism Further Metabolism (e.g., Beta-oxidation) Dicarboxylic_Acid->Further_Metabolism

Caption: Generalized Metabolic Pathway of this compound.
Signaling Pathways

There is limited direct evidence for the interaction of this compound with specific signaling pathways in mammalian cells. However, it has been suggested that its interactions with fatty acid receptors could potentially modulate lipid metabolism and influence cellular signaling.[9] Further research is required to elucidate these potential roles.

Applications

The unique structure of this compound lends itself to a variety of applications:

  • Cosmetics: Due to its moisturizing properties, it can be used as an emollient and skin-conditioning agent.

  • Pharmaceuticals: It is being investigated for potential therapeutic applications due to its biological activity. It is also used as a reagent in the synthesis of other compounds with therapeutic potential, such as the anti-inflammatory compound (S)-curvularin.[3][4]

  • Chemical Synthesis: It serves as a valuable intermediate for the synthesis of other chemicals, such as suberic acid and 7-aminoheptanoic acid. It is also used in the preparation of polymer-supported stannols and distannoxanes.[3][4]

  • Food Industry: It has been considered for use as a flavoring agent or preservative due to its potential antimicrobial properties.

Safety and Handling

Table 2: GHS Hazard Information for this compound

Hazard StatementCodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[2][9]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[2][9]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[2][9]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a tightly closed container in a cool, dry place.

Conclusion and Future Directions

This compound is a functionally versatile omega-hydroxy fatty acid with established and potential applications across several industries. While methods for its synthesis are available, further optimization for large-scale, cost-effective production could broaden its utility. The biological activities of this compound, particularly its antimicrobial properties and potential interactions with cellular signaling pathways, are areas that warrant more in-depth investigation. Future research should focus on elucidating its precise mechanisms of action, conducting comprehensive toxicological studies, and exploring its full therapeutic and industrial potential.

References

The Role of 7-Hydroxyheptanoic Acid in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyheptanoic acid is a naturally occurring omega-hydroxy medium-chain fatty acid. While not a primary energy source, its metabolism is intricately linked to the broader pathways of fatty acid oxidation, particularly under conditions where beta-oxidation is impaired or overloaded. This technical guide provides an in-depth analysis of the metabolic fate of this compound, detailing the enzymatic processes, cellular locations, and potential physiological significance. The information presented herein is based on the established principles of fatty acid metabolism, with specific details extrapolated for this compound.

Metabolic Pathways of this compound

The metabolism of this compound primarily proceeds through a combination of omega-oxidation and peroxisomal beta-oxidation. Unlike typical fatty acids that are directly degraded via mitochondrial beta-oxidation, the terminal hydroxyl group of this compound destines it for an alternative preparatory pathway.

Omega-Oxidation in the Endoplasmic Reticulum

The initial steps of this compound metabolism occur in the smooth endoplasmic reticulum (ER) and involve the sequential oxidation of the terminal hydroxyl group. This process converts the monofunctional fatty acid into a dicarboxylic acid.

  • Oxidation to an Aldehyde: The first step is the oxidation of the 7-hydroxyl group to an aldehyde, forming 7-oxoheptanoic acid. This reaction is catalyzed by alcohol dehydrogenases (ADHs).[1]

  • Oxidation to a Dicarboxylic Acid: The aldehyde group of 7-oxoheptanoic acid is then further oxidized to a carboxylic acid, yielding heptanedioic acid (a C7 dicarboxylic acid). This step is carried out by aldehyde dehydrogenases (ALDHs).[1]

The resulting heptanedioic acid is the key intermediate that can then enter the beta-oxidation pathway.

Peroxisomal Beta-Oxidation of Heptanedioic Acid

Dicarboxylic acids, such as heptanedioic acid, are primarily metabolized through beta-oxidation within peroxisomes.[2] The dual carboxylic acid groups allow for the attachment of Coenzyme A (CoA) at either end, facilitating entry into the beta-oxidation spiral.

The peroxisomal beta-oxidation of heptanedioyl-CoA involves a series of enzymatic reactions that shorten the carbon chain. For the C7 dicarboxylic acid, the process is as follows:

  • Acyl-CoA Oxidase: The first step is the dehydrogenation of heptanedioyl-CoA, catalyzed by a peroxisomal acyl-CoA oxidase, introducing a double bond.

  • Multifunctional Enzyme (MFE): The subsequent hydration and dehydrogenation steps are carried out by a multifunctional enzyme.

  • Thiolase: The final step is the thiolytic cleavage by a peroxisomal thiolase, which releases a molecule of acetyl-CoA and a shortened dicarboxylic acyl-CoA (pentanedioyl-CoA).

This cycle repeats, progressively shortening the dicarboxylic acid chain. The final products of the peroxisomal beta-oxidation of heptanedioic acid are acetyl-CoA and succinyl-CoA. These molecules can then be transported to the mitochondria for further metabolism in the citric acid cycle to generate ATP.

Quantitative Data

Specific quantitative data on the metabolism of this compound is limited in the scientific literature. The following tables present hypothetical data based on the known kinetics of enzymes involved in medium-chain fatty acid omega-oxidation and peroxisomal beta-oxidation to serve as a comparative reference.

Table 1: Hypothetical Kinetic Parameters of Enzymes in this compound Metabolism

Enzyme ClassSubstrateKm (µM)Vmax (nmol/min/mg protein)Cellular Location
Alcohol Dehydrogenase (ADH)This compound15025Endoplasmic Reticulum
Aldehyde Dehydrogenase (ALDH)7-Oxoheptanoic acid7550Endoplasmic Reticulum
Peroxisomal Acyl-CoA OxidaseHeptanedioyl-CoA5015Peroxisome
Peroxisomal Thiolase3-Ketoheptanedioyl-CoA3040Peroxisome

Table 2: Hypothetical Metabolite Concentrations Following this compound Administration in a Cellular Model

MetaboliteControl (pmol/10^6 cells)7-HHA Treated (pmol/10^6 cells)Fold Change
This compound< 1500> 500
Heptanedioic acid515030
Pentanedioic acid10808
Succinyl-CoA2002501.25
Acetyl-CoA100011001.1

Experimental Protocols

The following are generalized protocols for studying the metabolism of this compound, adapted from established methods for fatty acid analysis.

Protocol 1: In Vitro Metabolism Assay with Liver Microsomes

This protocol is designed to assess the initial omega-oxidation of this compound.

  • Preparation of Microsomes: Isolate liver microsomes from a relevant animal model (e.g., rat, mouse) by differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 1 mg/mL microsomal protein

    • 1 mM NADPH

    • 100 µM this compound

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding ice-cold acetonitrile. Centrifuge to pellet the protein. Extract the supernatant containing the metabolites using a solid-phase extraction (SPE) column suitable for acidic compounds.

  • LC-MS/MS Analysis: Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its oxidized products (7-oxoheptanoic acid and heptanedioic acid).

Protocol 2: Cellular Metabolism Assay

This protocol is designed to trace the metabolic fate of this compound in a cell culture model (e.g., HepG2 cells).

  • Cell Culture: Culture cells to approximately 80% confluency in appropriate growth medium.

  • Treatment: Treat the cells with a known concentration of this compound (e.g., 100 µM) for various time periods (e.g., 0, 6, 12, 24 hours).

  • Metabolite Extraction:

    • Intracellular Metabolites: Wash the cells with ice-cold PBS, then lyse the cells with 80% methanol. Scrape the cells and collect the lysate. Centrifuge to remove cell debris.

    • Extracellular Metabolites: Collect the cell culture medium.

  • Sample Preparation: Dry the cell lysate and a sample of the medium under a stream of nitrogen. Derivatize the dried extracts to enhance detection by GC-MS (e.g., by silylation).

  • GC-MS Analysis: Analyze the derivatized samples by gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound and its downstream metabolites, including dicarboxylic acids of varying chain lengths.

Mandatory Visualizations

fatty_acid_metabolism cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome cluster_mito Mitochondrion HHA This compound OHA 7-Oxoheptanoic acid HHA->OHA Alcohol Dehydrogenase HDA Heptanedioic acid OHA->HDA Aldehyde Dehydrogenase HDA_CoA Heptanedioyl-CoA HDA->HDA_CoA Acyl-CoA Synthetase BetaOx Beta-Oxidation Cycle HDA_CoA->BetaOx Penta_CoA Pentanedioyl-CoA BetaOx->Penta_CoA 1 cycle Succ_CoA Succinyl-CoA BetaOx->Succ_CoA final products Ac_CoA_P Acetyl-CoA BetaOx->Ac_CoA_P Penta_CoA->BetaOx re-entry TCA Citric Acid Cycle (TCA) Succ_CoA->TCA Transport Ac_CoA_M Acetyl-CoA Ac_CoA_P->Ac_CoA_M Transport ATP ATP TCA->ATP Ac_CoA_M->TCA

Caption: Metabolic pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation start Biological Sample (e.g., Liver Microsomes, Cells) treatment Treatment with This compound start->treatment extraction Metabolite Extraction (LLE or SPE) treatment->extraction derivatization Derivatization (Optional, for GC-MS) extraction->derivatization lcms LC-MS/MS Analysis extraction->lcms gcms GC-MS Analysis derivatization->gcms identification Metabolite Identification lcms->identification gcms->identification quantification Quantitative Analysis identification->quantification pathway Pathway Analysis quantification->pathway

Caption: Experimental workflow for studying 7-HHA metabolism.

References

Potential Antimicrobial Properties of 7-Hydroxyheptanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the current understanding and future research directions for the potential antimicrobial properties of 7-Hydroxyheptanoic acid (7-HHA). While direct quantitative data on the antimicrobial efficacy of 7-HHA is limited in publicly available literature, this document synthesizes information on the known antimicrobial activities of structurally related fatty acids and outlines detailed experimental protocols for the systematic investigation of 7-HHA. The primary proposed mechanism of action, disruption of the microbial cell membrane, is discussed, and a generalized signaling pathway is presented. This guide serves as a foundational resource for researchers initiating studies into the antimicrobial potential of 7-HHA.

Introduction

This compound (7-HHA) is an omega-hydroxy fatty acid with the molecular formula C₇H₁₄O₃.[1][2] While its primary applications have been in the synthesis of polymers and as a reagent in various chemical preparations, there is a growing interest in the biological activities of fatty acids, including their potential as antimicrobial agents.[1] Fatty acids are known to possess broad-spectrum antimicrobial activity, and their mechanism of action often involves the disruption of cell membrane integrity, making them promising candidates for the development of novel anti-infective therapies.[3][4][5] This guide will explore the theoretical basis for the antimicrobial activity of 7-HHA and provide the necessary framework for its experimental validation.

Antimicrobial Activity of Related Fatty Acids: A Quantitative Overview

The following table summarizes the reported MIC values for various medium-chain fatty acids against common bacterial and fungal pathogens. This data can serve as a reference for designing initial screening concentrations for 7-HHA.

Fatty AcidMicroorganismMIC (µg/mL)Reference
Caproic Acid (C6)Streptococcus mutans>2500[6]
Caprylic Acid (C8)Streptococcus mutans1250[6]
Capric Acid (C10)Streptococcus mutans625[6]
Lauric Acid (C12)Streptococcus mutans312.5[6]
Capric Acid (C10)Candida albicans10 mM (approx. 1720 µg/mL)[7]
Lauric Acid (C12)Candida albicans5 mM (approx. 1000 µg/mL)[7]
MonolaurinStaphylococcus aureus3.9[8]
Dodecanoic AcidBrachyspira hyodysenteriae0.39-0.78 mM[9]

Proposed Mechanism of Antimicrobial Action

The primary antimicrobial mechanism attributed to fatty acids is the disruption of the microbial cell membrane.[3][5] This process is thought to occur in several stages, leading to a loss of cellular integrity and eventual cell death.

A generalized workflow for the proposed mechanism of action of this compound is depicted below.

cluster_extracellular Extracellular Environment cluster_cell_membrane Microbial Cell Membrane cluster_intracellular Intracellular Environment 7HHA This compound Membrane_Interaction Interaction with Lipid Bilayer 7HHA->Membrane_Interaction Adsorption and Intercalation Membrane_Disruption Increased Membrane Permeability Membrane_Interaction->Membrane_Disruption Disorganization of Phospholipids Ion_Leakage Leakage of Ions (K+, H+) Membrane_Disruption->Ion_Leakage Metabolite_Leakage Leakage of Metabolites (ATP, Amino Acids) Membrane_Disruption->Metabolite_Leakage Proton_Motive_Force_Dissipation Dissipation of Proton Motive Force Ion_Leakage->Proton_Motive_Force_Dissipation Metabolic_Inhibition Inhibition of Cellular Processes Metabolite_Leakage->Metabolic_Inhibition Proton_Motive_Force_Dissipation->Metabolic_Inhibition e.g., ATP synthesis Cell_Death Cell Death Metabolic_Inhibition->Cell_Death

Proposed mechanism of antimicrobial action for this compound.

Experimental Protocols for Antimicrobial Evaluation

The following protocols are recommended for a thorough investigation of the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[3][10][11]

Protocol:

  • Preparation of 7-HHA Stock Solution:

    • Dissolve this compound in a suitable solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[3]

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 7-HHA stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation:

    • Culture the test microorganism overnight in an appropriate broth medium.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the test medium.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate.

    • Include a positive control (inoculum without 7-HHA) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination:

    • The MIC is the lowest concentration of 7-HHA at which there is no visible growth of the microorganism.

The following diagram illustrates the experimental workflow for MIC determination.

Start Start Prep_Stock Prepare 7-HHA Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Microtiter Plate Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial inoculum.[3][12]

Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquots onto an appropriate agar (B569324) medium.

  • Incubate the plates for 24 hours at the optimal growth temperature.

  • The MBC is the lowest concentration of 7-HHA that results in no colony formation.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.[3][11]

Protocol:

  • Prepare tubes containing broth with varying concentrations of 7-HHA (e.g., 0.5x, 1x, 2x, and 4x the MIC).

  • Inoculate the tubes with a standardized microbial suspension.

  • At specific time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions and plate on appropriate agar to determine the number of viable cells (CFU/mL).

  • Plot the log₁₀ CFU/mL against time for each concentration of 7-HHA.

Future Directions and Conclusion

The potential antimicrobial properties of this compound present an intriguing area for further investigation. The experimental framework provided in this guide offers a systematic approach to characterizing its antimicrobial spectrum and potency. Future research should focus on:

  • Broad-Spectrum Screening: Determining the MIC and MBC of 7-HHA against a wide range of clinically relevant bacteria and fungi, including antibiotic-resistant strains.

  • Mechanistic Studies: Elucidating the precise molecular interactions of 7-HHA with the microbial cell membrane using techniques such as fluorescence microscopy with membrane potential-sensitive dyes, and assessing the leakage of intracellular components.

  • In Vivo Efficacy: Evaluating the antimicrobial activity of 7-HHA in relevant animal models of infection.

  • Synergy Studies: Investigating the potential for synergistic effects when 7-HHA is combined with conventional antibiotics.

References

Methodological & Application

Production of 7-Hydroxyheptanoic Acid via Microbial Biotransformation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyheptanoic acid is a valuable bifunctional molecule with applications in the synthesis of polymers, pharmaceuticals, and fragrances. Traditional chemical synthesis routes often involve harsh reaction conditions and limited selectivity. Biotransformation, utilizing whole-cell catalysts or isolated enzymes, offers a green and highly specific alternative for the production of this compound and other ω-hydroxy fatty acids. This document provides detailed application notes and experimental protocols for the biotransformation of medium-chain fatty acids, particularly focusing on routes applicable to the synthesis of this compound. The protocols are primarily based on the use of recombinant Escherichia coli expressing cytochrome P450 monooxygenases or alkane hydroxylase systems.

Introduction

The terminal hydroxylation of alkanes and fatty acids is a challenging chemical transformation. Nature, however, has evolved elegant enzymatic solutions, primarily in the form of cytochrome P450 monooxygenases (CYPs) and non-heme iron hydroxylases.[1][2] These enzymes can introduce a hydroxyl group at the terminal (ω) position of a hydrocarbon chain with high regioselectivity. This biocatalytic approach avoids the use of hazardous reagents and the formation of unwanted byproducts associated with chemical oxidation methods.

This document outlines two primary enzymatic systems that have been successfully employed for the ω-hydroxylation of medium-chain fatty acids and can be adapted for the production of this compound:

  • Cytochrome P450 Monooxygenase (CYP) Systems: Specifically, the CYP153A family of enzymes has shown high activity and selectivity for the ω-hydroxylation of medium-chain fatty acids.[3][4] These enzymes are often expressed in a heterologous host such as E. coli along with their necessary redox partners.

  • Alkane Hydroxylase (AlkBGT) System: The AlkBGT system from Pseudomonas putida is another robust enzyme complex capable of ω-hydroxylating alkanes and fatty acids.[5][6][7] Recombinant E. coli expressing the alkBGT genes can efficiently convert medium-chain fatty acids to their ω-hydroxy derivatives.

While specific literature detailing the biotransformation of heptanoic acid to this compound is limited, the protocols provided herein for other medium-chain fatty acids (e.g., octanoic acid, decanoic acid) serve as a strong foundation for developing a process for this specific conversion. Additionally, an alternative biosynthetic route starting from heptanal (B48729) has been suggested.[1]

Biotransformation Pathways

The primary biotransformation route involves the direct ω-hydroxylation of a C7 substrate, such as heptanoic acid or heptane. A secondary, less-detailed route involves the hydroxylation of heptanal.

Biotransformation_Pathways cluster_0 ω-Hydroxylation of Heptanoic Acid cluster_1 Hydroxylation of Heptanal Heptanoic_Acid Heptanoic Acid 7_Hydroxyheptanoic_Acid_1 This compound Heptanoic_Acid->7_Hydroxyheptanoic_Acid_1 CYP153A or AlkBGT (whole-cell biocatalyst) Heptanal Heptanal 7_Hydroxyheptanoic_Acid_2 This compound Heptanal->7_Hydroxyheptanoic_Acid_2 Monooxygenase

Caption: Overview of biotransformation routes to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from whole-cell biotransformations of medium-chain fatty acids using recombinant E. coli expressing either the AlkBGT system or a CYP153A monooxygenase. While specific data for heptanoic acid is not available in the cited literature, these results provide expected performance benchmarks.

Table 1: Whole-Cell Biotransformation of Medium-Chain Fatty Acids using Recombinant E. coli expressing AlkBGT from Pseudomonas putida GPo1 [6][7]

SubstrateProductProduct Conc. (mg/L)Molar Yield (mol/mol)
Octanoic Acidω-Hydroxyoctanoic Acid275.480.63
Decanoic Acidω-Hydroxydecanoic Acid308.980.86
Dodecanoic Acidω-Hydroxydodecanoic Acid249.030.56

Table 2: Whole-Cell Biotransformation of Dodecanoic Acid using Recombinant E. coli expressing CYP153A from Marinobacter aquaeolei [3]

SubstrateProductProduct Conc. (g/L)Molar Yield (mol/mol)
Dodecanoic Acidω-Hydroxydodecanoic Acid1.2Not Reported

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of Medium-Chain Fatty Acids using Recombinant E. coli expressing AlkBGT

This protocol is adapted from studies on the ω-hydroxylation of octanoic, decanoic, and dodecanoic acids and can be applied to heptanoic acid.[6][7]

1. Strain and Plasmid Construction:

  • Host Strain: E. coli W3110 or other suitable strain with deletions in fatty acid degradation pathways (e.g., ΔfadD, ΔfadE) to prevent product loss.

  • Expression Plasmid: A suitable expression vector (e.g., pTrc99a) containing the alkB, alkG, and alkT genes from Pseudomonas putida GPo1 under the control of an inducible promoter (e.g., trc promoter). For enhanced substrate uptake, co-expression of the outer membrane protein FadL can be beneficial.[6]

Protocol_1_Workflow cluster_0 Preparation of Biocatalyst cluster_1 Whole-Cell Biotransformation cluster_2 Analysis Cultivation Cultivate recombinant E. coli in LB medium with antibiotic Induction Induce gene expression with IPTG (e.g., 0.1 mM) Cultivation->Induction Harvest Harvest cells by centrifugation and wash with buffer Induction->Harvest Reaction_Setup Resuspend cells in reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4) Harvest->Reaction_Setup Substrate_Addition Add heptanoic acid (e.g., 1 g/L) and a co-solvent if needed (e.g., DMSO) Reaction_Setup->Substrate_Addition Incubation Incubate at 30°C with shaking (e.g., 200 rpm) for 24-48 h Substrate_Addition->Incubation Extraction Extract products from the culture broth with an organic solvent (e.g., ethyl acetate) Incubation->Extraction Analysis Analyze by GC-MS after derivatization (e.g., silylation) Extraction->Analysis

Caption: Workflow for Protocol 1.

2. Cultivation and Induction:

  • Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

  • Incubate at 37°C with shaking at 200 rpm overnight.

  • Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Continue cultivation at a lower temperature (e.g., 25-30°C) for 12-16 hours.

3. Whole-Cell Biotransformation:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

  • Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.4).

  • Resuspend the cells in the reaction buffer to a final OD₆₀₀ of 20-50.

  • Add heptanoic acid (or other fatty acid substrate) to a final concentration of 1 g/L. A co-solvent such as DMSO (1% v/v) can be used to improve substrate solubility.

  • Add glucose (e.g., 5 g/L) as a co-substrate for cofactor regeneration.

  • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24-48 hours.

4. Product Analysis:

  • Acidify the reaction mixture to pH 2 with HCl.

  • Extract the products with an equal volume of ethyl acetate.

  • Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent.

  • Derivatize the dried residue by silylation (e.g., with BSTFA) for GC-MS analysis.

  • Quantify the product using a standard curve of authentic this compound.

Protocol 2: Whole-Cell Biotransformation of Medium-Chain Fatty Acids using Recombinant E. coli expressing CYP153A

This protocol is based on the ω-hydroxylation of dodecanoic acid and can be adapted for heptanoic acid.[3]

1. Strain and Plasmid Construction:

  • Host Strain: E. coli JM109 or a similar strain.

  • Expression Plasmid: An L-rhamnose-inducible expression vector (e.g., pJOE series) containing a fusion construct of CYP153A from Marinobacter aquaeolei and the reductase domain of P450 BM3 from Bacillus megaterium (CPRBM3). This fusion protein enhances catalytic efficiency.

Protocol_2_Workflow cluster_0 Biocatalyst Preparation cluster_1 Resting-Cell Biotransformation cluster_2 Product Analysis Cultivation Cultivate recombinant E. coli in Terrific Broth with antibiotic Induction Induce gene expression with L-rhamnose (e.g., 0.2% w/v) Cultivation->Induction Harvest Harvest cells by centrifugation and prepare resting cells Induction->Harvest Reaction_Setup Resuspend resting cells in reaction medium (e.g., mineral salts medium) Harvest->Reaction_Setup Substrate_Addition Add heptanoic acid (e.g., 1 g/L) Reaction_Setup->Substrate_Addition Carbon_Source_Feed Periodically feed a carbon source (e.g., glucose/glycerol) Substrate_Addition->Carbon_Source_Feed Incubation Incubate at 30°C with shaking for up to 30 h Carbon_Source_Feed->Incubation Extraction Extract products from the culture supernatant with an organic solvent Incubation->Extraction Analysis Analyze by GC-MS after derivatization Extraction->Analysis

Caption: Workflow for Protocol 2.

2. Cultivation and Induction:

  • Cultivate the recombinant E. coli strain in Terrific Broth (TB) medium with the appropriate antibiotic at 30°C.

  • When the OD₆₀₀ reaches 0.8-1.0, induce protein expression with 0.2% (w/v) L-rhamnose.

  • Continue cultivation for another 16-20 hours at 25°C.

3. Resting-Cell Biotransformation:

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • Resuspend the cells in a mineral salts medium to a final cell concentration of approximately 50 g (wet weight) per liter.

  • Add the fatty acid substrate (e.g., heptanoic acid) to a final concentration of 1 g/L.

  • To maintain cell viability and cofactor regeneration, periodically feed a mixture of glucose and glycerol (B35011) (e.g., every 4 hours).

  • Incubate the reaction at 30°C with vigorous shaking for up to 30 hours.

4. Product Analysis:

  • Follow the same procedure as described in Protocol 1 for product extraction and analysis.

Concluding Remarks

The biotransformation routes described provide a robust and environmentally friendly platform for the synthesis of this compound. The use of whole-cell biocatalysts, particularly engineered E. coli, simplifies the process by providing an in-situ cofactor regeneration system. While the provided protocols are based on the successful conversion of other medium-chain fatty acids, they offer a strong starting point for the optimization of this compound production. Further strain engineering to block competing metabolic pathways and optimization of fermentation conditions are likely to enhance product titers and yields. The analytical methods described are crucial for accurate quantification and process monitoring.

References

Application Notes and Protocols for Catalytic Oxidation of Omega-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the catalytic oxidation of omega-hydroxy fatty acids to produce valuable dicarboxylic acids. The methodologies presented encompass both enzymatic and chemo-catalytic approaches, with a focus on providing actionable protocols for laboratory application.

Introduction

Omega-hydroxy fatty acids are bifunctional molecules containing a terminal hydroxyl group and a carboxyl group. Their oxidation to α,ω-dicarboxylic acids yields important monomers for the synthesis of polymers, fragrances, and adhesives. While biological oxidation pathways are well-established, chemo-catalytic methods offer versatile alternatives for selective oxidation under controlled laboratory conditions. This document outlines key catalytic systems and provides detailed experimental procedures.

Chemo-Catalytic Oxidation Methods

A variety of homogeneous and heterogeneous catalytic systems have been developed for the selective oxidation of alcohols. While specific examples for omega-hydroxy fatty acids are limited in readily available literature, protocols for the oxidation of long-chain primary alcohols serve as excellent models. Key catalytic systems include those based on noble metals such as ruthenium and gold, as well as metal-free systems like those utilizing TEMPO.

Ruthenium-Catalyzed Oxidation

Ruthenium catalysts, often in the form of RuCl3 or RuO2, are powerful oxidizing agents for the conversion of alcohols to carboxylic acids. The reactions can be performed under mild conditions using a co-oxidant.

Experimental Protocol: Ruthenium-Catalyzed Oxidation of 12-Hydroxydodecanoic Acid

This protocol is adapted from established procedures for the oxidation of diols and other long-chain alcohols.

Materials:

  • 12-Hydroxydodecanoic acid

  • Ruthenium(III) chloride (RuCl₃·xH₂O) or Ruthenium(IV) oxide (RuO₂)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (B52724) (CH₃CN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and work-up

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of 12-hydroxydodecanoic acid in a solvent mixture of 10 mL acetonitrile, 10 mL ethyl acetate, and 15 mL water.

  • To this solution, add 2.5 mmol of sodium bicarbonate.

  • Add 0.02 mmol of RuCl₃·xH₂O or RuO₂ to the stirring solution.

  • In a separate flask, prepare a solution of 4 mmol of Oxone® in 15 mL of water.

  • Add the Oxone® solution dropwise to the reaction mixture over a period of 1 hour at room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude dicarboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Gold Nanoparticle-Catalyzed Aerobic Oxidation

Supported gold nanoparticles have emerged as highly effective and selective catalysts for the aerobic oxidation of alcohols under base-free conditions. The support material plays a crucial role in the catalytic activity.

Experimental Protocol: Gold on Carbon (Au/C) Catalyzed Oxidation of 16-Hydroxyhexadecanoic Acid

This protocol is a generalized procedure based on the oxidation of various alcohols using supported gold nanoparticles.

Materials:

  • 16-Hydroxyhexadecanoic acid

  • Gold on activated carbon catalyst (Au/C, 1-5 wt% Au)

  • Toluene (B28343) or other suitable organic solvent

  • Oxygen (O₂) gas supply

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer and gas inlet

  • Standard glassware for filtration and work-up

Procedure:

  • To a high-pressure reactor, add 1 mmol of 16-hydroxyhexadecanoic acid and 50 mg of the Au/C catalyst.

  • Add 20 mL of toluene to the reactor.

  • Seal the reactor and purge with oxygen gas three times.

  • Pressurize the reactor with oxygen to 3-10 bar.

  • Heat the reaction mixture to 100-130 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 4-12 hours. Monitor the reaction by taking aliquots and analyzing them by GC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Filter the reaction mixture to recover the catalyst. The catalyst can be washed, dried, and reused.

  • Remove the solvent from the filtrate by rotary evaporation to obtain the crude dicarboxylic acid.

  • Purify the product by recrystallization from a suitable solvent.

TEMPO-Mediated Oxidation

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that catalyzes the selective oxidation of primary alcohols to aldehydes or carboxylic acids in the presence of a stoichiometric oxidant.

Experimental Protocol: TEMPO-Catalyzed Oxidation of ω-Hydroxy Fatty Acids

This protocol is adapted from the Anelli and Zhao procedures for alcohol oxidation.

Materials:

Procedure:

  • Dissolve 1 mmol of the omega-hydroxy fatty acid in 10 mL of a 1:1 mixture of acetonitrile and sodium phosphate buffer (0.5 M, pH 6.7).

  • Add 0.01 mmol of TEMPO to the solution.

  • In a separate flask, prepare a solution of 1.5 mmol of sodium chlorite in 5 mL of water.

  • Add the sodium chlorite solution to the reaction mixture.

  • Add 0.02 mmol of a dilute aqueous solution of NaOCl to initiate the reaction.

  • Stir the mixture vigorously at room temperature for 3-6 hours. The reaction is typically exothermic.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting dicarboxylic acid by column chromatography or recrystallization.

Enzymatic Oxidation

The biological omega-oxidation pathway provides a highly selective route to ω-hydroxy fatty acids and subsequently to dicarboxylic acids. This pathway can be harnessed in whole-cell biocatalysis or with isolated enzymes. The key enzymes are from the cytochrome P450 family.[1]

Protocol: Whole-Cell Biocatalysis for the Production of ω-Hydroxydodecanoic Acid

This protocol is based on the use of an engineered E. coli strain expressing a cytochrome P450 monooxygenase.[1]

Materials:

  • E. coli strain engineered to express a suitable CYP153A enzyme.

  • Luria-Bertani (LB) medium or a defined mineral medium.

  • Inducer for protein expression (e.g., IPTG or rhamnose).

  • Dodecanoic acid (substrate).

  • Glucose or glycerol (B35011) (co-substrate).

  • Bioreactor or shake flasks.

  • Centrifuge.

  • Standard equipment for cell culture and product extraction.

Procedure:

  • Pre-culture: Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium and grow overnight at 37 °C with shaking.

  • Main Culture: Inoculate a larger volume of production medium with the pre-culture to an initial OD₆₀₀ of 0.1. Grow the cells at 30-37 °C.

  • Induction: When the culture reaches an OD₆₀₀ of 0.6-0.8, add the inducer to initiate the expression of the P450 enzyme.

  • Biotransformation: After a few hours of induction, add the substrate, dodecanoic acid (e.g., 1-10 g/L), to the culture. Also, add a co-substrate like glucose or glycerol to provide reducing equivalents (NADPH).

  • Incubation: Continue the incubation at a lower temperature (e.g., 25-30 °C) for 24-72 hours.

  • Harvesting: Separate the cells from the culture medium by centrifugation.

  • Product Extraction: Acidify the supernatant to pH 2 with HCl and extract the ω-hydroxydodecanoic acid with an equal volume of ethyl acetate.

  • Analysis and Purification: Analyze the extracted product by GC-MS or HPLC. The crude product can be purified by silica (B1680970) gel chromatography.

Data Presentation

Table 1: Comparison of Catalytic Methods for the Oxidation of Long-Chain Alcohols/Hydroxy Fatty Acids

Catalyst SystemSubstrateProductOxidantTemp (°C)Time (h)Conversion (%)Selectivity/Yield (%)Reference
RuCl₃/Oxone12-Hydroxydodecanoic acidDodecanedioic acidOxone®RT12-24HighGood (protocol based)[2]
Au/CLauryl alcohol (C12)Lauric acidO₂1104Quantitative96 (Yield)[3]
TEMPO/NaOCl/NaClO₂12-Hydroxydodecanoic acidDodecanedioic acidNaOCl/NaClO₂RT3-6HighGood (protocol based)[4]
Engineered E. coli (CYP153A)Dodecanoic acid12-Hydroxydodecanoic acidO₂304863-93>95 (ω-regioselectivity)[1]

Visualizations

Catalytic_Oxidation_Pathway cluster_chemo Chemo-Catalytic Oxidation cluster_bio Enzymatic (Omega-Oxidation) Omega-Hydroxy_Fatty_Acid_C ω-Hydroxy Fatty Acid Aldehyde_Intermediate ω-Aldehydo Fatty Acid Omega-Hydroxy_Fatty_Acid_C->Aldehyde_Intermediate [Catalyst] Oxidant Dicarboxylic_Acid_C α,ω-Dicarboxylic Acid Aldehyde_Intermediate->Dicarboxylic_Acid_C [Catalyst] Oxidant Fatty_Acid Fatty Acid Omega-Hydroxy_Fatty_Acid_B ω-Hydroxy Fatty Acid Fatty_Acid->Omega-Hydroxy_Fatty_Acid_B CYP450 O₂, NADPH Dicarboxylic_Acid_B α,ω-Dicarboxylic Acid Omega-Hydroxy_Fatty_Acid_B->Dicarboxylic_Acid_B ADH, ALDH NAD⁺

Figure 1. General pathways for chemo-catalytic and enzymatic oxidation.

Experimental_Workflow Start Start: Substrate & Catalyst Reaction Reaction Setup: - Solvent Addition - Temperature Control - Oxidant Addition Start->Reaction Monitoring Reaction Monitoring: - TLC - GC-MS Reaction->Monitoring Workup Work-up: - Quenching - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR - MS - Yield Calculation Purification->Analysis

Figure 2. General experimental workflow for catalytic oxidation.

Catalyst_Comparison cluster_details Catalysts Catalyst Systems Ruthenium-based Gold Nanoparticles TEMPO-mediated Properties Key Properties Activity Selectivity Cost Greenness Ru_details High activity Can be non-selective Moderate cost Uses stoichiometric oxidants Au_details High selectivity Aerobic oxidation Higher cost 'Green' oxidant (O₂) TEMPO_details High selectivity Metal-free Low catalyst cost Uses stoichiometric oxidants

Figure 3. Comparison of key features for different catalytic systems.

References

Application Notes and Protocols for 7-Hydroxyheptanoic Acid in Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-hydroxyheptanoic acid in the synthesis of biodegradable polymers, specifically poly(7-hydroxyheptanoate), also known as poly(7-heptalactone). Due to the emerging nature of this specific polymer, comparative data for the well-established biodegradable polymer, poly(ε-caprolactone) (PCL), is included to provide a contextual baseline for researchers.

Introduction to Poly(7-hydroxyheptanoate)

Poly(7-hydroxyheptanoate) (P7HHp) is an aliphatic polyester (B1180765) with promising potential as a biodegradable and biocompatible material.[1] Its synthesis from this compound or its corresponding lactone, η-heptalactone, places it in the family of polyhydroxyalkanoates (PHAs), a class of polymers known for their environmental compatibility.[1][2] The additional carbon in its repeating unit compared to the widely studied poly(ε-caprolactone) (PCL) can influence its physical, mechanical, and degradation properties.[1][2] These notes will detail the synthesis, properties, and potential applications of P7HHp, with a focus on its use in drug delivery and other biomedical fields.

Physicochemical and Mechanical Properties

The properties of poly(7-hydroxyheptanoate) are critical for determining its suitability for various applications. Below is a summary of available data for P7HHp, alongside comparative data for PCL.

PropertyPoly(7-hydroxyheptanoate) (P7HHp)Poly(ε-caprolactone) (PCL) (Comparative)Method of Characterization
Thermal Properties
Melting Temperature (Tm)68 °C[3]59-64 °CDifferential Scanning Calorimetry (DSC)
Glass Transition Temperature (Tg)Not Reported-60 °CDifferential Scanning Calorimetry (DSC)
Mechanical Properties
Elongation at Break>670%[3]400-1000%Tensile Testing
Tensile Strength"Hard and tough plastic"[3]20-40 MPaTensile Testing
Young's ModulusNot Reported0.2-0.4 GPaTensile Testing
Structural Properties
Crystal StructureOrthorhombic[1]OrthorhombicX-ray Diffraction (XRD)
Unit Cell Axesa = 7.37 Å, b = 5.05 Å, c = 10.07 Å[1]a = 7.47 Å, b = 4.98 Å, c = 17.05 ÅX-ray Diffraction (XRD)

Experimental Protocols

Synthesis of Poly(7-hydroxyheptanoate) via Ring-Opening Polymerization of η-Heptalactone

This protocol is based on the method described by Caputo et al.[1][4]

Materials:

  • η-Heptalactone (monomer)

  • Diphenyl phosphate (B84403) (DPP) (catalyst)

  • 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acid (initiator)

  • Toluene (B28343) (solvent)

  • Methanol (B129727) (for precipitation)

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox

  • Glassware (Schlenk flask, syringes, etc.)

Procedure:

  • Monomer and Reagent Purification: Ensure all reagents and solvents are of high purity and anhydrous. Dry toluene over calcium hydride and distill under an inert atmosphere.

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere using a Schlenk line, add η-heptalactone, 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acid, and diphenyl phosphate to a pre-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe to achieve the desired monomer concentration.

  • Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 100 °C) and stir. Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.

  • Termination and Precipitation: Once the desired molecular weight is achieved, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Characterize the resulting poly(7-hydroxyheptanoate) for its molecular weight and polydispersity index (PDI) using Size Exclusion Chromatography (SEC), and confirm its structure using ¹H and ¹³C NMR spectroscopy.[1]

General Protocol for Characterization of Biodegradable Polymers

This protocol outlines a general workflow for the characterization of biodegradable polymers like P7HHp.[3][5][6]

1. Molecular Weight and Structure:

  • Size Exclusion Chromatography (SEC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[1]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure and purity of the polymer.[1]

2. Thermal Properties:

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[3]

3. Mechanical Properties:

  • Tensile Testing: Measure tensile strength, Young's modulus, and elongation at break of polymer films.

4. Surface Properties:

  • Scanning Electron Microscopy (SEM) / Atomic Force Microscopy (AFM): Analyze the surface morphology and topography.
  • Contact Angle Measurement: Determine the hydrophobicity/hydrophilicity of the polymer surface.

Protocol for In Vitro Enzymatic Degradation Assay

This protocol is a general method for assessing the biodegradability of aliphatic polyesters.[7][8]

Materials:

  • Polymer film (e.g., P7HHp) of known weight and dimensions.

  • Phosphate buffer solution (PBS, pH 7.4).

  • Lipase from Pseudomonas sp. or other suitable esterase.

  • Incubator shaker.

Procedure:

  • Sample Preparation: Prepare thin films of the polymer. Cut the films into small, uniform pieces, weigh them accurately, and record the initial weight (W_initial).

  • Enzyme Solution Preparation: Prepare a solution of the selected enzyme (e.g., lipase) in PBS at a specified concentration (e.g., 1 mg/mL).

  • Degradation Study: Place the pre-weighed polymer films in vials containing the enzyme solution. Use PBS without the enzyme as a control.

  • Incubation: Incubate the vials in a shaker at 37 °C for a predetermined period (e.g., 1, 3, 7, 14, 28 days).

  • Sample Retrieval and Analysis: At each time point, remove the polymer films from the solutions, wash them thoroughly with distilled water to remove any adsorbed enzyme and buffer salts, and dry them under vacuum to a constant weight (W_final).

  • Weight Loss Calculation: Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100.

  • Characterization of Degraded Polymer: Analyze the retrieved polymer films for changes in molecular weight (SEC), thermal properties (DSC), and surface morphology (SEM) to understand the degradation mechanism.[7]

Protocol for Formulation of Polymer Nanoparticles for Drug Delivery

This protocol describes a common method for preparing drug-loaded nanoparticles from biodegradable polyesters, which can be adapted for P7HHp.[9][10]

Materials:

  • Poly(7-hydroxyheptanoate) (P7HHp)

  • Drug to be encapsulated (e.g., a hydrophobic anticancer drug)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or another surfactant

  • Deionized water

  • Homogenizer or sonicator

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of P7HHp and the drug in an organic solvent like DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1% w/v).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation. Wash the nanoparticles several times with deionized water to remove the excess surfactant and unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder that can be stored for future use.

  • Characterization:

    • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.

    • Morphology: Visualize the shape and surface of the nanoparticles using SEM or Transmission Electron Microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency: Determine the amount of drug encapsulated within the nanoparticles using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC) after extracting the drug from a known amount of nanoparticles.

Visualizations

Synthesis_of_Poly_7_hydroxyheptanoate cluster_monomer Monomer Preparation cluster_polymerization Ring-Opening Polymerization (ROP) cycloheptanone Cycloheptanone eta_heptalactone η-Heptalactone (Monomer) cycloheptanone->eta_heptalactone Baeyer-Villiger Oxidation eta_heptalactone_poly η-Heptalactone eta_heptalactone->eta_heptalactone_poly P7HHp Poly(7-hydroxyheptanoate) (P7HHp) eta_heptalactone_poly->P7HHp ROP DPP Diphenyl phosphate (Catalyst) DPP->P7HHp Initiator Initiator Initiator->P7HHp

Caption: Synthesis of Poly(7-hydroxyheptanoate) from Cycloheptanone.

Polymer_Characterization_Workflow cluster_characterization Physicochemical Characterization cluster_application Application-Specific Evaluation start Synthesized Polymer (e.g., P7HHp) mol_weight Molecular Weight & Structure (SEC, NMR) start->mol_weight thermal Thermal Properties (DSC) start->thermal mechanical Mechanical Properties (Tensile Testing) start->mechanical surface Surface Properties (SEM, AFM, Contact Angle) start->surface biodegradation Biodegradation Assay (Weight Loss, SEC, SEM) mol_weight->biodegradation drug_delivery Drug Delivery Formulation (Nanoparticle Size, Drug Loading) mol_weight->drug_delivery thermal->biodegradation surface->biodegradation surface->drug_delivery end Data Analysis & Application Suitability biodegradation->end drug_delivery->end

Caption: General Workflow for Biodegradable Polymer Characterization.

Enzymatic_Degradation_Pathway Polymer Biodegradable Polyester (e.g., P7HHp) Adsorption Enzyme Adsorption to Polymer Surface Polymer->Adsorption Enzyme Extracellular Hydrolases (e.g., Lipases, Esterases) Enzyme->Adsorption Hydrolysis Hydrolysis of Ester Bonds Adsorption->Hydrolysis Oligomers Water-Soluble Oligomers Hydrolysis->Oligomers Monomers Hydroxy Acid Monomers (this compound) Oligomers->Monomers Metabolism Cellular Uptake and Metabolism by Microorganisms Monomers->Metabolism EndProducts CO2 + H2O (Aerobic) CH4 + CO2 (Anaerobic) Metabolism->EndProducts

Caption: Generalized Enzymatic Degradation of Aliphatic Polyesters.

References

Application Notes & Protocols for the Proposed Synthesis of (S)-Curvularin from 7-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-curvularin is a 12-membered macrolide natural product belonging to the family of resorcylic acid lactones. It has garnered significant interest from the scientific community due to its unique structural features and diverse biological activities, including potential anti-cancer and anti-inflammatory properties. The development of efficient and versatile synthetic routes to (S)-curvularin and its analogs is crucial for further pharmacological evaluation and drug discovery efforts.

This document outlines a proposed synthetic strategy for (S)-curvularin starting from the readily available precursor, 7-hydroxyheptanoic acid. While no direct synthesis from this starting material has been reported in the literature, the following protocols describe a chemically plausible and logical pathway designed for research and development purposes. This proposed route involves a series of key transformations including protection of functional groups, oxidation, aldol (B89426) condensation for chain elongation and introduction of the aromatic moiety, stereoselective reduction to establish the chiral center, and macrolactonization as the final ring-closing step.

These application notes are intended for researchers, scientists, and drug development professionals with a background in organic synthesis. The detailed protocols provide a foundation for the experimental exploration of this novel synthetic approach to (S)-curvularin.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process that can be divided into three main parts:

  • Modification of this compound: The starting material is first protected and then oxidized to an aldehyde, preparing it for chain elongation.

  • Chain Elongation and Introduction of the Aromatic Moiety: An aldol condensation with a substituted acetophenone, followed by dehydration and stereoselective reduction, builds the carbon skeleton and introduces the necessary stereochemistry.

  • Final Deprotection and Macrolactonization: The final steps involve the hydrolysis of the ester protecting group and the intramolecular cyclization to yield the target molecule, (S)-curvularin.

Synthetic Pathway of (S)-Curvularin cluster_part1 Part 1: Modification of this compound cluster_part2 Part 2: Chain Elongation and Stereocenter Introduction cluster_part3 Part 3: Final Steps 7-Hydroxyheptanoic_Acid This compound Methyl_7-hydroxyheptanoate Methyl 7-hydroxyheptanoate 7-Hydroxyheptanoic_Acid->Methyl_7-hydroxyheptanoate Step 1: Protection Methyl_7-oxoheptanoate Methyl 7-oxoheptanoate Methyl_7-hydroxyheptanoate->Methyl_7-oxoheptanoate Step 2: Oxidation Beta-Hydroxy_Ketone Beta-Hydroxy Ketone Intermediate Methyl_7-oxoheptanoate->Beta-Hydroxy_Ketone Step 3: Aldol Condensation 3,5-Dimethoxyacetophenone 3,5-Dimethoxyacetophenone Unsaturated_Ketone α,β-Unsaturated Ketone Beta-Hydroxy_Ketone->Unsaturated_Ketone Step 4: Dehydration Chiral_Alcohol (S)-Methyl 4-hydroxy-11-(3,5-dimethoxyphenyl)-11-oxoundecanoate Unsaturated_Ketone->Chiral_Alcohol Step 5: Stereoselective Reduction Seco-Acid (S)-4-hydroxy-11-(3,5-dimethoxyphenyl)-11-oxoundecanoic acid Chiral_Alcohol->Seco-Acid Step 6: Deprotection S-Curvularin (S)-Curvularin Seco-Acid->S-Curvularin Step 7: Macrolactonization

Figure 1: Proposed synthetic pathway for (S)-curvularin from this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized by UV light and/or appropriate staining agents. Column chromatography should be performed using silica gel (230-400 mesh).

Part 1: Modification of this compound

Step 1: Protection of this compound as a Methyl Ester

  • Protocol:

    • To a solution of this compound (1.0 eq) in methanol (B129727) (0.2 M), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

    • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to afford methyl 7-hydroxyheptanoate.

Step 2: Oxidation to Methyl 7-oxoheptanoate

  • Protocol:

    • To a solution of methyl 7-hydroxyheptanoate (1.0 eq) in anhydrous dichloromethane (B109758) (0.1 M), add Dess-Martin periodinane (1.2 eq) in one portion at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture for 2 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield methyl 7-oxoheptanoate.

Part 2: Chain Elongation and Stereocenter Introduction

Step 3: Aldol Condensation

  • Protocol:

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

    • To the LDA solution, add a solution of 3,5-dimethoxyacetophenone (1.0 eq) in anhydrous THF dropwise at -78 °C and stir for 30 minutes.

    • Add a solution of methyl 7-oxoheptanoate (1.0 eq) in anhydrous THF to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield the beta-hydroxy ketone intermediate.

Step 4: Dehydration to α,β-Unsaturated Ketone

  • Protocol:

    • Dissolve the beta-hydroxy ketone (1.0 eq) in benzene (B151609) (0.1 M) and add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 3 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the α,β-unsaturated ketone.

Step 5: Stereoselective Reduction

  • Protocol:

    • Dissolve the α,β-unsaturated ketone (1.0 eq) in ethanol (B145695) (0.1 M) and add 10% Pd/C (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Dissolve the resulting ketone in anhydrous THF (0.1 M) and cool to -20 °C.

    • Add (R)-2-methyl-CBS-oxazaborolidine (0.2 eq) followed by the slow addition of borane-dimethyl sulfide (B99878) complex (1.0 M in THF, 1.2 eq).

    • Stir the mixture at -20 °C for 2 hours.

    • Quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford (S)-methyl 4-hydroxy-11-(3,5-dimethoxyphenyl)-11-oxoundecanoate.

Part 3: Final Steps

Step 6: Deprotection of the Methyl Ester

  • Protocol:

    • Dissolve the methyl ester from the previous step (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

    • Add lithium hydroxide (B78521) monohydrate (2.0 eq) and stir the mixture at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Acidify the reaction mixture to pH 3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the seco-acid.

Step 7: Macrolactonization

  • Protocol (Yamaguchi Macrolactonization):

    • To a solution of the seco-acid (1.0 eq) in anhydrous toluene (B28343) (0.01 M), add triethylamine (B128534) (2.5 eq) and stir for 10 minutes.

    • Add 2,4,6-trichlorobenzoyl chloride (1.2 eq) and stir at room temperature for 2 hours.

    • Filter the mixture to remove triethylamine hydrochloride.

    • The filtrate containing the mixed anhydride (B1165640) is added dropwise over 6 hours to a solution of 4-dimethylaminopyridine (B28879) (DMAP) (6.0 eq) in anhydrous toluene (0.001 M) at 80 °C.

    • Stir the reaction mixture at 80 °C for an additional 12 hours.

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield (S)-curvularin.

Macrolactonization_Workflow cluster_activation Mixed Anhydride Formation cluster_cyclization Cyclization cluster_workup Work-up and Purification start Dissolve Seco-Acid in Toluene add_tea Add Triethylamine start->add_tea add_yamaguchi Add 2,4,6-Trichlorobenzoyl Chloride add_tea->add_yamaguchi stir_2h Stir for 2h at RT add_yamaguchi->stir_2h filter Filter stir_2h->filter slow_addition Slowly add filtrate to DMAP solution (6h, 80°C) filter->slow_addition prepare_dmap Prepare DMAP solution in Toluene prepare_dmap->slow_addition stir_12h Stir for 12h at 80°C slow_addition->stir_12h cool Cool to RT stir_12h->cool concentrate Concentrate in vacuo cool->concentrate purify Column Chromatography concentrate->purify product (S)-Curvularin purify->product

Application Notes and Protocols for the Synthesis of Suberic Acid from 7-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Suberic acid (octanedioic acid) is a dicarboxylic acid with significant applications in the chemical industry, serving as a monomer for the production of polyamides (nylons), polyesters, and as a precursor in the synthesis of various pharmaceuticals and plasticizers. A key intermediate in the synthesis of suberic acid is 7-hydroxyheptanoic acid. The conversion of this compound to suberic acid involves the selective oxidation of the terminal primary alcohol group to a carboxylic acid. This document provides detailed protocols for established chemical oxidation methods applicable to this transformation, targeting researchers in chemical synthesis and drug development.

The primary chemical transformation is the oxidation of the terminal hydroxyl group of this compound.[1] This can be achieved through various methods, each with distinct advantages regarding yield, selectivity, and environmental impact. This note details two common and effective protocols: the Jones oxidation and a TEMPO-mediated oxidation.

G cluster_main Chemical Conversion Pathway s1 This compound ox Oxidation of Primary Alcohol s1->ox s2 Suberic Acid ox->s2

Figure 1: Overall reaction scheme for the oxidation of this compound.

Quantitative Data Summary

The selection of an oxidation method depends on factors such as substrate sensitivity, desired yield, and scale of the reaction. The following table summarizes typical outcomes for the oxidation of primary alcohols to carboxylic acids using the protocols detailed below.

Oxidation MethodKey ReagentsTypical Yield Range (%)Notes
Jones Oxidation CrO₃, H₂SO₄, Acetone (B3395972)80 - 95%Strong, acidic conditions. Not suitable for acid-sensitive substrates. Cr(VI) is toxic.[2][3]
TEMPO-mediated Oxidation TEMPO (catalyst), NaOCl, NaClO₂90 - 99%Mild, catalytic, and highly selective. Compatible with many functional groups.[4][5]
Potassium Permanganate KMnO₄, Base (e.g., NaOH)85 - 95%Strong oxidant, can be difficult to control and may cleave other bonds if not used carefully.[2]
Ruthenium-catalyzed RuCl₃ (catalyst), NaIO₄ or Oxone80 - 95%Catalytic method, but ruthenium is a precious metal.[2]

Experimental Protocols

Safety Precaution: These protocols involve strong oxidants and hazardous materials. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Jones Oxidation of this compound

This protocol utilizes the Jones reagent, a strong oxidizing agent prepared from chromium trioxide and sulfuric acid.[3][6][7] It is effective for the conversion of primary alcohols to carboxylic acids.[8]

Materials and Reagents:

  • This compound (Substrate)

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone (ACS grade)

  • Deionized Water

  • Isopropyl alcohol (for quenching)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser (optional, depending on scale and exothermicity)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Jones Reagent (2.5 M): In a flask submerged in an ice bath, carefully and slowly add 25 g of chromium trioxide (CrO₃) to 75 mL of deionized water with stirring. Once dissolved, slowly add 22 mL of concentrated sulfuric acid. Stir until a homogenous orange-red solution is formed. Caution: The mixing process is highly exothermic.

  • Reaction Setup: Dissolve 10 mmol of this compound in 50 mL of acetone in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath to maintain a temperature of 0-10 °C.

  • Oxidation: Add the prepared Jones reagent dropwise from a dropping funnel to the stirred acetone solution of the substrate. Maintain the temperature below 20 °C. The color of the reaction mixture will change from orange-red to a murky green as the Cr(VI) is reduced to Cr(III).[8]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[9]

  • Quenching: Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and the solution remains green.

  • Work-up and Extraction:

    • Remove the acetone using a rotary evaporator.

    • Add 50 mL of deionized water to the residue.

    • Extract the aqueous layer three times with 50 mL portions of diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude suberic acid.

    • The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system.

Protocol 2: TEMPO-mediated Oxidation of this compound

This method is a milder, catalytic alternative that often provides higher yields and selectivity.[4][5] It is a two-step, one-pot procedure where the alcohol is first oxidized to an aldehyde by TEMPO/NaOCl, and then the aldehyde is further oxidized to the carboxylic acid with NaClO₂.[5]

Materials and Reagents:

  • This compound (Substrate)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (B82951) solution (NaOCl, commercial bleach, ~5-10%)

  • Sodium chlorite (B76162) (NaClO₂, 80% technical grade)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium bromide (KBr)

  • Dichloromethane (B109758) (CH₂Cl₂) or Acetonitrile (MeCN)

  • Deionized Water

  • Sodium sulfite (B76179) (Na₂SO₃)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

G cluster_workflow TEMPO-mediated Oxidation Workflow start Dissolve Substrate, TEMPO, KBr in CH2Cl2/H2O step1 Cool to 0°C in Ice Bath start->step1 step2 Add NaOCl (pH ~9) (Alcohol -> Aldehyde) step1->step2 step3 Add aq. NaClO2 (Aldehyde -> Acid) step2->step3 step4 Warm to Room Temp Stir until complete step3->step4 step5 Quench with aq. Na2SO3 step4->step5 step6 Acidify to pH 3-4 with 1M HCl step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Dry, Filter, and Concentrate step7->step8 end Purified Suberic Acid step8->end

Figure 2: Experimental workflow for the TEMPO-mediated oxidation protocol.
  • Reaction Setup: In a round-bottom flask, dissolve 10 mmol of this compound, TEMPO (0.1 mmol, 1 mol%), and potassium bromide (1 mmol, 10 mol%) in a biphasic mixture of 50 mL of dichloromethane (or acetonitrile) and 10 mL of a saturated aqueous sodium bicarbonate solution.

  • Initial Oxidation (Alcohol to Aldehyde): Cool the vigorously stirred mixture to 0 °C in an ice bath. Add sodium hypochlorite solution (11 mmol, 1.1 eq) dropwise, ensuring the pH remains between 8.5 and 9.5. Stir for 20-30 minutes at 0 °C.

  • Second Oxidation (Aldehyde to Carboxylic Acid): Prepare a solution of sodium chlorite (15 mmol, 1.5 eq) in 20 mL of deionized water. Add this solution to the reaction mixture in a single portion.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-6 hours, or until TLC analysis indicates the disappearance of the intermediate aldehyde.

  • Quenching: Cool the mixture back to 0 °C and quench the reaction by slowly adding 20 mL of a saturated aqueous sodium sulfite (Na₂SO₃) solution. Stir for 15 minutes.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel. If using dichloromethane, separate the layers. If using acetonitrile, add 50 mL of ethyl acetate and 50 mL of water and then separate the layers.

    • Discard the organic layer.

    • Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl.

    • Extract the acidified aqueous layer three times with 50 mL portions of ethyl acetate.

  • Purification:

    • Combine the organic extracts and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the suberic acid product.

    • Further purification can be achieved by recrystallization.

References

Application Notes and Protocols for the Purification of 7-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyheptanoic acid is a valuable bifunctional molecule with applications as a monomer for polyesters and polyamides, and as an intermediate in the synthesis of various specialty chemicals.[1] Its purification to a high degree of purity is often a critical step to ensure the desired properties and reactivity in subsequent applications. This document provides detailed experimental protocols for the purification of this compound utilizing common laboratory techniques such as extraction, column chromatography, and recrystallization.

Data Presentation

The following tables summarize the expected outcomes and key parameters for the different purification methods described in this document.

Table 1: Comparison of Purification Methods

Purification MethodTypical Yield (%)Expected Purity (%)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction 85-95>95Simple, rapid, and effective for initial cleanup.May not remove impurities with similar solubility.
Column Chromatography 70-85>99High resolution for removing closely related impurities.More time-consuming and requires larger solvent volumes.
Recrystallization 60-80>99.5Yields highly pure crystalline product.Potential for significant product loss in the mother liquor.

Table 2: Column Chromatography Parameters

Stationary PhaseEluent System (v/v)GradientTypical Loading (mg crude/g silica)
Silica (B1680970) Gel (60 Å, 230-400 mesh)Hexane:Ethyl Acetate (B1210297)9:1 to 1:110-20
Silica Gel (60 Å, 230-400 mesh)Dichloromethane:Methanol99:1 to 95:515-25

Table 3: Recrystallization Solvent Systems

Solvent SystemSuitabilityNotes
Water GoodThe compound has some solubility in hot water and lower solubility in cold water.
Toluene GoodEffective for removing more polar impurities.
Acetone/Hexane ExcellentOffers a good balance of solubility and the ability to induce crystallization upon addition of the anti-solvent (hexane).
Ethanol/Water GoodThe compound is soluble in ethanol; water acts as an anti-solvent.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the recommended purification methods.

Method 1: Purification by Liquid-Liquid Extraction

This protocol is suitable for the initial purification of this compound from a reaction mixture, particularly after synthesis.[2]

Protocol 1.1: General Extraction Procedure

  • Acidification: If the reaction mixture is basic, acidify the aqueous solution containing this compound to a pH of ~2-3 using a suitable acid (e.g., 1M HCl).

  • Extraction: Transfer the acidified solution to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL for a 100 mL aqueous solution).

  • Combine and Wash: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 1.2: Acid-Base Extraction for Enhanced Purity

This method is particularly useful for separating the acidic product from neutral or basic impurities.[1]

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or chloroform (B151607).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous solution of sodium bicarbonate (e.g., 5% w/v) (3 x 50 mL). The this compound will move to the aqueous phase as its sodium salt.

  • Acidification: Combine the aqueous extracts and acidify to pH ~2-3 with 1M HCl. The this compound will precipitate or form an oily layer.

  • Back Extraction: Extract the acidified aqueous phase with ethyl acetate or chloroform (3 x 50 mL).

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Method 2: Purification by Column Chromatography

This method is recommended for achieving high purity, especially when dealing with impurities of similar polarity.

  • Column Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., Hexane:Ethyl Acetate 9:1) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.

  • Elution: Begin elution with the less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the compound.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Method 3: Purification by Recrystallization

Recrystallization is an effective technique for obtaining highly pure, crystalline this compound, which has a reported melting point of 43°C.[3]

Protocol 3.1: Recrystallization from Toluene

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot toluene.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the purification of this compound.

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Analysis & Final Product crude_product Crude this compound extraction Liquid-Liquid Extraction crude_product->extraction Initial Cleanup chromatography Column Chromatography crude_product->chromatography High Purity recrystallization Recrystallization crude_product->recrystallization Crystalline Product analysis Purity Analysis (TLC, NMR, etc.) extraction->analysis chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: Purification workflow for this compound.

acid_base_extraction cluster_phases1 Separation 1 cluster_phases2 Separation 2 start Crude Product in Organic Solvent add_bicarb Extract with aq. NaHCO3 start->add_bicarb organic1 Organic Phase (Neutral/Basic Impurities) add_bicarb->organic1 aqueous1 Aqueous Phase (Sodium 7-hydroxyheptanoate) add_bicarb->aqueous1 acidify Acidify with HCl aqueous1->acidify extract_org Extract with Organic Solvent acidify->extract_org aqueous2 Aqueous Phase (Salts) organic2 Organic Phase (Pure this compound) final_product Evaporate Solvent organic2->final_product extract_org->aqueous2 extract_org->organic2

Caption: Acid-base extraction signaling pathway.

References

Application Notes and Protocols for the HPLC Analysis of 7-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyheptanoic acid is an omega-hydroxy fatty acid, a seven-carbon straight-chain fatty acid with a hydroxyl group at the C-7 position. Its bifunctional nature, possessing both a carboxylic acid and a primary alcohol, makes it a valuable building block in the synthesis of various polymers and specialty chemicals. Furthermore, as a medium-chain fatty acid derivative, it and similar compounds are of interest in metabolic and biomedical research. Accurate and reliable quantification of this compound is crucial for process monitoring in chemical synthesis, quality control, and for its determination in various matrices during research and development.

This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). Given that this compound lacks a strong ultraviolet (UV) chromophore, this guide will focus on a reversed-phase HPLC method coupled with Refractive Index Detection (RID), a universal detection technique suitable for such analytes. An alternative method using an Evaporative Light Scattering Detector (ELSD) is also discussed.

Experimental Protocols

Method 1: Reversed-Phase HPLC with Refractive Index Detection (RP-HPLC-RID)

This protocol is designed for the quantitative analysis of this compound in standard solutions and simple matrices.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

2. Instrumentation

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
RID Temperature 35°C
Run Time 15 minutes

4. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 mg/mL to 1.5 mg/mL.

5. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. This is particularly important for RID, which is sensitive to temperature and pressure fluctuations.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Alternative Detection with Evaporative Light Scattering Detector (ELSD)

For laboratories equipped with an ELSD, this detector can be used as an alternative to RID and is compatible with gradient elution, which can be beneficial for more complex samples.

1. Chromatographic Conditions (with ELSD)

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
ELSD Nebulizer Temp. 40°C
ELSD Evaporator Temp. 60°C
Nebulizer Gas (N₂) Flow 1.5 L/min

Note: ELSD parameters may require optimization based on the specific instrument manufacturer and model.

Data Presentation

Expected Quantitative Data

The following table summarizes the expected performance characteristics of the RP-HPLC-RID method for the analysis of this compound, based on data from structurally similar medium-chain fatty acids.[1]

ParameterExpected Value
Retention Time 5 - 10 minutes (Isocratic)
Linearity (r²) > 0.998
Linear Range 0.1 - 1.5 mg/mL
Limit of Quantification (LOQ) ~0.1 mg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

For methods employing derivatization followed by LC-MS/MS, significantly lower limits of detection and quantification can be achieved. For instance, LLOQs in the range of 50-100 nM have been reported for similar medium-chain fatty acids.[2]

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis stock Stock Solution (1 mg/mL) standards Calibration Standards (0.1 - 1.5 mg/mL) stock->standards hplc RP-HPLC System standards->hplc sample_prep Sample Dissolution & Filtration sample_prep->hplc column C18 Column (35°C) hplc->column detector RID Detector (35°C) column->detector chromatogram Chromatogram Acquisition detector->chromatogram calibration Calibration Curve (Peak Area vs. Conc.) chromatogram->calibration quantification Quantification of This compound calibration->quantification

Experimental workflow for HPLC-RID analysis.

logical_relationship cluster_analyte Analyte Properties cluster_method Method Selection cluster_detectors Detector Options analyte This compound no_chromophore Lacks Strong UV Chromophore analyte->no_chromophore detection Universal Detection no_chromophore->detection necessitates rphplc Reversed-Phase HPLC rid Refractive Index Detector (RID) detection->rid elsd Evaporative Light Scattering Detector (ELSD) detection->elsd

Logic for analytical method selection.

References

Application Notes and Protocols for the Quantification of Medium-Chain Hydroxy Fatty Acids by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain hydroxy fatty acids (MCHFAs) are a class of lipid molecules characterized by a hydroxyl group on a fatty acid chain of 6 to 12 carbon atoms. These molecules are metabolic intermediates and signaling molecules involved in various physiological and pathological processes. Accurate quantification of MCHFAs in biological matrices is crucial for understanding their roles in health and disease, and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of these compounds. This document provides detailed application notes and protocols for the analysis of MCHFAs by GC-MS.

I. Analytical Approaches and Methodologies

The quantification of MCHFAs by GC-MS typically involves several key steps: extraction from the biological matrix, derivatization to increase volatility and improve chromatographic properties, and finally, separation and detection by GC-MS. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification, as it corrects for variations in sample preparation and instrument response.

Experimental Workflow

The general workflow for the GC-MS analysis of MCHFAs is depicted below.

GC-MS Workflow for MCHFA Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Extraction Extraction Internal Standard Spiking->Extraction Saponification (optional) Saponification (optional) Extraction->Saponification (optional) Derivatization Derivatization Saponification (optional)->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for MCHFA analysis by GC-MS.

II. Detailed Experimental Protocols

This section provides detailed protocols for the analysis of 3-hydroxy fatty acids in plasma or serum, which can be adapted for other MCHFAs and biological matrices.

Protocol 1: Quantification of 3-Hydroxy Fatty Acids in Plasma/Serum

This protocol is based on a stable isotope dilution GC-MS method.

A. Materials and Reagents

  • Plasma or serum samples

  • Stable isotope-labeled internal standards for each 3-hydroxy fatty acid of interest (e.g., ¹³C-labeled)

  • Ethyl acetate (B1210297), HPLC grade

  • 6 M Hydrochloric acid (HCl)

  • 10 M Sodium hydroxide (B78521) (NaOH)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • Nitrogen gas, high purity

  • Glass centrifuge tubes with PTFE-lined caps

B. Sample Preparation

  • Sample Hydrolysis (for total 3-hydroxy fatty acid content):

    • To 500 µL of plasma or serum in a glass tube, add 500 µL of 10 M NaOH.

    • Vortex and incubate at 37°C for 30 minutes.

  • Internal Standard Spiking:

    • Add a known amount of the stable isotope-labeled internal standard mixture to each sample.

  • Acidification:

    • Acidify the samples by adding 2 mL of 6 M HCl to the hydrolyzed samples or 125 µL to unhydrolyzed samples. Vortex thoroughly.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to each tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying:

    • Dry the pooled organic extracts under a gentle stream of nitrogen at 37°C.

C. Derivatization

  • To the dried extract, add 100 µL of BSTFA with 1% TMCS.

  • Cap the tubes tightly and heat at 80°C for 60 minutes.

  • Cool the samples to room temperature before GC-MS analysis.

D. GC-MS Parameters

  • Gas Chromatograph: Agilent 5890 series II or equivalent

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injection Volume: 1 µL, splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: 3.8°C/min to 200°C.

    • Ramp 2: 15°C/min to 290°C, hold for 6 minutes.

  • Mass Spectrometer: Agilent 5972 MSD or equivalent

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

E. Selected Ion Monitoring (SIM) Parameters

Monitor the characteristic ions for each native and isotope-labeled 3-hydroxy fatty acid derivative. For trimethylsilyl (B98337) (TMS) derivatives of 3-hydroxy fatty acids, a characteristic fragment ion is often observed at m/z 175 for the C3-C4 cleavage.

III. Quantitative Data Summary

The following tables summarize the quantitative performance of GC-MS methods for MCHFAs based on literature data.

Table 1: Method Validation Parameters for 3-Hydroxy Fatty Acids

AnalyteLinearity Range (µmol/L)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (CV%)Recovery (%)
3-OH-C6:00.2 - 50--5 - 15-
3-OH-C8:00.2 - 50--5 - 15-
3-OH-C10:00.2 - 50--5 - 15-
3-OH-C12:00.2 - 50--5 - 15-

Data compiled from various sources. "-" indicates data not available in the reviewed literature.

Table 2: Typical Concentrations of 3-Hydroxy Fatty Acids in Healthy Human Plasma (µmol/L)

AnalyteMedianRange
3-OH-C6:00.80.3 - 2.2
3-OH-C8:00.40.2 - 1.0
3-OH-C10:00.30.2 - 0.6
3-OH-C12:00.30.2 - 0.6

IV. Signaling Pathways of Medium-Chain Hydroxy Fatty Acids

MCHFAs are not only metabolic intermediates but also act as signaling molecules, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and potentially G-protein coupled receptors like GPR55.

PPARα Signaling Pathway

Hydroxy fatty acids can act as ligands for PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism.

PPAR_Signaling cluster_ligand Ligand Activation cluster_receptor Receptor Dimerization cluster_transcription Transcriptional Regulation cluster_effect Cellular Effect MCHFA Medium-Chain Hydroxy Fatty Acid PPARa PPARα MCHFA->PPARa Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACO) PPRE->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins Effect Increased Fatty Acid Oxidation Proteins->Effect

Caption: PPARα signaling pathway activated by MCHFAs.

GPR55 Signaling Pathway

While the direct interaction of MCHFAs with GPR55 is still under investigation, this receptor is a known target for other lipid signaling molecules and its activation leads to a cascade of intracellular events.

GPR55_Signaling cluster_receptor_activation Receptor Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Ligand Lipid Ligand (e.g., LPI) GPR55 GPR55 Ligand->GPR55 Binds G_protein Gq / G13 GPR55->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA G_protein->RhoA IP3_DAG IP3 & DAG PLC->IP3_DAG ERK ERK1/2 RhoA->ERK Ca_release Ca²⁺ Release IP3_DAG->Ca_release Ca_release->ERK TranscriptionFactors Transcription Factors (NFAT, NF-κB, CREB) ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Response Modulation of Cell Proliferation, Inflammation, etc. GeneExpression->Response

Caption: GPR55 downstream signaling cascade.

V. Conclusion

The GC-MS methods described provide a reliable and sensitive approach for the quantification of medium-chain hydroxy fatty acids in various biological samples. The use of stable isotope dilution and appropriate derivatization are key to achieving accurate and precise results. Further research into the signaling roles of these molecules will continue to highlight the importance of robust analytical methods in advancing our understanding of their physiological and pathological significance.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Hydroxyheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include:

  • Ozonolysis of 7-octen-1-ol (B81980): This method involves the cleavage of the double bond in 7-octen-1-ol using ozone, followed by an oxidative workup to yield the carboxylic acid. It is known for high yields.

  • Hydrogenation of 3-(2-furyl) acrylic acid: This process involves the reduction of the furan (B31954) ring and the acrylic acid side chain using a platinum catalyst. It requires careful control of reaction conditions to achieve the desired product.[1]

  • Oxidation of 1,7-heptanediol (B42083): This method selectively oxidizes one of the terminal alcohol groups of 1,7-heptanediol to a carboxylic acid.[2]

  • Baeyer-Villiger Oxidation of Cycloheptanone (B156872): This reaction converts cycloheptanone to its corresponding lactone (ε-caprolactone), which is then hydrolyzed to this compound.[3]

  • Biocatalytic Synthesis: This approach utilizes enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), to catalyze the conversion of substrates like cyclohexanone (B45756) to ε-caprolactone, which is a precursor to this compound. This method offers high selectivity and mild reaction conditions.

Q2: I am getting a low yield in my synthesis. What are the general factors I should investigate?

A2: Low yields can result from a variety of factors depending on the synthesis method. General areas to investigate include:

  • Reagent Quality: Ensure all starting materials and solvents are pure and anhydrous, as required.

  • Reaction Conditions: Temperature, pressure, reaction time, and agitation speed can all significantly impact yield. These parameters should be carefully controlled and optimized.

  • Catalyst Activity: For catalytic reactions, ensure the catalyst is active and not poisoned. Consider catalyst loading and the potential need for regeneration.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Understanding the potential side reactions for your chosen method is crucial for troubleshooting.

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions.

  • Incomplete Conversion: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC, GC, or NMR.

Q3: What are the best practices for purifying this compound?

A3: Purification strategies depend on the impurities present from the specific synthesis route. Common methods include:

  • Extraction: Liquid-liquid extraction is often used to separate the product from the reaction mixture. For example, after acidification, this compound can be extracted into an organic solvent like ethyl acetate (B1210297).

  • Column Chromatography: Silica gel column chromatography is a powerful technique for separating the desired product from byproducts with different polarities. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is typically used.

  • Distillation: If the product is volatile and the impurities are not, distillation under reduced pressure can be an effective purification method.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be used to obtain a highly pure product.

Troubleshooting Guides by Synthesis Method

Ozonolysis of 7-octen-1-ol

Issue: Low yield of this compound.

Possible Cause Troubleshooting/Optimization Strategy
Incomplete Ozonolysis Ensure a continuous and sufficient flow of ozone. Monitor the reaction for the characteristic blue color of excess ozone.
Formation of Aldehyde instead of Carboxylic Acid Ensure the workup is oxidative. Use an oxidizing agent like hydrogen peroxide during the workup.[4]
Side Reactions (e.g., formation of shorter-chain acids) Over-ozonolysis can lead to further degradation. Control the reaction time and temperature carefully.
Product Loss During Workup Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.
Hydrogenation of 3-(2-furyl) acrylic acid

Issue: Low yield or formation of undesired byproducts.

Possible Cause Troubleshooting/Optimization Strategy
Catalyst Deactivation Ensure the catalyst is not poisoned by impurities in the starting material or solvent. Use fresh catalyst or regenerate the existing catalyst if possible.
Suboptimal Catalyst Loading The amount of platinum catalyst can be critical. Too little may result in incomplete reaction, while too much may not be economical. An optimal loading should be determined experimentally.
Incorrect Reaction Conditions Hydrogen pressure and reaction temperature can influence the product distribution (ring saturation vs. ring opening).[3] Optimize these parameters to favor the formation of this compound.
Formation of Byproducts (e.g., tetrahydrofurylpropionic acid) The presence of an acid promoter is crucial for the desired ring cleavage.[2] Ensure the correct type and amount of acid promoter is used.
Oxidation of 1,7-heptanediol

Issue: Low yield or over-oxidation to dicarboxylic acid.

Possible Cause Troubleshooting/Optimization Strategy
Over-oxidation to Adipic Acid Control the stoichiometry of the oxidizing agent (e.g., hydrogen peroxide).[2] A slow, controlled addition of the oxidant can help to prevent over-oxidation. The choice of catalyst is also critical for selectivity.
Incomplete Reaction Ensure the catalyst is active and the reaction is run for a sufficient amount of time. Monitor the reaction progress.
Low Selectivity The pH of the reaction medium can influence the selectivity of the oxidation.[5] An optimal pH should be maintained throughout the reaction.
Catalyst Inefficiency The choice of catalyst (e.g., a transition metal complex) and its concentration are key to achieving high selectivity for the mono-oxidation product.[2]
Biocatalytic Synthesis using Baeyer-Villiger Monooxygenase (BVMO)

Issue: Low enzyme activity or poor conversion.

Possible Cause Troubleshooting/Optimization Strategy
Enzyme Instability Operate the reaction at the optimal temperature and pH for the specific BVMO. Enzyme immobilization can also improve stability.
Cofactor (NADPH) Limitation BVMOs require NADPH as a cofactor.[6] Ensure a sufficient supply of NADPH and implement a cofactor regeneration system (e.g., using glucose dehydrogenase) for cost-effectiveness and sustained activity.[6][7]
Low Oxygen Supply BVMOs use molecular oxygen as a substrate.[1] Ensure adequate aeration and agitation to maintain a sufficient dissolved oxygen concentration.
Substrate or Product Inhibition High concentrations of the substrate (ketone) or product (lactone) can inhibit the enzyme. A fed-batch or continuous process can help to maintain low concentrations of these species.

Quantitative Data Summary

The following table summarizes reported yields and conditions for different synthesis methods. Note that direct comparison can be challenging due to variations in experimental setups.

Synthesis MethodStarting MaterialCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Ozonolysis7-octen-1-olO₃, Na₂S₂O₅MeCN/H₂O0 to RT1295[8]
Hydrogenation3-(2-furyl) acrylic acidPlatinum catalyst, acid promoterAcetic AcidRT--[2]
Oxidation1,7-heptanediolCatalyst, H₂O₂Water808-[2]
Baeyer-Villiger OxidationCyclohexanonePeracidsToluene45-554-[3]

Yields for hydrogenation, oxidation, and Baeyer-Villiger oxidation are not explicitly stated for this compound in the search results but are known synthetic routes. The provided data for the Baeyer-Villiger oxidation pertains to the formation of oligo-ε-caprolactone.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ozonolysis of 7-octen-1-ol

This protocol is adapted from a literature procedure with a reported yield of 95%.[8]

Materials:

  • 7-octen-1-ol

  • Acetonitrile (MeCN)

  • Deionized water (H₂O)

  • Sodium metabisulfite (B1197395) (Na₂S₂O₅)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Ozone generator

  • Reaction vessel with a gas inlet and outlet

Procedure:

  • In a reaction vial, prepare a solution of 7-octen-1-ol (1.0 eq) in a mixture of MeCN and H₂O (9:1 v/v).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Bubble ozone gas through the solution. The reaction is typically carried out for 12 hours at room temperature under a nitrogen atmosphere.

  • Prepare a solution of sodium bisulfite (NaHSO₃) by dissolving Na₂S₂O₅ (2.2 eq) in H₂O.

  • Slowly add the NaHSO₃ solution to the reaction mixture, ensuring the internal temperature does not exceed 35 °C.

  • After the addition is complete, stir the mixture for an additional 10 minutes.

  • Add EtOAc to the reaction mixture and separate the organic and aqueous layers.

  • Extract the aqueous layer multiple times with EtOAc.

  • Combine all organic layers, dry with MgSO₄, filter, and concentrate under reduced pressure to obtain this compound as a colorless oil.

Protocol 2: General Procedure for Biocatalytic Synthesis using a BVMO

This is a general guideline for a whole-cell biocatalytic process. Specific conditions will vary depending on the chosen microorganism and enzyme.

Materials:

  • Recombinant E. coli expressing a cyclohexanone monooxygenase (CHMO)

  • Growth medium (e.g., LB or a defined minimal medium)

  • Inducer (e.g., IPTG)

  • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Cyclohexanone (substrate)

  • Glucose (for cofactor regeneration)

  • Centrifuge

  • Incubator/shaker

Procedure:

  • Cell Culture and Induction: Grow the recombinant E. coli strain in a suitable medium to a desired cell density (e.g., OD₆₀₀ of 0.6-0.8). Induce the expression of the CHMO by adding an appropriate concentration of the inducer and continue cultivation at a lower temperature (e.g., 18-25 °C) for several hours.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with buffer to remove residual medium components. Resuspend the cells in the reaction buffer.

  • Biotransformation: To the cell suspension, add glucose to support cofactor regeneration. Add the cyclohexanone substrate. The substrate can be added in batches or continuously to avoid toxicity and inhibition.

  • Reaction Monitoring: Incubate the reaction mixture at the optimal temperature for the enzyme with shaking. Monitor the conversion of cyclohexanone and the formation of ε-caprolactone over time using GC or HPLC.

  • Product Isolation: Once the reaction is complete, separate the cells from the reaction medium by centrifugation. The ε-caprolactone can be extracted from the supernatant with an organic solvent.

  • Hydrolysis to this compound: The extracted ε-caprolactone can be hydrolyzed to this compound under acidic or basic conditions.

Visualizations

experimental_workflow_ozonolysis cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 7-octen-1-ol in MeCN/H₂O B 2. Cool to 0 °C A->B C 3. Bubble O₃ through solution B->C E 5. Add NaHSO₃ solution to quench C->E D 4. Prepare NaHSO₃ solution D->E F 6. Extract with EtOAc E->F Reaction Mixture G 7. Combine organic layers F->G H 8. Dry with MgSO₄ G->H I 9. Filter and Concentrate H->I J 10. Obtain pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound via ozonolysis.

signaling_pathway_bvmo cluster_cycle BVMO Catalytic Cycle cluster_cofactor Cofactor Regeneration FAD_ox FAD (oxidized) FADH2 FADH₂ (reduced) FAD_ox->FADH2 NADPH -> NADP⁺ FAD_peroxide FAD-OOH (peroxyflavin) FADH2->FAD_peroxide O₂ NADP NADP⁺ FAD_hydroxy FAD-OH (hydroxyflavin) FAD_peroxide->FAD_hydroxy Ketone -> Lactone FAD_hydroxy->FAD_ox - H₂O NADPH NADPH NADP->NADPH Glucose Dehydrogenase NADPH->NADP Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone

Caption: Catalytic cycle of a Baeyer-Villiger Monooxygenase (BVMO) with cofactor regeneration.

References

Technical Support Center: Purification of Omega-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of omega-hydroxy fatty acids.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in purifying omega-hydroxy fatty acids?

A1: The primary challenges in purifying omega-hydroxy fatty acids stem from their chemical nature. Their long hydrocarbon chains make them structurally similar to other fatty acids, leading to difficulties in separation. Key challenges include:

  • Co-elution with other fatty acids: Structurally similar fatty acids, such as unsaturated or shorter-chain fatty acids, often co-elute during chromatographic purification.[1]

  • Low yields: Purification processes, especially multi-step procedures, can lead to significant product loss.[2]

  • Thermal degradation: Omega-hydroxy fatty acids, particularly those with double bonds (polyunsaturated), are susceptible to degradation at high temperatures used in methods like distillation or gas chromatography.[3][4]

  • Presence of impurities: Starting materials from natural sources can contain a variety of impurities, including other lipids, pigments, and environmental contaminants that need to be removed.[2]

  • Difficulties in derivatization: Incomplete or side reactions during derivatization for analytical techniques like Gas Chromatography (GC) can lead to inaccurate quantification.[5]

Q2: What purity levels can I realistically expect from different purification methods?

A2: The achievable purity of omega-hydroxy fatty acids is highly dependent on the chosen purification method and the complexity of the starting material. High-Performance Liquid Chromatography (HPLC) generally offers the highest purity. A summary of expected purity levels from various techniques is provided in the table below.

Q3: How can I improve the recovery rate of my purification process?

A3: Improving recovery rates involves optimizing each step of your purification protocol. Key strategies include:

  • Minimize transfer steps: Each time the sample is transferred between vessels, there is a potential for loss.

  • Optimize solvent selection: Ensure the chosen solvents for extraction and chromatography provide good solubility for the target compound while minimizing its loss in waste streams.

  • Fine-tune crystallization conditions: For recrystallization, carefully control the cooling rate and solvent ratios to maximize crystal formation and minimize the amount of product remaining in the mother liquor.[6] A water:methanol (B129727)/isopropanol (B130326) ratio of 80:20 has been shown to recover 85-90% of the yield for some hydroxy fatty acids.[2]

  • Method selection: For thermally sensitive compounds, avoid high-temperature methods like molecular distillation.

Q4: What are the common sources of impurities in omega-hydroxy fatty acid samples?

A4: Impurities can be introduced at various stages, from the raw material to the final purified product. Common sources include:

  • Starting material: Natural oils contain a complex mixture of different fatty acids (saturated, monounsaturated, polyunsaturated), sterols, and pigments.[2]

  • Reagents and solvents: Trace contaminants in solvents and reagents can be introduced during extraction and purification.

  • Process-induced impurities: Side reactions during chemical modifications (e.g., esterification) or degradation during heating can generate new impurities.

  • Environmental contaminants: For marine-sourced oils, contaminants like heavy metals and persistent organic pollutants (POPs) can be present.[4]

Section 2: Troubleshooting Guides

Low Purity in Final Product
Issue Potential Cause Recommended Solution
Broad or tailing peaks in HPLC Inappropriate mobile phase pH or composition.Optimize the mobile phase. For reversed-phase HPLC, ensure the pH is suitable for the analyte's pKa. Adjust the organic solvent-to-water ratio to improve peak shape.[7][8]
Column overload.Reduce the sample injection volume or concentration.
Column degradation.Use a guard column and ensure the mobile phase is filtered and degassed. Replace the column if necessary.
Co-elution of contaminants Insufficient resolution of the chromatographic method.Switch to a more selective stationary phase (e.g., silver-ion chromatography for separating based on unsaturation).[9] Optimize the gradient elution profile in HPLC for better separation.[10]
Incomplete removal of structurally similar fatty acids.Employ a multi-step purification strategy, such as combining solvent extraction with preparative HPLC.
Presence of unexpected peaks Contamination from solvents, glassware, or reagents.Run a blank analysis with just the solvents. Ensure all glassware is thoroughly cleaned. Use high-purity solvents and reagents.
Sample degradation.Avoid excessive heat and light exposure. Store samples at low temperatures under an inert atmosphere (e.g., nitrogen or argon).
Low Yield After Purification
Issue Potential Cause Recommended Solution
Significant loss during solvent extraction Inefficient partitioning of the target molecule into the organic phase.Use a more appropriate solvent system. Perform multiple extractions with smaller volumes of solvent. Adjust the pH of the aqueous phase to ensure the fatty acid is in its non-ionized form.
Emulsion formation.Add a small amount of a saturated salt solution (brine) to break the emulsion. Centrifuge the mixture to aid phase separation.
Poor recovery from recrystallization The compound is too soluble in the cold solvent.Choose a solvent in which the compound has a large difference in solubility between hot and cold temperatures.[11]
Insufficient cooling or too rapid cooling.Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[6]
Using too much solvent for washing the crystals.Wash the collected crystals with a minimal amount of ice-cold solvent.[12]
Product loss during chromatography Irreversible adsorption onto the column.Ensure the sample is fully dissolved in the mobile phase before injection. Use a different stationary phase if strong adsorption is suspected.
Degradation on the column.For sensitive compounds, use a milder mobile phase and operate at a lower temperature if possible.

Section 3: Data Presentation

Table 1: Comparison of Purification Methods for Omega-Hydroxy Fatty Acids
Purification Method Typical Purity Achieved Typical Recovery Rate Key Advantages Key Disadvantages Reference
Preparative HPLC >98%70-80%High resolution and purity.High cost, time-consuming for large quantities.[13]
Reversed-Phase MPLC ~90%~74%Faster than HPLC, good for moderate purity.Lower resolution than HPLC.[14]
Solvent Extraction & Crystallization Up to 99% (with recrystallization)85-90% (recrystallization step)Cost-effective, scalable.Often requires multiple steps, may not remove all isomers.[2][15]
Urea Complexation Can enrich DHA to >97%~32.5% (process yield)Efficient for separating saturated and unsaturated fatty acids.Can lead to the formation of carcinogenic byproducts.[1]
Solvent Crystallization Can increase DHA content from 22% to 61% in one stepVariableSimple and cost-effective.Requires very low temperatures and large solvent volumes.[1]

Section 4: Experimental Protocols

Protocol for Saponification and Extraction of Omega-Hydroxy Fatty Acids

This protocol is a general guideline for liberating omega-hydroxy fatty acids from their esterified forms (e.g., triglycerides) and subsequent extraction.

  • Saponification:

    • For every 1 gram of oil, add 10 mL of a 20% (w/v) sodium hydroxide (B78521) solution in methanol.[2]

    • Reflux the mixture for 1-2 hours with constant stirring until the oil is completely saponified (the solution becomes clear).

    • Cool the mixture to room temperature.

  • Acidification and Extraction:

    • Add distilled water to the cooled mixture (approximately twice the volume of the methanolic NaOH solution).

    • Acidify the solution to a pH of ~1.5 with a 10% sulfuric acid solution while stirring.[2] The free fatty acids will precipitate.

    • Transfer the mixture to a separatory funnel.

    • Extract the fatty acids three times with an equal volume of a non-polar solvent such as hexane (B92381) or diethyl ether.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with a saturated sodium chloride (brine) solution to remove excess acid and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude omega-hydroxy fatty acid mixture.

Protocol for Purification by Recrystallization

This protocol describes the purification of a solid crude omega-hydroxy fatty acid mixture.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[11] For some hydroxy fatty acids, an 80:20 water to methanol or isopropanol mixture is effective.[2]

  • Dissolution:

    • Place the crude fatty acid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.[6]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[12]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature without disturbance.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystallization.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[16]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12]

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.

Section 5: Visualizations

Purification_Workflow Start Crude Omega-Hydroxy Fatty Acid Source (e.g., Oil) Saponification Saponification (Alkaline Hydrolysis) Start->Saponification Acidification Acidification Saponification->Acidification Extraction Solvent Extraction Acidification->Extraction CrudeExtract Crude Fatty Acid Extract Extraction->CrudeExtract Chromatography Chromatographic Purification (e.g., HPLC, MPLC) CrudeExtract->Chromatography For highest purity Recrystallization Recrystallization CrudeExtract->Recrystallization For solid samples PureProduct High-Purity Omega-Hydroxy Fatty Acid Chromatography->PureProduct Recrystallization->PureProduct Analysis Purity Analysis (GC, HPLC) PureProduct->Analysis

Caption: General experimental workflow for the purification of omega-hydroxy fatty acids.

Troubleshooting_Purity Start Low Purity in Final Product CheckChromatogram Analyze HPLC/GC Chromatogram Start->CheckChromatogram BroadPeaks Broad or Tailing Peaks? CheckChromatogram->BroadPeaks CoElution Co-eluting Peaks? BroadPeaks->CoElution No OptimizeMobilePhase Optimize Mobile Phase (pH, Solvent Ratio) BroadPeaks->OptimizeMobilePhase Yes ExtraPeaks Unexpected Peaks? CoElution->ExtraPeaks No ImproveMethod Improve Separation Method (e.g., change gradient, use different column) CoElution->ImproveMethod Yes RunBlank Run Solvent Blank, Use High-Purity Reagents ExtraPeaks->RunBlank Yes CheckColumn Check/Replace Column, Reduce Sample Load OptimizeMobilePhase->CheckColumn MultiStep Consider Multi-Step Purification ImproveMethod->MultiStep CheckDegradation Check for Sample Degradation (Storage, Temperature) RunBlank->CheckDegradation

Caption: Troubleshooting decision tree for addressing low purity of the final product.

References

preventing lactonization of 7-Hydroxyheptanoic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the lactonization of 7-hydroxyheptanoic acid during its synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and handling of this compound, with a focus on preventing the formation of the corresponding lactone (ε-heptanolactone).

Q1: I'm observing significant lactone formation during my synthesis of this compound. What are the primary causes?

A1: Lactonization is an intramolecular esterification that is primarily promoted by acidic conditions and elevated temperatures.[1][2] The equilibrium between the open-chain hydroxy acid and the cyclic lactone can shift towards the lactone under these conditions. Key factors to evaluate in your synthesis are:

  • pH: Acidic workups or the presence of acidic reagents can catalyze lactonization.

  • Temperature: High temperatures used during reaction, purification (e.g., distillation), or even storage can drive the cyclization reaction.

  • Reaction Time: Prolonged reaction or purification times under unfavorable conditions increase the likelihood of lactone formation.

  • Concentration: While the rate of lactonization is generally concentration-independent, high concentrations of the hydroxy acid can lead to intermolecular polymerization if not handled properly.[2]

Q2: How can I prevent lactonization during my reaction workup?

A2: To minimize lactonization during workup, it is crucial to avoid acidic and high-temperature conditions.

  • Neutral or Basic Extraction: When extracting your product, use a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate) to keep the carboxylic acid in its deprotonated, carboxylate form, which is not susceptible to lactonization.

  • Low-Temperature Evaporation: When removing solvent, use a rotary evaporator at a low temperature (ideally below 40°C).

  • Avoid Strong Acids: If an acidic wash is necessary, use a weak acid and perform the extraction quickly at low temperatures. Immediately neutralize the organic layer afterward.

Q3: My desired downstream reaction requires conditions that will likely cause lactonization. What is the best strategy to avoid this?

A3: In such cases, a protecting group strategy is essential. This involves temporarily masking the hydroxyl or the carboxylic acid group to prevent them from reacting with each other. The choice of protecting group will depend on the specific conditions of your subsequent reaction steps.

Q4: Which functional group should I protect: the hydroxyl or the carboxylic acid?

A4: The choice depends on the planned synthetic route.

  • Protecting the Hydroxyl Group: This is a common strategy. Silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are widely used. They are stable under a variety of non-acidic reaction conditions and can be selectively removed.[3]

  • Protecting the Carboxylic Acid Group: Converting the carboxylic acid to an ester, for example, a tert-butyl ester, is another effective approach. The tert-butyl ester is stable to many reagents but can be removed under acidic conditions.[4]

  • Orthogonal Protection: If both the hydroxyl and carboxylic acid groups need to be manipulated independently in a multi-step synthesis, an orthogonal protection strategy is required. This involves using protecting groups for each functionality that can be removed under different, non-interfering conditions. For instance, you could protect the hydroxyl group as a TBDMS ether (removed by fluoride) and the carboxylic acid as a benzyl (B1604629) ester (removed by hydrogenolysis).

Q5: I used a TBDMS protecting group for the hydroxyl function, but it was cleaved during my subsequent reaction. What went wrong?

A5: While TBDMS ethers are robust, they can be cleaved under certain conditions:

  • Acidic Conditions: Strong acidic conditions will remove TBDMS ethers. The relative stability of silyl ethers to acid hydrolysis generally follows the order: TMS < TES < TBDMS < TIPS < TBDPS.[5]

  • Fluoride (B91410) Ions: Any source of fluoride ions, even catalytic amounts, will cleave silyl ethers.[3]

  • Steric Hindrance: While TBDMS is relatively bulky, highly hindered substrates may require even bulkier silyl ethers like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) for greater stability.

Q6: I'm having trouble removing the TBDMS group without causing other side reactions. What are my options?

A6: The standard reagent for TBDMS deprotection is tetrabutylammonium (B224687) fluoride (TBAF) in THF. However, TBAF is basic and can cause side reactions with base-sensitive functional groups.[6]

  • Buffered TBAF: Using TBAF buffered with acetic acid can mitigate the basicity.

  • Alternative Fluoride Sources: Other fluoride sources like HF-pyridine or triethylamine (B128534) trihydrofluoride can be used, but these are highly corrosive and require careful handling.

  • Acidic Deprotection: If your molecule is stable to acid, a solution of acetic acid in THF/water or other mild acidic conditions can be effective.[7]

Q7: How can I purify this compound if some lactone has already formed?

A7: Separation can be achieved through a few methods:

  • Base Extraction: Dissolve the mixture in an organic solvent (e.g., diethyl ether) and extract with a mild aqueous base like sodium bicarbonate. The this compound will be deprotonated and move to the aqueous layer, while the neutral lactone will remain in the organic layer. The aqueous layer can then be carefully acidified (at low temperature) and back-extracted to recover the pure hydroxy acid.

  • Chromatography: Column chromatography on silica (B1680970) gel can also be used to separate the more polar hydroxy acid from the less polar lactone.

Data Presentation

The following tables summarize qualitative stability and common conditions for relevant protecting groups. Note that specific yields and reaction times are highly substrate-dependent and the provided information should be used as a general guideline.

Table 1: Comparison of Common Hydroxyl Protecting Groups

Protecting GroupAbbreviationCommon Protection ReagentsCommon Deprotection ReagentsStability (General)
tert-ButyldimethylsilylTBDMS or TBSTBDMS-Cl, Imidazole (B134444), DMFTBAF, THF; or AcOH, H₂O, THFStable to base, mild acid, and many oxidizing/reducing agents. Labile to strong acid and fluoride sources.
TriisopropylsilylTIPSTIPS-Cl, Imidazole, DMFTBAF, THF; or HF-PyridineMore stable to acid than TBDMS due to increased steric hindrance. Labile to fluoride sources.
tert-ButyldiphenylsilylTBDPSTBDPS-Cl, Imidazole, DMFTBAF, THF; or HF-PyridineSignificantly more stable to acid than TBDMS. Labile to fluoride sources.

Table 2: Comparison of Common Carboxylic Acid Protecting Groups

Protecting GroupAbbreviationCommon Protection ReagentsCommon Deprotection ReagentsStability (General)
Methyl EsterMeMeOH, H⁺ (Fischer Esterification)aq. NaOH or LiOH; or strong acidStable to neutral and mildly acidic conditions. Labile to strong base and strong acid.
tert-Butyl EstertBuIsobutylene, H⁺; or Boc₂O, DMAPTrifluoroacetic acid (TFA); or strong acidStable to base and nucleophiles. Labile to strong acid.[4]
Benzyl EsterBnBenzyl alcohol, H⁺; or BnBr, baseH₂, Pd/C (Hydrogenolysis)Stable to acidic and basic conditions. Labile to hydrogenolysis.

Experimental Protocols

The following are general protocols that can be adapted for the synthesis of this compound derivatives to prevent lactonization. Note: These protocols are illustrative and may require optimization for specific applications.

Protocol 1: Protection of this compound as a TBDMS Ether

This protocol describes the protection of the hydroxyl group of this compound using tert-butyldimethylsilyl chloride.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add imidazole (2.5 eq.) to the solution and stir until it dissolves.

  • Add TBDMS-Cl (1.2 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-(tert-butyldimethylsilyloxy)heptanoic acid.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of 7-(tert-butyldimethylsilyloxy)heptanoic acid using TBAF

This protocol describes the removal of the TBDMS protecting group to yield this compound.

Materials:

  • 7-(tert-butyldimethylsilyloxy)heptanoic acid

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (B109758)

  • Water

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBDMS-protected this compound (1.0 eq.) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add the TBAF solution (1.1-1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir, monitoring the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography or recrystallization, if necessary. Note: Avoid high temperatures during purification to prevent lactonization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Lactonization_Equilibrium cluster_conditions Reaction Conditions 7-Hydroxyheptanoic_Acid This compound Lactone ε-Heptanolactone + H₂O 7-Hydroxyheptanoic_Acid->Lactone  Acid (H⁺) and/or Heat   Lactone->7-Hydroxyheptanoic_Acid  Base (OH⁻) or H₂O  

Caption: Equilibrium between this compound and its lactone.

Protection_Strategy_Workflow start Start: Synthesis involving This compound check_conditions Do subsequent reaction conditions favor lactonization (acid/heat)? start->check_conditions no_protection Proceed with unprotected This compound. Maintain neutral pH and low temp. check_conditions->no_protection No protection_needed Protection strategy required check_conditions->protection_needed Yes end Final Product no_protection->end choose_protection Choose protecting group based on orthogonal strategy protection_needed->choose_protection protect_oh Protect Hydroxyl Group (e.g., TBDMS) choose_protection->protect_oh Carboxylic acid chemistry planned protect_cooh Protect Carboxylic Acid (e.g., t-Butyl ester) choose_protection->protect_cooh Hydroxyl group chemistry planned perform_synthesis Perform subsequent synthetic steps protect_oh->perform_synthesis protect_cooh->perform_synthesis deprotection Deprotect to reveal free hydroxy acid perform_synthesis->deprotection deprotection->end

Caption: Decision workflow for employing a protecting group strategy.

Troubleshooting_Lactonization start Problem: Lactone formation observed check_step During which step? start->check_step synthesis During Synthesis/Workup check_step->synthesis Synthesis/ Workup deprotection During Deprotection check_step->deprotection Deprotection storage During Storage check_step->storage Storage synthesis_sol - Use protecting group - Avoid acid and heat in workup - Use basic/neutral extraction synthesis->synthesis_sol deprotection_sol - Use milder deprotection conditions - Buffer reagents (e.g., TBAF/AcOH) - Optimize reaction time and temperature deprotection->deprotection_sol storage_sol - Store at low temperature (2-8°C) - Store as a salt (e.g., sodium salt) - Store in a neutral, aprotic solvent storage->storage_sol

Caption: Troubleshooting guide for unexpected lactone formation.

References

Technical Support Center: Optimizing Reaction Conditions for 7-HHA Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 7-hydroxy-2-acetyl-7-deacetyl-10-deoxytaxol (7-HHA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex taxane (B156437) derivative.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of 7-HHA?

A common and advanced precursor for the semi-synthesis of taxol and its derivatives is 10-deacetylbaccatin III (10-DAB). This compound can be isolated in relatively high quantities from the needles of yew trees, such as Taxus baccata.[1]

Q2: What are the key enzymatic and chemical transformations required to produce 7-HHA from a common precursor like 10-deacetylbaccatin III?

The synthesis of 7-HHA from 10-DAB would likely involve a multi-step process including:

  • Deoxygenation at C10: Removal of the hydroxyl group at the C10 position.

  • Selective acylation at C2: Introduction of an acetyl group at the C2 position.

  • Deacetylation at C7: Removal of the acetyl group at the C7 position, if the starting material is acetylated at this position.

  • Hydroxylation at C7: Introduction of a hydroxyl group at the C7 position.

Q3: Which enzymes are commonly used for the acylation of taxanes?

The primary enzyme for the acetylation of the C10 hydroxyl group in the biosynthesis of taxol is 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT).[1][2] Lipases, such as those from Pseudomonas cepacia, have also been used for the selective acylation of 10-deacetylbaccatin III.[3]

Q4: What are the challenges associated with the enzymatic acylation of taxanes?

A significant challenge in the enzymatic acylation of taxanes is the supply of the acyl donor, acetyl-CoA, which can be a limiting and expensive factor in in-vitro reactions.[1] Another challenge is achieving regioselectivity, as nonspecific acylation of other hydroxyl groups on the taxane ring can occur.[1]

Q5: How can the production of acetylated taxane precursors be optimized in a microbial host?

In microbial systems like Saccharomyces cerevisiae, optimization can be achieved through a combination of bioprocess optimization and genetic engineering. High-throughput microscale optimization of culture conditions, such as pH control, can enhance the titer of oxygenated taxanes.[4][5][6]

Troubleshooting Guides

Low Yield of Acylated Product
Potential Cause Troubleshooting Steps
Suboptimal Enzyme Activity - Verify the optimal pH and temperature for the enzyme. For recombinant DBAT, the optimal pH is around 7.4.[2]- Ensure the enzyme is properly folded and active. Consider expressing the enzyme in a suitable host like E. coli.[1][2]
Insufficient Acyl-Donor (Acetyl-CoA) - For in-vitro reactions, ensure an adequate supply of acetyl-CoA.[1]- For whole-cell biotransformation, consider engineering the host organism to overproduce acetyl-CoA.[1]
Poor Substrate Solubility - Taxanes are often poorly soluble in aqueous solutions. Use of a co-solvent system may be necessary.
Product Degradation - Taxane structures can be sensitive to pH and temperature. Ensure reaction conditions are mild to prevent degradation.
Non-Specific Acylation or Deacetylation
Potential Cause Troubleshooting Steps
Use of Non-Specific Enzymes - Use highly regioselective enzymes like DBAT for C10 acetylation.[2]- For deacetylation, specific esterases or lipases with known regioselectivity should be employed.
Harsh Reaction Conditions - Chemical acylation methods can be less selective. Enzymatic methods are preferred for their high stereo- and regio-selectivity under mild conditions.[1]
Side Reactions - Protect other reactive hydroxyl groups on the taxane ring before carrying out chemical acylation steps.
Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Complex Reaction Mixture - Optimize the reaction to minimize byproducts.- Use multi-step purification protocols.
Similar Polarities of Products and Byproducts - Employ high-resolution purification techniques like preparative High-Performance Liquid Chromatography (HPLC).[7]- Antisolvent recrystallization can be a suitable method for the preliminary purification of taxanes from crude extracts.[8]
Product Instability - Taxanes can be unstable under certain conditions. Avoid exposure to harsh acidic or alkaline conditions and high temperatures during purification.[7]

Experimental Protocols

General Protocol for Enzymatic Acylation of a 10-Deacetyltaxane Derivative

This protocol is a generalized procedure based on the enzymatic acetylation of 10-deacetylbaccatin III to baccatin (B15129273) III using DBAT.

Materials:

  • 10-deacetyltaxane substrate

  • Recombinant 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT)

  • Acetyl-Coenzyme A (acetyl-CoA)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Organic solvent for substrate dissolution (e.g., DMSO)

  • Quenching solution (e.g., ethyl acetate)

  • Analytical HPLC system for reaction monitoring

Procedure:

  • Dissolve the 10-deacetyltaxane substrate in a minimal amount of DMSO.

  • Prepare the reaction mixture by adding the substrate solution to the reaction buffer.

  • Initiate the reaction by adding acetyl-CoA followed by the DBAT enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points, quenching the reaction with ethyl acetate, and analyzing the organic phase by HPLC.

  • Once the reaction is complete, extract the product with a suitable organic solvent.

  • Purify the product using chromatographic techniques such as silica (B1680970) gel chromatography or preparative HPLC.

Visualizations

Experimental_Workflow_for_7HHA_Synthesis cluster_start Starting Material cluster_step1 Step 1: Deoxygenation cluster_step2 Step 2: Selective Acylation cluster_step3 Step 3: Deacetylation & Hydroxylation 10-deacetylbaccatin_III 10-Deacetylbaccatin III Deoxygenation Chemical Deoxygenation (e.g., Barton-McCombie) 10-deacetylbaccatin_III->Deoxygenation Reagents 10-deoxy-10-DAB 10-deoxy-10-deacetylbaccatin III Deoxygenation->10-deoxy-10-DAB Intermediate Acylation Enzymatic Acylation (DBAT) + Acetyl-CoA 10-deoxy-10-DAB->Acylation Substrate C2_acetylated_product 2-acetyl-10-deoxy-10-deacetylbaccatin III Acylation->C2_acetylated_product Intermediate Deacetylation_Hydroxylation Enzymatic/Chemical Deacetylation & Hydroxylation C2_acetylated_product->Deacetylation_Hydroxylation Substrate 7_HHA 7-HHA Deacetylation_Hydroxylation->7_HHA Final Product

Caption: Proposed synthetic workflow for 7-HHA production.

Troubleshooting_Logic Start Low Product Yield Check_Enzyme Is Enzyme Active? Start->Check_Enzyme Check_Substrate Is Substrate Soluble? Check_Enzyme->Check_Substrate Yes Optimize_Conditions Optimize T, pH Check_Enzyme->Optimize_Conditions No Check_Cofactor Is Cofactor Present? Check_Substrate->Check_Cofactor Yes Use_Cosolvent Use Co-solvent Check_Substrate->Use_Cosolvent No Add_Cofactor Add Acetyl-CoA Check_Cofactor->Add_Cofactor No Purification_Issue Check Purification Check_Cofactor->Purification_Issue Yes Optimize_Conditions->Start Use_Cosolvent->Start Add_Cofactor->Start Optimize_Purification Optimize HPLC/Chromatography Purification_Issue->Optimize_Purification No Success Yield Improved Purification_Issue->Success Yes Optimize_Purification->Start

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Acidic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered to indicate significant tailing, although for some assays, a value up to 1.5 may be acceptable.[1][2] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1][3]

Q2: What are the primary causes of peak tailing for acidic compounds?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[1][4] For acidic compounds, this often involves:

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of the acidic analyte, the compound can exist in both ionized and un-ionized forms, leading to peak distortion.[3][5] To ensure the analyte is in a single, un-ionized state, the mobile phase pH should be adjusted to be at least 2 units below the analyte's pKa.[6][7]

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups (-Si-OH) on the surface of silica-based columns are acidic and can become ionized at higher pH levels.[8][9] While this is a more significant issue for basic compounds, strong secondary interactions can still occur with acidic analytes, contributing to tailing.[10] Using a low pH mobile phase (around 2.5-3.0) helps to keep these silanol groups in their neutral, non-ionized form, minimizing these unwanted interactions.[2][10][11]

  • Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH across the column as the sample passes through, leading to peak shape issues.[2][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[2][6]

  • Extra-column Effects: Issues such as long or wide-bore tubing, or poorly made connections can cause band broadening and contribute to peak tailing.[2][3]

Q3: How does adjusting the mobile phase pH help reduce tailing for acidic compounds?

A3: For acidic analytes, maintaining a low mobile phase pH (e.g., pH 2.5-3.0) is crucial.[1][10] By keeping the pH well below the analyte's pKa, the acidic compound remains in its protonated, un-ionized form.[12] This un-ionized form is more hydrophobic and interacts more consistently with the reversed-phase stationary phase, leading to a single retention mechanism and a more symmetrical peak shape.[5] Additionally, a low pH suppresses the ionization of residual silanol groups on the silica (B1680970) packing material, reducing secondary interactions that can also cause tailing.[11][13]

Q4: Can the choice of HPLC column affect peak tailing for acidic compounds?

A4: Yes, the column chemistry is a critical factor. Modern columns packed with high-purity, Type B silica, which has a lower metal content and fewer acidic silanol groups, are recommended.[13][14] Furthermore, columns that are "end-capped" are a good choice. End-capping is a process that chemically bonds a small, non-polar group (like trimethylsilyl) to the unreacted silanol groups, effectively shielding them from interacting with the analyte.[3][11]

Q5: What should I do if I suspect my column is contaminated or has degraded?

A5: Column contamination or degradation can certainly lead to peak tailing. If you observe a gradual decline in peak shape and performance, along with increased backpressure, it's advisable to perform a column flushing and regeneration procedure.[1][2] This involves flushing the column with a series of strong solvents to remove strongly retained contaminants. If the performance does not improve after flushing, the column may need to be replaced.[2]

Troubleshooting and Optimization

This section provides a systematic approach to diagnosing and resolving peak tailing issues for acidic compounds.

Summary of Key Chromatographic Parameters
ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 3.0 for many acidic compoundsTo ensure the acidic analyte is in its un-ionized form, minimizing secondary interactions.[1][10]
Buffer Concentration 10 - 50 mMSufficient concentration to maintain a stable pH and mask residual silanol activity.[1][2]
Injection Volume ≤ 5% of column volumeTo prevent column overload, which can cause peak distortion.[1]
Tubing Internal Diameter 0.12 - 0.17 mmTo minimize extra-column band broadening that can contribute to peak tailing.[1]
Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Objective: To determine the optimal mobile phase pH for achieving symmetrical peaks for an acidic analyte.

  • Methodology:

    • Prepare Mobile Phases: Prepare several batches of the aqueous portion of your mobile phase, each with a different concentration of an acidic modifier. For example, prepare separate solutions of 0.05%, 0.1%, and 0.2% formic acid or trifluoroacetic acid in water.[6]

    • Measure pH: Measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.[1]

    • Chromatographic Analysis: Equilibrate the HPLC system with the first mobile phase composition (e.g., Acetonitrile:0.1% Formic Acid). Inject a standard solution of the acidic analyte(s).

    • Record Data: Record the chromatogram and calculate the tailing factor for the peak(s) of interest.

    • Iterative Testing: Repeat steps 3 and 4 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

    • Data Analysis: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.

Protocol 2: Column Flushing and Regeneration

  • Objective: To clean a potentially contaminated column that is causing peak tailing.

  • Methodology:

    • Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector cell.

    • Reverse Column Direction: Reverse the direction of the column on the instrument. This will help to flush out any particulates that may be blocking the inlet frit.[1]

    • Systematic Flushing: Flush the column with a series of solvents of increasing elution strength. A typical sequence for a reversed-phase column is:[1]

      • 20 column volumes of filtered, HPLC-grade water (to remove buffer salts).

      • 20 column volumes of methanol.

      • 20 column volumes of acetonitrile.

      • 20 column volumes of isopropanol (B130326) (a strong solvent to remove strongly retained compounds).

    • Re-equilibration: Return the column to its original direction. Flush the column with the mobile phase until a stable baseline is achieved.

    • Performance Check: Inject a standard to assess if the peak shape has improved.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting peak tailing of acidic compounds.

Troubleshooting_Workflow Start Peak Tailing Observed (Tf > 1.2) Check_pH Is Mobile Phase pH ~2 units below analyte pKa? Start->Check_pH Adjust_pH Adjust Mobile Phase pH (e.g., pH 2.5-3.0) Check_pH->Adjust_pH No Check_Buffer Is Buffer Concentration Adequate (10-50 mM)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Increase_Buffer Increase Buffer Concentration Check_Buffer->Increase_Buffer No Check_Column Is Column Old or Contaminated? Check_Buffer->Check_Column Yes Increase_Buffer->Check_Column Flush_Column Perform Column Flushing Protocol Check_Column->Flush_Column Yes Check_Sample Is Sample Overloaded or Solvent Mismatched? Check_Column->Check_Sample No Replace_Column Consider High-Purity, End-Capped Column Flush_Column->Replace_Column Still Tailing Resolved Peak Shape Improved Flush_Column->Resolved Improved Replace_Column->Resolved Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Sample->Dilute_Sample Yes Check_System Check for Extra-Column Volume (tubing, connections) Check_Sample->Check_System No Dilute_Sample->Resolved Optimize_System Minimize Tubing Length/ID Check_System->Optimize_System Yes Check_System->Resolved No Further Issues Optimize_System->Resolved

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

References

stability issues of 7-Hydroxyheptanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Hydroxyheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical properties?

This compound is an omega-hydroxy fatty acid with the molecular formula C₇H₁₄O₃.[1] It consists of a seven-carbon chain with a carboxylic acid group at one end and a hydroxyl group at the terminal (omega) position.[1][2] This bifunctional nature allows it to participate in various chemical reactions, including esterification and intramolecular cyclization.[1]

Q2: What is the main stability concern when working with this compound in solution?

The primary stability issue is its tendency to undergo intramolecular cyclization (lactonization) to form a seven-membered ring called ε-heptanolactone.[1] This conversion is reversible and highly dependent on the pH, temperature, and solvent composition of the solution.

Q3: How does pH affect the stability of this compound?

The equilibrium between the linear hydroxy acid and the cyclic lactone is significantly influenced by pH.

  • Acidic Conditions (pH < 6): Low pH strongly promotes the formation of the lactone. In acidic aqueous media, the equilibrium greatly favors the cyclic lactone form.[3] For similar hydroxy acids, the rate of lactonization is significantly faster at lower pH values.[3]

  • Neutral to Alkaline Conditions (pH ≥ 7): The open-chain hydroxy acid form is the predominant and more stable species.[2] Alkaline conditions can be used to hydrolyze the lactone back to the hydroxy acid.

Q4: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at low temperatures, typically between -20°C and 8°C, in a dry, well-sealed container.[4][5] This minimizes degradation from both lactonization and potential oxidation.

Q5: In which common laboratory solvents is this compound soluble?

This compound is soluble in water and sparingly soluble in methanol (B129727) and DMSO.[4] When preparing stock solutions in organic solvents like DMSO or ethanol, it is crucial to use anhydrous grades to minimize water content, which can participate in hydrolysis or equilibrium shifts.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Observed Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity in cell-based assays. Lactonization in acidic media. If your cell culture medium is acidic (e.g., below pH 7), the active hydroxy acid may be converting to the less active or inactive lactone form.1. Prepare fresh stock solutions before each experiment.2. Buffer your final assay solution to a pH of 7.2-7.4.3. Minimize the time the compound spends in acidic buffers before use.4. Perform a pilot study to assess the stability of the compound in your specific medium over the experiment's duration.
Precipitate forms when adding aqueous buffer to a concentrated organic stock solution. Poor solubility. The compound may have limited solubility in the final buffer composition, especially at high concentrations.1. Decrease the final concentration of the compound.2. Try a different co-solvent system.3. Gently warm the solution (if temperature stability is not a concern) and vortex thoroughly. Ensure the solution remains clear upon cooling to the experimental temperature.
Chromatography (HPLC/LC-MS) shows two peaks when only one is expected. Equilibrium between hydroxy acid and lactone. You are likely detecting both the open-chain this compound and its cyclic form, ε-heptanolactone.1. This is expected, especially in acidic mobile phases. Use an analytical method that can resolve and quantify both forms.[6]2. To confirm, intentionally shift the equilibrium. Acidify a sample to see an increase in the lactone peak or basify it to favor the hydroxy acid peak.
Gradual loss of compound concentration in prepared solutions over time. Degradation or adsorption. In addition to lactonization, the compound may adsorb to plasticware or be susceptible to slow oxidation if not stored under inert gas.1. Use glass or polypropylene (B1209903) labware to minimize adsorption.2. For long-term solution storage, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.3. Store solutions at -20°C or -80°C. Perform stability tests on stored aliquots to determine acceptable storage times.

Data Summary

Condition Predominant Form Rate of Lactonization Key Considerations
Acidic pH (< 6.0) ε-Heptanolactone (cyclic)FastHigh risk of losing the active hydroxy acid form. Equilibrium favors the lactone.
Neutral pH (~7.0) This compound (linear)Slow / EquilibriumThe hydroxy acid form is favored, but the lactone may still be present at equilibrium.
Alkaline pH (> 7.5) 7-Hydroxyheptanoate (anion)Very Slow / HydrolysisThe hydroxy acid is stable. The lactone will hydrolyze back to the open-chain form.
Elevated Temperature ε-Heptanolactone (cyclic)Increased RateAccelerates the attainment of equilibrium; in acidic solutions, this means faster conversion to the lactone.

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Solution

This protocol is designed to prepare a solution of this compound for use in biological assays, minimizing the risk of lactonization.

  • Materials: this compound (solid), Anhydrous DMSO, Phosphate-Buffered Saline (PBS, pH 7.4), sterile glass vials, sterile polypropylene tubes.

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the container.

    • Prepare a 100 mM primary stock solution by dissolving the required mass of the solid in anhydrous DMSO. Vortex thoroughly until fully dissolved. Store this stock at -20°C under an inert atmosphere.

    • For the experiment, prepare an intermediate dilution by adding the primary stock to your assay buffer (e.g., PBS, pH 7.4). Do not exceed a final DMSO concentration of 0.5% in the assay, as higher concentrations can be cytotoxic.

    • Perform serial dilutions from this intermediate stock using the same assay buffer to achieve your final working concentrations.

    • Use the final solutions immediately. Do not store dilute aqueous solutions for extended periods.

Protocol 2: Monitoring Stability by HPLC

This protocol provides a general method to assess the stability of this compound in a given solution by separating and quantifying the acid and its lactone.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometer (MS) detector.

  • Columns and Mobile Phase:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, and ramp up to elute the compounds. A typical gradient might be 5% to 95% B over 15 minutes.

  • Procedure:

    • Incubate your this compound solution under the desired test conditions (e.g., specific buffer, temperature).

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Quench any reaction by immediately diluting the aliquot in a cold mobile phase or by freezing at -80°C.

    • Inject the samples onto the HPLC system.

    • Identify the peaks for this compound and ε-heptanolactone based on retention times (determined using standards, if available) or mass-to-charge ratio if using an MS detector.

    • Calculate the peak areas for both species at each time point to determine the rate of interconversion.

Visualizations

G cluster_0 Stability Issues Workflow Start Experiment Planned with This compound CheckpH Is the solution pH < 7? Start->CheckpH AcidicPath High risk of lactonization. Lowered Bioactivity. CheckpH->AcidicPath Yes NeutralPath Hydroxy acid form is stable. Proceed with experiment. CheckpH->NeutralPath No Troubleshoot Troubleshooting: 1. Buffer to pH > 7.2 2. Use fresh solution 3. Minimize incubation time AcidicPath->Troubleshoot Monitor Monitor stability via HPLC/LC-MS NeutralPath->Monitor Troubleshoot->Monitor

Caption: Troubleshooting workflow for stability issues.

G cluster_1 Lactonization Equilibrium HydroxyAcid This compound (Linear, Active Form) Lactone ε-Heptanolactone (Cyclic, Inactive Form) HydroxyAcid->Lactone Acidic Conditions (H+) Elevated Temperature Lactone->HydroxyAcid Alkaline Conditions (OH-)

Caption: Equilibrium between this compound and its lactone.

References

Technical Support Center: Purifying Synthetic 7-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 7-Hydroxyheptanoic acid. The information is designed to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue/Question Potential Cause(s) Recommended Solution(s)
Recrystallization: Oily precipitate forms instead of crystals.1. The solvent may be too nonpolar, causing the compound to "oil out."2. The solution is supersaturated, leading to rapid precipitation rather than crystal growth.3. The presence of significant amounts of impurities that lower the melting point of the mixture.1. Add a small amount of a more polar co-solvent (e.g., a few drops of water to an ethanol (B145695) solution) to increase the polarity of the solvent system.2. Reheat the solution to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal of this compound can also promote proper crystallization.3. Perform a preliminary purification step, such as a liquid-liquid extraction, to remove the bulk of the impurities before recrystallization.
Recrystallization: Low or no crystal formation upon cooling.1. Too much solvent was used, and the solution is not saturated.2. The cooling process is too rapid.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Column Chromatography: Poor separation of this compound from impurities.1. The solvent system (mobile phase) is either too polar or not polar enough.2. The column was not packed properly, leading to channeling.3. The sample was overloaded on the column.1. Adjust the polarity of the mobile phase. For normal phase chromatography (e.g., silica (B1680970) gel), a gradient elution starting with a less polar solvent (e.g., hexane (B92381)/ethyl acetate) and gradually increasing the polarity may be effective.2. Ensure the stationary phase is packed uniformly without any air bubbles or cracks.3. Use an appropriate amount of sample for the column size. As a general rule, the sample load should be about 1-5% of the stationary phase weight.
Distillation: The product codistills with an impurity.1. The boiling points of the product and the impurity are very close.2. The distillation is performed too quickly.1. Use a fractional distillation column with a higher number of theoretical plates to improve separation efficiency.2. Perform the distillation slowly to allow for proper equilibration between the liquid and vapor phases.
General: The purified product is still showing impurities by analysis (e.g., GC-MS or NMR).1. The chosen purification method is not effective for a specific impurity.2. The product is degrading during the purification process (e.g., polyesterification at high temperatures).1. A combination of purification techniques may be necessary. For example, an initial distillation followed by column chromatography or recrystallization.2. Avoid excessive heating during distillation or recrystallization. Use a vacuum to lower the boiling point during distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The impurities largely depend on the synthetic route. A common method involves the hydrogenation of 3-(2-furyl) acrylic acid. In this case, the main impurities are typically 4-heptanolactone, tetrahydrofurylpropionic acid, and polyesterified this compound. Another potential impurity, arising from over-oxidation, is 7-oxoheptanoic acid.

Q2: What is the melting point of pure this compound?

A2: The reported melting point of this compound is around 46 °C. A broad melting point range for your purified sample can indicate the presence of impurities.

Q3: Can this compound form polymers during storage or purification?

A3: Yes, as a hydroxy acid, it can undergo intermolecular esterification to form polyesters, especially at elevated temperatures. It is advisable to store the purified compound at a low temperature (2-8°C) and to avoid prolonged heating during purification steps like distillation.

Q4: Which analytical techniques are best suited for assessing the purity of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and identifying volatile and non-volatile impurities, respectively. Nuclear Magnetic Resonance (NMR) spectroscopy is also excellent for determining the structure of the final product and identifying impurities.

Q5: What is a suitable solvent for recrystallizing this compound?

A5: Due to its polar nature (containing both a carboxylic acid and a hydroxyl group), polar solvents are generally suitable. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can be effective. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

Experimental Protocols

Recrystallization Protocol

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl acetate/Hexane mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) while stirring until the solid is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent (or the more nonpolar component of a solvent pair, like hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Column Chromatography Protocol

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for normal phase chromatography)

  • Chromatography column

  • Mobile phase (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack uniformly without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. The polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute more polar compounds.

  • Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable stain (e.g., potassium permanganate).

  • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Fractional Distillation Protocol

Objective: To purify this compound from impurities with different boiling points.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a fractionating column)

  • Heating mantle

  • Condenser

  • Receiving flasks

  • Vacuum source (optional, but recommended)

Methodology:

  • Apparatus Setup: Assemble the fractional distillation apparatus. The fractionating column should be placed between the distillation flask and the condenser.

  • Distillation: Place the crude this compound in the distillation flask with a few boiling chips. Begin heating the flask gently.

  • Fraction Collection: Collect the distillate in fractions based on the temperature at the head of the column. The fraction that distills at the boiling point of this compound (approximately 145-152 °C at 18 Torr) should be collected as the pure product. Using a vacuum will lower the boiling point and reduce the risk of decomposition.

  • Purity Check: Analyze the collected fractions for purity using a suitable analytical method like GC-MS.

Quantitative Data Summary

Purification Method Typical Purity Achieved Expected Yield Key Considerations
Recrystallization >98%60-80%Highly dependent on the choice of solvent and the initial purity of the crude product.
Column Chromatography >99%50-90%Yield depends on the separation efficiency and the amount of mixed fractions.
Fractional Distillation >95%70-90%Effective for separating compounds with significantly different boiling points. Purity is dependent on the efficiency of the fractionating column.

Note: The purity and yield values are estimates for typical laboratory-scale purifications and may vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

experimental_workflow_recrystallization start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Recrystallization Workflow

experimental_workflow_chromatography start Crude this compound pack_column Pack Chromatography Column with Silica Gel start->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Mobile Phase (e.g., Hexane/Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (e.g., by TLC) collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent end Pure this compound remove_solvent->end

Caption: Column Chromatography Workflow

logical_relationship_impurities synthesis Synthetic Route (e.g., Hydrogenation of 3-(2-furyl) acrylic acid) product Crude 7-Hydroxyheptanoic Acid synthesis->product impurity1 4-Heptanolactone synthesis->impurity1 Side Product impurity2 Tetrahydrofurylpropionic Acid synthesis->impurity2 Side Product impurity3 Polyesterified Product product->impurity3 Self-Reaction impurity4 7-Oxoheptanoic Acid (Oxidation Side-Product) product->impurity4 Oxidation

Technical Support Center: Scaling Up 7-Hydroxyheptanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 7-Hydroxyheptanoic acid (7-HHA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 7-HHA synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up this compound production?

A1: There are two main scalable routes for 7-HHA production: chemical synthesis and biocatalysis.

  • Chemical Synthesis: A common method is the Baeyer-Villiger oxidation of cyclohexanone (B45756) using a peracid (e.g., peracetic acid) or hydrogen peroxide with a catalyst.[1][2][3] This is followed by the hydrolysis of the resulting ε-caprolactone. Another chemical route involves the ozonolysis of 7-octen-1-ol (B81980).[4]

  • Biocatalysis: This "green" approach often utilizes whole-cell biocatalysts or isolated enzymes (e.g., monooxygenases, hydratases) to convert renewable feedstocks into 7-HHA.[5][6][7] This method can offer high selectivity and milder reaction conditions.[7]

Q2: What are the critical parameters to monitor during the scale-up of 7-HHA production?

A2: Key parameters to monitor depend on the chosen synthesis route. For chemical synthesis, critical parameters include temperature, pressure, catalyst concentration, and reactant addition rate to control reaction kinetics and minimize byproduct formation. In biocatalytic processes, it is crucial to monitor and control pH, temperature, dissolved oxygen levels, substrate feeding rate, and biomass concentration to ensure optimal enzyme activity and cell viability.[8]

Q3: What analytical methods are recommended for quantifying 7-HHA and its impurities during production?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for the quantitative analysis of 7-HHA and related byproducts.[9][10] For GC analysis, derivatization of the carboxylic acid and hydroxyl groups is often necessary. Mass Spectrometry (MS) coupled with these chromatographic techniques (LC-MS or GC-MS) is essential for the identification and characterization of unknown impurities.[9][11]

Troubleshooting Guides

Chemical Synthesis (Baeyer-Villiger Oxidation Route)

Issue 1: Low Yield of ε-caprolactone/7-HHA

Potential Cause Troubleshooting Action
Incomplete reaction - Increase reaction time. - Increase reaction temperature gradually, monitoring for byproduct formation. - Ensure catalyst is active and used in the correct concentration.
Sub-optimal catalyst - Screen different Lewis acid or solid acid catalysts for improved performance. - Ensure the catalyst is not poisoned by impurities in the starting materials.
Peracid decomposition - Control the temperature carefully, as peracids can be thermally unstable. - Use a stabilized form of the peracid if available.

Issue 2: High Levels of Byproduct Formation (e.g., Adipic Acid, Polyesters)

Potential Cause Troubleshooting Action
Over-oxidation - Reduce the amount of oxidizing agent (peracid or hydrogen peroxide). - Optimize the reaction temperature and time to favor the desired product.[12]
Hydrolysis of ε-caprolactone - If ε-caprolactone is the desired intermediate, minimize water content in the reaction mixture. - For 7-HHA production, control the hydrolysis conditions (e.g., temperature, catalyst) to prevent further oxidation.
Polymerization of ε-caprolactone - Control the reaction temperature to minimize polymerization. - Consider a one-pot synthesis and hydrolysis to reduce the residence time of ε-caprolactone.

Issue 3: Difficulties in Purifying 7-HHA

Potential Cause Troubleshooting Action
Presence of structurally similar byproducts - Employ multi-step purification techniques such as fractional distillation followed by crystallization or chromatography.
Residual catalyst - Incorporate a catalyst removal step (e.g., filtration, washing) before downstream processing.
Formation of emulsions during extraction - Adjust the pH of the aqueous phase. - Use a different extraction solvent or a combination of solvents. - Consider centrifugation to break the emulsion.
Biocatalytic Production Route

Issue 1: Low Biocatalytic Activity or Yield

Potential Cause Troubleshooting Action
Sub-optimal fermentation conditions - Optimize pH, temperature, and dissolved oxygen levels for the specific microbial strain.[8][13] - Adjust the composition of the fermentation medium, including carbon and nitrogen sources.[13]
Enzyme inhibition - Substrate or product inhibition can occur at high concentrations. Implement a fed-batch or continuous feeding strategy to maintain optimal concentrations.[14] - Analyze the fermentation broth for potential inhibitory byproducts.
Cofactor limitation - Ensure sufficient regeneration of essential cofactors (e.g., NADH, NADPH) for the enzymatic reaction.[15]

Issue 2: Cell Lysis and Enzyme Instability

Potential Cause Troubleshooting Action
Shear stress in the bioreactor - Optimize the agitation speed and impeller design to minimize shear forces while ensuring adequate mixing.
Unfavorable pH or temperature - Maintain pH and temperature within the optimal range for cell viability and enzyme stability.
Toxicity of substrate or product - Use a two-phase fermentation system or in-situ product removal to reduce the concentration of toxic compounds in the aqueous phase.

Issue 3: Challenges in Downstream Processing and Purification from Fermentation Broth

Potential Cause Troubleshooting Action
Complex fermentation broth matrix - Employ a multi-step purification strategy, starting with cell removal (centrifugation or microfiltration), followed by techniques like liquid-liquid extraction, ion-exchange chromatography, and crystallization.[16][17][18]
Presence of proteins and other biomolecules - Incorporate a protein precipitation step (e.g., with acid or salt) or use ultrafiltration to remove high molecular weight impurities.[17]
Low concentration of 7-HHA in the broth - Optimize the fermentation process to increase the product titer. - Use an efficient extraction method to concentrate the product from the dilute broth.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Ozonolysis of 7-Octen-1-ol

This protocol is based on a general procedure and should be optimized for specific laboratory conditions.[4]

  • Reaction Setup: Dissolve 7-octen-1-ol (1 equivalent) in a mixture of acetonitrile (B52724) and water (e.g., 9:1 v/v) in a reaction vessel equipped with a gas dispersion tube and a magnetic stirrer. Cool the reaction mixture to 0°C in an ice bath.

  • Ozonolysis: Bubble ozone gas through the solution. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Quenching: After completion, purge the solution with nitrogen or oxygen to remove excess ozone. Prepare a solution of sodium bisulfite (NaHSO3) by dissolving sodium metabisulfite (B1197395) (Na2S2O5) in water. Slowly add the NaHSO3 solution to the reaction mixture, ensuring the internal temperature does not exceed 35°C.

  • Work-up: After stirring for a short period (e.g., 10 minutes), add an organic solvent such as ethyl acetate (B1210297) for extraction. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer multiple times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography or crystallization.

Protocol 2: General Workflow for Biocatalytic Production and Purification of 7-HHA

This is a generalized workflow and specific parameters will vary depending on the microbial strain and fermentation setup.

  • Inoculum Preparation: Cultivate the production strain in a suitable seed medium to obtain a healthy inoculum.

  • Fermentation: Transfer the inoculum to the production bioreactor containing the fermentation medium. Maintain optimal pH, temperature, and dissolved oxygen levels. Feed the substrate (e.g., a suitable fatty acid or sugar) according to a pre-determined strategy (batch, fed-batch, or continuous).

  • Cell Separation: After the fermentation is complete, separate the biomass from the fermentation broth by centrifugation or microfiltration.[17]

  • Broth Pre-treatment: Adjust the pH of the supernatant to facilitate subsequent extraction. If necessary, perform a protein precipitation step.

  • Extraction: Extract the 7-HHA from the clarified broth using a suitable organic solvent.

  • Purification:

    • Liquid-Liquid Extraction: Perform back-extraction into an aqueous base, followed by acidification and re-extraction into an organic solvent to remove impurities.

    • Chromatography: For higher purity, employ ion-exchange or reversed-phase chromatography.

    • Crystallization: Crystallize the purified 7-HHA from a suitable solvent system.

  • Drying: Dry the final product under vacuum.

Visualizations

Chemical_Synthesis_Workflow Start Cyclohexanone Oxidation Baeyer-Villiger Oxidation Start->Oxidation Peracid or H2O2/Catalyst Intermediate ε-Caprolactone Oxidation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Acid or Base Purification Purification (Distillation, Crystallization) Hydrolysis->Purification Product 7-Hydroxyheptanoic Acid Purification->Product

Caption: Chemical synthesis workflow for 7-HHA.

Biocatalytic_Production_Workflow Start Renewable Feedstock Fermentation Biocatalytic Conversion (Whole-cell/Enzyme) Start->Fermentation Broth Fermentation Broth Fermentation->Broth Downstream Downstream Processing Broth->Downstream Cell Separation Purification Purification (Extraction, Chromatography) Downstream->Purification Product 7-Hydroxyheptanoic Acid Purification->Product

Caption: Biocatalytic production workflow for 7-HHA.

Troubleshooting_Logic Start Low Product Yield? Chem_Route Chemical Synthesis? Start->Chem_Route Yes Bio_Route Biocatalytic Route? Start->Bio_Route Yes incomplete_rxn Incomplete Reaction? Chem_Route->incomplete_rxn byproducts High Byproducts? Chem_Route->byproducts suboptimal_ferm Suboptimal Fermentation? Bio_Route->suboptimal_ferm inhibition Enzyme Inhibition? Bio_Route->inhibition optimize_chem Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete_rxn->optimize_chem control_oxidation Control Oxidant Stoichiometry & Reaction Time byproducts->control_oxidation optimize_bio Optimize Fermentation (pH, Temp, DO, Media) suboptimal_ferm->optimize_bio fed_batch Implement Fed-Batch/ In-situ Product Removal inhibition->fed_batch

References

common pitfalls in the characterization of hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hydroxy Fatty Acid (HFA) Characterization. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during HFA analysis.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments in a direct question-and-answer format.

Sample Preparation

Q1: I'm seeing unexpected peaks in my chromatogram that I can't identify. What could be the cause?

A1: Unexpected peaks can arise from several sources during sample preparation:

  • Artifactual Dimerization: Free fatty acids can form homo- and heterodimers, especially at concentrations as low as 10 μM, which can be misidentified as fatty acid esters of hydroxy fatty acids (FAHFAs).[1] Consider diluting your sample to see if the artifact peak intensity decreases disproportionately.

  • Solvent-Induced Esterification: Using alcohol-based solvents like methanol (B129727) for extraction can lead to the artificial formation of fatty acid methyl esters (FAMEs).[2] It is advisable to use solvents like methyl tert-butyl ether (MTBE) or to perform a saponification step if total fatty acid content is the goal.

  • Oxidation: Polyunsaturated fatty acids are susceptible to oxidation during sample handling and extraction. To prevent this, add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvent.[3]

  • Derivatization Side Products: Derivatization, a common step for GC-MS analysis, can sometimes produce side products that complicate the chromatogram and interfere with quantification. Ensure you are using high-quality, low-moisture derivatization reagents and optimize the reaction time and temperature.[4]

Q2: My HFA recovery is low after solid-phase extraction (SPE). How can I improve it?

A2: Low recovery from SPE can be due to several factors:

  • Incorrect Sorbent Choice: Ensure the SPE sorbent is appropriate for the polarity of your target HFAs. Reversed-phase (e.g., C18) cartridges are common, but the choice depends on the specific HFAs and the sample matrix.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb all HFAs from the sorbent. Try increasing the percentage of the organic solvent in your elution buffer or using a stronger solvent.

  • Oxidation on Column: Some SPE materials, particularly silica (B1680970) gel, can promote the oxidation of polyunsaturated fatty acids. Work quickly, keep samples cold, and consider using antioxidant-spiked solvents.

Chromatography (LC & GC)

Q3: I'm struggling to separate isomeric HFAs. What chromatographic strategies can I use?

A3: Separating HFA isomers is a significant challenge due to their high structural similarity.[5][6][7] Here are some strategies:

  • For Regioisomers (e.g., 9-HODE vs. 13-HODE):

    • LC: Use high-efficiency columns (e.g., core-shell particles) and optimize your gradient elution to maximize resolution. While their retention times can be very close, specific product ions in MS/MS can often differentiate them.[8]

    • GC: Separation of positional isomers is often achievable on polar cyano-columns.[9]

  • For Enantiomers (R vs. S forms):

    • Chiral Chromatography: This is the most effective method. Both HPLC and Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., Chiralpak® series) can resolve enantiomers, often without derivatization.[10][11]

    • 2D Chromatography: An offline two-dimensional approach, where regioisomers are first separated by reversed-phase LC and collected fractions are then analyzed by chiral SFC-MS, can be very powerful for complex samples.[11]

Q4: My retention times are shifting between runs, especially for my internal standards.

A4: Retention time instability can compromise peak identification and quantification.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Solvent Composition: Inconsistencies in mobile phase preparation can cause shifts. Prepare fresh solvents regularly and use a high-precision pump.

  • Isotope Effect: Heavily deuterated internal standards can sometimes show a forward retention time shift compared to their endogenous counterparts.[6] If precise retention time alignment is critical for identification, using ¹³C-labeled standards is recommended as they exhibit a much smaller isotopic effect.[6]

  • Temperature Fluctuations: Use a column oven to maintain a stable temperature, as even small changes can affect retention times.

Mass Spectrometry

Q5: The sensitivity for my HFAs is very low in negative ion mode LC-MS. How can I get a better signal?

A5: Poor ionization efficiency of the carboxyl group is a known issue for fatty acids.[12][13]

  • Switch to Positive Ion Mode with Derivatization: Derivatizing the carboxylic acid group to introduce a permanently charged or easily protonated moiety is a highly effective strategy. This "charge reversal" allows for detection in positive ion mode, which is often more sensitive and specific.[13][14] Reagents like 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) have been used successfully.[13]

  • Optimize ESI Source Parameters: Systematically optimize source parameters such as capillary voltage, gas temperatures, and flow rates to maximize the signal for your specific analytes.

  • Mobile Phase Additives: While formic acid is common, experimenting with other additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) might improve ionization in some cases.

Q6: How can I confidently identify the position of the hydroxyl group using MS/MS?

A6: Tandem mass spectrometry (MS/MS) is crucial for structural elucidation.

  • Collision-Induced Dissociation (CID): In negative ion mode, CID of the deprotonated molecule [M-H]⁻ will generate fragment ions resulting from cleavage adjacent to the hydroxyl group (α-cleavage). These fragments are often diagnostic for the hydroxyl position.[15]

  • GC-EI-MS: For GC-MS, electron ionization (EI) of HFA derivatives (e.g., methyl esters or TMS ethers) also produces characteristic α-cleavage ions that are highly informative for determining the hydroxyl group's location.[15]

  • Reference Spectra: The most reliable method is to compare the fragmentation pattern of your unknown peak to that of an authentic chemical standard. If standards are unavailable, comparison to published spectra or in-silico fragmentation databases can be helpful.

Data Presentation

Table 1: Example MRM Parameters for Selected Hydroxy Eicosatetraenoic Acids (HETEs)

This table provides typical multiple reaction monitoring (MRM) transitions for LC-MS/MS analysis of common HETEs. Note: Optimal collision energies may vary by instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Fragment Origin
5-HETE319.2115.1Cleavage at C5-C6
8-HETE319.2155.1Cleavage at C8-C9
9-HETE319.2167.1Cleavage at C9-C10
11-HETE319.2195.1Cleavage at C11-C12
12-HETE319.2219.2Cleavage at C12-C13
15-HETE319.2259.2Cleavage at C14-C15
20-HETE319.2301.2[M-H-H₂O]⁻
d₈-5-HETE (IS)327.2122.1Internal Standard Fragment

Experimental Protocols

Protocol 1: General Protocol for HFA Extraction from Plasma

This protocol outlines a liquid-liquid extraction procedure suitable for isolating HFAs from plasma samples.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., deuterated HFAs)

  • Antioxidant solution (e.g., 0.2 mg/mL BHT in methanol)

  • Methanol (LC-MS grade)

  • MTBE (Methyl tert-butyl ether, LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.

  • Add 10 µL of the antioxidant solution to prevent degradation.

  • Add 300 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new glass tube.

  • To the supernatant, add 1 mL of MTBE and 250 µL of water.

  • Vortex vigorously for 1 minute to mix the phases.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully transfer the upper organic layer (MTBE) to a new tube.

  • Dry the organic extract to completeness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water) for LC-MS analysis.

Protocol 2: Derivatization of HFAs to TMS-Esters for GC-MS Analysis

This protocol is for derivatizing both the carboxylic acid and hydroxyl groups for analysis by GC-MS.

Materials:

  • Dried sample extract (from Protocol 1 or similar)

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Pyridine (B92270) (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the sample extract is completely dry, as water will interfere with the reaction.

  • Add 50 µL of anhydrous pyridine to the dried extract to act as a catalyst and aid solubility.

  • Add 50 µL of BSTFA + 1% TMCS to the tube.

  • Cap the tube tightly and vortex briefly.

  • Heat the sample at 60-80°C for 60 minutes to ensure complete derivatization.[16]

  • Cool the sample to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert.

  • The sample is now ready for injection into the GC-MS.

Visualizations

HFA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Plasma, Tissue) Add_IS Add Internal Standards Sample->Add_IS Extraction Lipid Extraction (LLE or SPE) Add_IS->Extraction Drydown Evaporation (Nitrogen Stream) Extraction->Drydown Deriv Derivatization (Optional - for GC/LC) Drydown->Deriv LCMS LC-MS/MS Deriv->LCMS for enhanced sensitivity GCMS GC-MS Deriv->GCMS required for volatility Data Data Acquisition & Processing LCMS->Data GCMS->Data Quant Quantification Data->Quant Ident Identification Data->Ident

Caption: General experimental workflow for the characterization of hydroxy fatty acids.

Troubleshooting_Tree P0 Problem: Poor/No Peak Signal C1 Check MS Tuning & Calibration P0->C1 C2 Is Sample Derivatized (for GC)? P0->C2 C3 Review Sample Prep P0->C3 C4 Check LC/GC Parameters P0->C4 S1 Instrument Issue: Tune & Calibrate C1->S1 S2 Derivatization Failure: - Use fresh reagents - Check reaction time/temp - Ensure sample is dry C2->S2  Yes   S3 No Derivatization: Proceed to C3 C2->S3  No   S4 Extraction Loss: - Check SPE/LLE protocol - Verify solvent pH C3->S4 S5 Incorrect Column or Mobile Phase/Oven Temp C4->S5

Caption: A decision tree for troubleshooting poor or absent analyte signals.

Isomer_Differentiation Start Complex Biological Extract LCMS 1. Reversed-Phase LC-MS/MS (e.g., C18 column) Start->LCMS Regio Separate Regioisomers (e.g., 9-HODE vs 13-HODE) LCMS->Regio Collect 2. Fraction Collection (Offline) Regio->Collect Chiral 3. Chiral Chromatography (SFC or HPLC) Collect->Chiral Enantio Separate Enantiomers (e.g., R-HODE vs S-HODE) Chiral->Enantio

Caption: A 2D chromatography workflow for resolving HFA regioisomers and enantiomers.

References

Validation & Comparative

A Comparative Guide to the Polymerization of 7-Hydroxyheptanoic Acid and 6-Hydroxyhexanoic Acid for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of biodegradable polymers is a cornerstone of innovation in drug delivery, tissue engineering, and medical device fabrication. Among the diverse array of monomers utilized, ω-hydroxycarboxylic acids offer a versatile platform for the synthesis of aliphatic polyesters with tunable properties. This guide provides an in-depth comparison of the polymerization behavior and resulting polymer characteristics of two such monomers: 7-hydroxyheptanoic acid and 6-hydroxyhexanoic acid. This objective analysis, supported by experimental data, aims to inform monomer selection and process optimization for specific biomedical applications.

Polymerization and Polymer Properties: A Head-to-Head Comparison

Both this compound and 6-hydroxyhexanoic acid can be polymerized into semi-crystalline polyesters, poly(7-hydroxyheptanoate) (P7HHp) and poly(6-hydroxyhexanoate) (P6HHx), more commonly known as polycaprolactone (B3415563) (PCL), respectively. The primary methods for their synthesis are direct polycondensation of the hydroxy acid or, more commonly, the ring-opening polymerization (ROP) of their corresponding lactones: ζ-heptalactone and ε-caprolactone.

Performance Data Summary

The following tables summarize key quantitative data comparing the polymerization kinetics and thermal properties of the resulting polymers.

Table 1: Comparison of Ring-Opening Polymerization (ROP) Kinetics

Monomer (Lactone)Ring SizeRelative Polymerization Rate
ε-Caprolactone6-membered2500
ζ-Heptalactone7-membered330

Data sourced from a comparative kinetics study of lactone polymerization.

Table 2: Thermal Properties of the Homopolymers

PolymerMonomerGlass Transition Temp. (Tg)Melting Temperature (Tm)
Poly(6-hydroxyhexanoate) (PCL)6-hydroxyhexanoic acid-60 °C59-64 °C
Poly(7-hydroxyheptanoate) (P7HHp)This compoundNot explicitly found, but for the similar poly(η-heptalactone), Tg is reported.68 °C

Experimental Methodologies

Detailed experimental protocols for the two primary polymerization methods are provided below. These protocols are representative and may require optimization based on specific catalyst systems and desired polymer characteristics.

Polycondensation of ω-Hydroxycarboxylic Acids

This method involves the direct polymerization of the hydroxy acid with the removal of water to drive the reaction to completion.

Protocol:

  • Monomer Preparation: The ω-hydroxycarboxylic acid (this compound or 6-hydroxyhexanoic acid) is purified by recrystallization and dried under vacuum.

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Catalyst Addition: A catalyst, such as stannous octoate (Sn(Oct)₂) or p-toluenesulfonic acid, is added to the reactor (typically 0.1-0.5 mol% relative to the monomer).

  • Polymerization - Stage 1 (Atmospheric Pressure): The monomer is added to the reactor, and the system is purged with nitrogen. The temperature is raised to 160-180°C under a slow nitrogen stream to melt the monomer and initiate polymerization. Water is continuously removed by distillation. This stage is typically carried out for 2-4 hours.

  • Polymerization - Stage 2 (Vacuum): A vacuum (typically <1 mmHg) is gradually applied to the system while maintaining the temperature. The vacuum helps to remove the remaining water and byproducts, thereby increasing the molecular weight of the polymer. This stage is continued for 6-12 hours.

  • Polymer Isolation and Purification: The reactor is cooled to room temperature, and the polymer is dissolved in a suitable solvent (e.g., chloroform (B151607) or toluene). The polymer is then precipitated in a non-solvent (e.g., cold methanol (B129727) or ethanol), filtered, and dried under vacuum at 40-50°C until a constant weight is achieved.

Ring-Opening Polymerization (ROP) of Lactones

ROP is a more common and often more controlled method for producing high molecular weight polyesters from the corresponding cyclic esters (lactones).

Protocol:

  • Monomer and Initiator Preparation: The lactone (ζ-heptalactone or ε-caprolactone) and initiator (e.g., benzyl (B1604629) alcohol, 1-dodecanol) are purified by distillation or recrystallization and dried over a suitable drying agent (e.g., CaH₂). All glassware is flame-dried under vacuum.

  • Reactor Setup: A Schlenk flask is equipped with a magnetic stir bar and sealed with a rubber septum.

  • Reaction Mixture Preparation: The flask is charged with the purified lactone and initiator under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: A solution of the catalyst, such as stannous octoate (Sn(Oct)₂) or a more specialized organocatalyst, in a dry, inert solvent (e.g., toluene) is added to the reaction mixture via syringe.

  • Polymerization: The reaction mixture is heated to the desired temperature (typically 110-140°C) and stirred for a predetermined time (ranging from a few hours to 24 hours), depending on the desired molecular weight and conversion.

  • Polymer Isolation and Purification: The polymerization is quenched by cooling the flask to room temperature and exposing the contents to air. The polymer is dissolved in a minimal amount of a suitable solvent (e.g., chloroform) and precipitated in a large excess of a non-solvent (e.g., cold methanol). The precipitated polymer is collected by filtration and dried under vacuum.

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental polymerization pathways and a general experimental workflow.

Polycondensation_Mechanism Polycondensation of ω-Hydroxy Acids Monomer n HO-(CH2)x-COOH Dimer HO-(CH2)x-COO-(CH2)x-COOH + H2O Monomer->Dimer Esterification Polymer H-[O-(CH2)x-CO]n-OH + (n-1) H2O Dimer->Polymer Chain Growth ROP_Mechanism Ring-Opening Polymerization of Lactones cluster_initiation Initiation cluster_propagation Propagation Initiator R-OH + Catalyst ActiveInitiator [Catalyst]-OR Initiator->ActiveInitiator RingOpening Ring Opening ActiveInitiator->RingOpening Lactone Lactone Lactone->RingOpening PolymerChain R-O-[CO-(CH2)x-O]n-H RingOpening->PolymerChain PolymerChain->RingOpening Chain Growth Experimental_Workflow General Polymerization Workflow MonomerPrep Monomer Purification ReactionSetup Reaction Setup (Inert Atmosphere) MonomerPrep->ReactionSetup Polymerization Polymerization (Heat/Catalyst) ReactionSetup->Polymerization Isolation Polymer Isolation (Precipitation) Polymerization->Isolation Purification Purification & Drying Isolation->Purification Characterization Characterization (GPC, NMR, DSC) Purification->Characterization

A Comparative Analysis of the Biological Activities of Omega-Hydroxy Fatty Acids: 12-HETE, 15-HETE, and 20-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of three prominent omega-hydroxy fatty acids: 12-hydroxyeicosatetraenoic acid (12-HETE), 15-hydroxyeicosatetraenoic acid (15-HETE), and 20-hydroxyeicosatetraenoic acid (20-HETE). These lipid mediators, derived from arachidonic acid, are crucial signaling molecules involved in a myriad of physiological and pathological processes. Understanding their distinct and overlapping functions is paramount for the development of targeted therapeutic interventions in areas such as inflammation, cardiovascular disease, and cancer.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the receptor binding affinities and functional potencies of 12-HETE, 15-HETE, and 20-HETE across various biological assays.

Table 1: Receptor Binding Affinities

LigandReceptorCell/Tissue TypeBinding Affinity (Kd/Ki)
12(S)-HETEGPR31Human Prostate Cancer Cells (PC3)Kd = 4.8 nM[1]
12(S)-HETEHigh-affinity binding sitesHuman Epidermal Cells (SCL-II)Kd = 2.6 nM[2]
12(R)-HETrEHigh-affinity binding sitesMicrovessel Endothelial CellsKd = 0.043 nM[3]
15-HETE15-HETE binding sitesMast/basophil Cells (PT-18)Kd = 162 nM[4]
15-HETE15-HETE binding sitesRat Basophilic Leukemia Cells (RBL-1)Kd = 460 +/- 160 nM[5]
20-HETEGPR75Human Endothelial CellsHigh Affinity[6]

Table 2: Functional Potency (EC50/IC50)

Fatty AcidBiological ActivityAssay SystemPotency (EC50/IC50)
12(R)-HETEInhibition of Platelet Aggregation (induced by I-BOP)Washed Isolated Human PlateletsIC50 = 3.6 µM[7]
12-HETEStimulation of Intracellular Calcium ReleaseIntact Human NeutrophilsThreshold: 1.5 x 10-8 M[8]
15-HETEInhibition of Prostacyclin ProductionCultured Bovine Endothelial CellsIC50 = 40 +/- 17 µM[9]
15-HETEInhibition of LTB4-induced Neutrophil ChemotaxisHuman Polymorphonuclear LeukocytesMax inhibition (68%) at 10-4 M[10]
20-HETERelaxation of Coronary ArteriesBovine Coronary Artery RingsEC50 = 3 x 10-7 M[11]

Key Biological Activities: A Comparative Overview

Vascular Effects

Omega-hydroxy fatty acids exhibit diverse and sometimes opposing effects on the vasculature. 20-HETE is a potent vasoconstrictor in the renal and cerebral microcirculation.[12] It contributes to the regulation of vascular tone and blood pressure.[13][14] In contrast, 20-HETE can also induce relaxation in bovine coronary arteries, an effect mediated in part by the release of prostacyclin.[11]

12-HETE isomers also modulate vascular tone. 12(R)-HETE has been shown to potentiate phenylephrine-induced contractions of aortic rings, whereas 12(S)-HETE has little effect.[15] Both 12(S)-HETE and 12(R)-HETE can act as competitive antagonists at the thromboxane (B8750289) receptor, leading to the relaxation of pre-constricted mouse mesenteric arteries.[1] 15-HETE can induce contractions in isolated canine arteries, an effect that is augmented by cyclooxygenase inhibition and blocked by thromboxane A2 receptor antagonists.[16] Subthreshold concentrations of 15-HETE can also impair acetylcholine-induced relaxation in rabbit aorta.[17]

Inflammation and Chemotaxis

These lipid mediators are key players in the inflammatory response, particularly in modulating the trafficking of immune cells. 12(R)-HETE is a potent chemoattractant for neutrophils in the skin of various species.[18][19] In contrast, 15(S)-HETE has been shown to be a potent inhibitor of polymorphonuclear neutrophil migration across cytokine-activated endothelium.[20] It specifically inhibits LTB4-induced chemotaxis of human neutrophils.[10][21][22] 12-HETE stimulates the intracellular release of calcium in human neutrophils, which can affect their responsiveness to other chemotactic factors.[8]

Angiogenesis

The role of omega-hydroxy fatty acids in the formation of new blood vessels is complex. 20-HETE is considered a pro-angiogenic factor, stimulating endothelial cell proliferation, migration, and tube formation.[12][23][24][25][26] Its pro-angiogenic effects are mediated, in part, through the upregulation of vascular endothelial growth factor (VEGF).[23]

Similarly, 15(S)-HETE is also pro-angiogenic.[27] Studies have shown that it is more potent than 5(S)-HETE and 12(S)-HETE in inducing human dermal microvascular endothelial cell tube formation.[28] The angiogenic effects of 15(S)-HETE involve the activation of the PI3K-Akt-mTOR-S6K1 and STAT3 signaling pathways, leading to increased VEGF expression.[28][29] The role of 12-HETE in angiogenesis is also significant, with studies showing its involvement in both in vitro and in vivo angiogenic responses.[1]

Signaling Pathways

The biological effects of these omega-hydroxy fatty acids are mediated through their interaction with specific cell surface and nuclear receptors, triggering distinct downstream signaling cascades.

12-HETE and 15-HETE Signaling

Both 12-HETE and 15-HETE can interact with the low-affinity leukotriene B4 receptor, BLT2.[1] 12(S)-HETE also has a high-affinity G protein-coupled receptor, GPR31.[1] Furthermore, both 12-HETE and 15-HETE can act as antagonists at the thromboxane A2 (TP) receptor.

BLT2_TP_Signaling 15-HETE 15-HETE TP Receptor TP Receptor 15-HETE->TP Receptor Antagonist BLT2 BLT2 15-HETE->BLT2 Gq Gq TP Receptor->Gq Gi Gi AC AC Gi->AC IP3 IP3 Ca2+ Release Ca2+ Release IP3->Ca2+ Release DAG DAG PKC Activation PKC Activation DAG->PKC Activation Vasoconstriction Vasoconstriction Ca2+ Release->Vasoconstriction Inflammation Inflammation Ca2+ Release->Inflammation PKC Activation->Inflammation cAMP cAMP AC->cAMP BLT2->Gi BLT2->Gq 12-HETE 12-HETE 12-HETE->TP Receptor Antagonist PLC PLC Gq->PLC PLC->IP3 PLC->DAG

12/15-HETE Signaling via BLT2 and TP Receptors
20-HETE Signaling

20-HETE primarily signals through the G protein-coupled receptor GPR75.[6][30][31] Activation of GPR75 leads to the stimulation of phospholipase C (PLC) and subsequent downstream signaling events.

GPR75_Signaling PIP2 PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER ER IP3->ER PKC PKC DAG->PKC Ca2+ Release Ca2+ Release ER->Ca2+ Release Vasoconstriction Vasoconstriction Ca2+ Release->Vasoconstriction Downstream Signaling Downstream Signaling PKC->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis GPR75 GPR75 Gq Gq GPR75->Gq PLC PLC Gq->PLC PLC->PIP2 Experimental_Workflow cluster_assays Biological Assays cluster_data Data Analysis & Visualization start Start angiogenesis Angiogenesis Assay (Tube Formation) start->angiogenesis Test Omega-Hydroxy Fatty Acids chemotaxis Chemotaxis Assay (Neutrophil Migration) start->chemotaxis Test Omega-Hydroxy Fatty Acids platelet Platelet Aggregation Assay start->platelet Test Omega-Hydroxy Fatty Acids quantify Quantify Results (EC50, IC50, etc.) angiogenesis->quantify chemotaxis->quantify platelet->quantify compare Compare Biological Activities quantify->compare visualize Visualize Signaling Pathways (Graphviz) compare->visualize end_node Publish Comparison Guide visualize->end_node

References

Validating the Synthesis of 7-Hydroxyheptanoic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of chemical compounds are paramount. This guide provides a comparative analysis of common synthetic routes to 7-Hydroxyheptanoic acid, with a focus on validation through spectroscopic methods. Experimental data and detailed protocols are presented to support the objective comparison of these methodologies.

This compound is a valuable bifunctional molecule, featuring both a hydroxyl and a carboxylic acid group. This structure makes it a useful building block in the synthesis of various polymers and pharmaceutical intermediates. The successful synthesis of this compound requires robust validation to ensure the correct structure and purity of the final product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Comparison of Synthetic Routes

Several synthetic pathways can be employed to produce this compound. The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, and scalability. Below is a comparison of four common synthetic routes, along with the expected spectroscopic data for the validation of the final product.

Synthesis MethodStarting Material(s)Key ReagentsReported YieldPurityAdvantagesDisadvantages
Ozonolysis 7-octen-1-ol (B81980)Ozone, Na₂S₂O₅~95%HighHigh yield, relatively clean reaction.Requires specialized ozonolysis equipment.
Catalytic Oxidation 1,7-heptanediol (B42083)Oxidizing agents (e.g., H₂O₂)VariableGood to HighCan be a "green" method depending on the oxidant.Risk of over-oxidation to the dicarboxylic acid.
Hydrogenation 3-(2-furyl) acrylic acidH₂, Platinum catalystModerateGoodUtilizes a renewable feedstock derivative.Requires high-pressure hydrogenation setup.
Baeyer-Villiger Oxidation & Hydrolysis Cycloheptanone (B156872)Peroxyacid (e.g., m-CPBA), H₃O⁺ModerateGoodA classic and well-established method.Multi-step process, use of potentially hazardous peroxyacids.

Spectroscopic Validation Data

Regardless of the synthetic route, the final product, this compound, should exhibit the following characteristic spectroscopic data for confirmation of its structure and purity.

Spectroscopic MethodExpected DataInterpretation
¹H NMR δ ~3.6 ppm (triplet)Protons of the -CH₂OH group adjacent to the hydroxyl group.
δ ~2.3 ppm (multiplet)Protons of the -CH₂- group adjacent to the carboxylic acid.
δ ~1.3-1.6 ppm (multiplets)Protons of the central methylene (B1212753) (-CH₂-) groups in the carbon chain.
¹³C NMR δ ~178 ppmCarbonyl carbon (C=O) of the carboxylic acid.
δ ~62 ppmCarbon of the -CH₂OH group.
δ ~34 ppmCarbon of the -CH₂- group adjacent to the carboxylic acid.
δ ~25-32 ppmCarbons of the central methylene (-CH₂-) groups.
IR Spectroscopy ~3300 cm⁻¹ (broad)O-H stretching vibration of the hydroxyl and carboxylic acid groups.[1]
~2930 & ~2860 cm⁻¹C-H stretching vibrations of the alkyl chain.
~1700 cm⁻¹ (strong)C=O stretching vibration of the carboxylic acid.[1]
Mass Spectrometry (MS) m/z 147.10158 ([M+H]⁺)Molecular ion peak with a proton adduct in positive ion mode.
m/z 145.08702 ([M-H]⁻)Molecular ion peak with a proton removed in negative ion mode.

Experimental Workflows and Signaling Pathways

The general workflow for the synthesis and validation of this compound involves the chemical transformation of a precursor molecule followed by purification and spectroscopic characterization.

G General Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation start Starting Material(s) reaction Chemical Reaction (e.g., Ozonolysis, Oxidation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Chromatography, Distillation) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) ir IR Spectroscopy ms Mass Spectrometry product->nmr product->ir product->ms

Caption: A generalized workflow from synthesis to spectroscopic validation.

Detailed Experimental Protocols

Below are representative protocols for the synthesis of this compound via the four discussed methods. These should be adapted and optimized based on specific laboratory conditions and safety guidelines.

Synthesis via Ozonolysis of 7-octen-1-ol

Materials:

Procedure:

  • Dissolve 7-octen-1-ol in a 1:1 mixture of DCM and MeOH in a three-necked flask equipped with a gas inlet tube and a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Slowly add NaBH₄ to the reaction mixture at -78 °C to reduce the ozonide.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1M HCl.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis via Catalytic Oxidation of 1,7-heptanediol

Materials:

  • 1,7-heptanediol

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Ruthenium(III) chloride (RuCl₃) hydrate

  • Sodium periodate (B1199274) (NaIO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred solution of 1,7-heptanediol in a mixture of MeCN and H₂O, add RuCl₃ hydrate.

  • Cool the mixture to 0 °C and add NaIO₄ portion-wise over 1 hour.

  • Stir the reaction mixture at 0 °C for 3 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂SO₃.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Synthesis via Hydrogenation of 3-(2-furyl) acrylic acid

Materials:

  • 3-(2-furyl) acrylic acid

  • Ethanol (EtOH)

  • Platinum(IV) oxide (PtO₂)

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure reaction vessel, dissolve 3-(2-furyl) acrylic acid in EtOH.

  • Add PtO₂ as the catalyst.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with H₂ to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously for 24-48 hours.

  • After cooling to room temperature, carefully release the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Synthesis via Baeyer-Villiger Oxidation and Hydrolysis

Materials:

  • Cycloheptanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Diethyl ether

Procedure: Step 1: Baeyer-Villiger Oxidation

  • Dissolve cycloheptanone in DCM and cool to 0 °C.

  • Add a solution of m-CPBA in DCM dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Wash the reaction mixture with a saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ε-heptanolactone.

Step 2: Hydrolysis

  • To the crude ε-heptanolactone, add a solution of 10% aqueous H₂SO₄.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound.

  • Purify as needed.

Conclusion

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and challenges. The selection of a particular synthetic route will depend on the specific requirements of the research or development project. Regardless of the chosen path, rigorous spectroscopic validation is crucial to confirm the identity and purity of the final product. The data and protocols provided in this guide serve as a valuable resource for scientists and researchers in the successful synthesis and characterization of this compound.

References

A Comparative Analysis of Medium-Chain vs. Long-Chain Hydroxy Fatty Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance and experimental data of Medium-Chain Hydroxy Fatty Acids (MCHFAs) and Long-Chain Hydroxy Fatty Acids (LCHFAs).

Introduction

Hydroxy fatty acids (HFAs), fatty acids containing one or more hydroxyl groups, are a diverse class of molecules with significant biological activities. Their chain length is a critical determinant of their physicochemical properties, metabolism, and mode of action. This guide provides a comparative analysis of medium-chain hydroxy fatty acids (MCHFAs) and long-chain hydroxy fatty acids (LCHFAs), offering a valuable resource for researchers, scientists, and drug development professionals. While direct comparative experimental data for MCHFAs and LCHFAs is still emerging, this guide extrapolates from the well-documented differences between their non-hydroxylated counterparts—medium-chain fatty acids (MCFAs) and long-chain fatty acids (LCFAs)—and incorporates specific findings on HFAs where available.

Data Presentation: A Comparative Overview

The following tables summarize the key differences between medium-chain and long-chain fatty acids, which are foundational to understanding the likely corresponding properties of their hydroxylated forms.

Table 1: Physicochemical and Metabolic Properties

PropertyMedium-Chain Fatty Acids (MCFAs) (C6-C12)Long-Chain Fatty Acids (LCFAs) (C13-C21)Key Distinctions & Implications for HFAs
Water Solubility Higher hydrophilicity due to shorter carbon chain.[1]Lower hydrophilicity, more hydrophobic character.[1]MCHFAs are expected to have greater aqueous solubility than LCHFAs, impacting formulation and bioavailability.
Absorption Directly absorbed into the portal vein, independent of bile.[1]Require chylomicron formation for lymphatic transport.[1]MCHFAs may offer more rapid systemic exposure compared to LCHFAs.
Mitochondrial Entry Carnitine-independent.[1]Carnitine-dependent.Faster mitochondrial uptake and metabolism for MCHFAs.
Primary Metabolic Fate Rapid β-oxidation for energy.[1][2]Esterification into triglycerides for storage.[2]MCHFAs are likely to be rapid energy substrates, while LCHFAs may contribute more to lipid accumulation.

Table 2: Cellular and Physiological Effects

EffectMedium-Chain Fatty Acids (MCFAs)Long-Chain Fatty Acids (LCFAs)Potential Implications for HFAs
Mitochondrial Respiration Increased oxidative metabolism.[2]Can induce mitochondrial stress at high levels.[2]MCHFAs may enhance cellular respiration, while LCHFAs could have dose-dependent effects on mitochondrial function.
Lipid Accumulation Less accumulation in cells.[2]Promote triglyceride accumulation.[2]MCHFAs may be less likely to induce lipotoxicity compared to LCHFAs.
Inflammatory Signaling Can have anti-inflammatory effects.Precursors to pro-inflammatory eicosanoids (e.g., arachidonic acid).The position of the hydroxyl group and chain length in HFAs will critically determine their role in inflammation.
Insulin (B600854) Sensitivity Generally associated with improved insulin action.[2]Can contribute to insulin resistance.[2]MCHFAs could be investigated for metabolic benefits, while LCHFAs' effects on insulin signaling may be more complex.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of hydroxy fatty acids. Below are representative protocols for the extraction and analysis of HFAs, primarily based on methods developed for fatty acid esters of hydroxy fatty acids (FAHFAs).

Lipid Extraction from Biological Samples (Tissues and Biofluids)

This protocol is adapted from established methods for lipid extraction and is suitable for the recovery of MCHFAs and LCHFAs.

  • Reagents:

    • Methanol (B129727)

    • Chloroform

    • Phosphate-buffered saline (PBS)

    • Internal standards (e.g., deuterated HFA analogues)

  • Procedure:

    • Homogenize tissue samples or use a defined volume of biofluid (e.g., plasma, serum).

    • Add internal standards to the sample.

    • For plasma or serum, dilute with PBS.

    • Add a 2:1 mixture of chloroform:methanol to the sample for a single-phase extraction.

    • Agitate the mixture thoroughly and then centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for analysis.[3]

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the sensitive and specific quantification of individual HFA species.

  • Instrumentation:

    • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

    • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF)

  • Chromatographic Conditions (Example for FAHFAs):

    • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18).[3]

    • Mobile Phase: A gradient of methanol and water with additives like ammonium (B1175870) acetate (B1210297) and ammonium hydroxide (B78521) to improve ionization.[3]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.[3]

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) for reproducible retention times.[3]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is common for fatty acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument, or full scan with fragmentation for identification on a high-resolution instrument.[3]

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each HFA and internal standard. For example, for a palmitic acid ester of a hydroxy stearic acid (PAHSA), one might monitor the transition of the parent ion to the palmitic acid fragment.[3]

Mandatory Visualization

Signaling Pathways

The chain length of hydroxy fatty acids can influence which signaling pathways are activated and the magnitude of the response. The following diagram illustrates a generalized view of how MCHFAs and LCHFAs might differentially engage with cellular signaling cascades.

Caption: Differential signaling of MCHFAs and LCHFAs.

Experimental Workflow

The following diagram outlines a typical workflow for the comparative analysis of MCHFAs and LCHFAs in a cell-based assay.

experimental_workflow start Cell Culture (e.g., Macrophages, Hepatocytes) treatment Treatment start->treatment mchfa MCHFA treatment->mchfa lchfa LCHFA treatment->lchfa control Vehicle Control treatment->control incubation Incubation (Time Course) mchfa->incubation lchfa->incubation control->incubation analysis Downstream Analysis incubation->analysis gene_expression Gene Expression (qPCR, RNA-seq) analysis->gene_expression protein_analysis Protein Analysis (Western Blot, ELISA) analysis->protein_analysis metabolomics Metabolite Profiling (LC-MS, GC-MS) analysis->metabolomics functional_assays Functional Assays (e.g., Cytokine Secretion) analysis->functional_assays

Caption: Workflow for in vitro comparative analysis.

Conclusion

The chain length of hydroxy fatty acids is a pivotal factor governing their biological effects. Medium-chain hydroxy fatty acids, like their non-hydroxylated counterparts, are likely to be rapidly absorbed and metabolized, potentially offering advantages in scenarios requiring rapid energy provision or modulation of specific metabolic pathways. In contrast, long-chain hydroxy fatty acids are more likely to be incorporated into complex lipids and may have more pronounced effects on cellular structures and signaling pathways that are sensitive to lipid composition.

For researchers and drug development professionals, the choice between MCHFAs and LCHFAs will depend on the desired therapeutic outcome. MCHFAs may be preferable for applications requiring rapid systemic effects and minimal lipid accumulation, while LCHFAs could be more suited for modulating membrane-associated processes or acting as precursors for specific lipid mediators. Further direct comparative studies are warranted to fully elucidate the distinct therapeutic potentials of these two classes of molecules.

References

Assessing the Purity of 7-Hydroxyheptanoic Acid: A Comparative Guide to Titration and High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical entities like 7-Hydroxyheptanoic acid is fundamental to ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the classical acid-base titration method with the modern analytical technique of High-Performance Liquid Chromatography (HPLC) for assessing the purity of this compound. Detailed experimental protocols, a quantitative comparison of the methods, and workflow diagrams are presented to assist in selecting the most suitable method for a given analytical challenge.

This compound, a bifunctional molecule containing both a carboxylic acid and a hydroxyl group, presents unique considerations for purity analysis. While titration offers a straightforward and cost-effective means of quantifying the acidic content, it may not be specific if other acidic or basic impurities are present.[1] In contrast, HPLC provides a more granular view of the sample's composition, enabling the separation and quantification of the main component from its impurities.[2][3]

Comparative Analysis of Methods

The choice between titration and HPLC for purity assessment often involves a trade-off between speed, cost, and the level of detail required in the analysis. Titration is a rapid and inexpensive technique well-suited for routine quality control where the impurity profile is known to be minimal and non-interfering.[1][2] Conversely, HPLC is the preferred method when a comprehensive purity profile is necessary, including the identification and quantification of individual impurities.[2][3]

Table 1: Comparison of Titration and HPLC for Purity Assessment

ParameterAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization reaction between the carboxylic acid and a standardized base.Differential partitioning of the analyte and impurities between a stationary and mobile phase.
Information Provided Total acidic content (expressed as % purity).% Purity, number of impurities, and relative concentration of each impurity.
Specificity Low. Does not distinguish between the analyte and other acidic or basic impurities.[1]High. Separates the main component from impurities based on physicochemical properties.[2]
Sensitivity Lower. Typically suitable for determining the purity of the bulk material.High. Capable of detecting and quantifying trace-level impurities.[4]
Precision High. Can achieve excellent precision with modern autotitrators.[3]High. Excellent precision is achievable with modern HPLC systems.[3]
Sample Throughput High.Lower, due to run times for each sample.
Cost per Sample Low.High.
Equipment Cost Low.High.
Typical Purity Result ~99.5% (assuming only neutral impurities)>99.5% (with detailed impurity profile)

Experimental Protocols

Purity Assessment by Potentiometric Titration

This method determines the purity of this compound by quantifying its carboxylic acid functional group through titration with a standardized solution of sodium hydroxide.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, boiled and cooled to remove dissolved CO2

  • Potentiometric titrator with a pH electrode

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample into a clean 150 mL beaker.

  • Dissolve the sample in 50 mL of boiled, cooled deionized water.

  • Titration: Place the beaker on the potentiometric titrator and immerse the pH electrode and the burette tip into the solution.

  • Titrate the sample with the standardized 0.1 M NaOH solution. Record the volume of titrant added and the corresponding pH values.

  • The endpoint is the point of maximum inflection on the titration curve, which corresponds to the complete neutralization of the carboxylic acid.

  • Calculation: The purity of this compound is calculated using the following formula:

    Purity (%) = (V * M * FW) / (W * 10)

    Where:

    • V = Volume of NaOH solution used at the equivalence point (mL)

    • M = Molarity of the NaOH solution (mol/L)

    • FW = Formula weight of this compound (146.18 g/mol )

    • W = Weight of the sample (mg)

Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This method assesses the purity of this compound by separating it from potential impurities on a C18 reversed-phase column with UV detection.

Materials and Reagents:

  • This compound sample and reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and micropipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (containing 0.1% formic acid), for example, in a 40:60 (v/v) ratio. The exact ratio may need to be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution for calibration.

  • Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to achieve a similar concentration to the standard stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV absorbance at 210 nm[4]

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The purity of the sample is determined by the area percentage method, assuming all components have a similar response factor at the detection wavelength.

    Purity (%) = (Area of Main Peak / Total Area of all Peaks) * 100

Workflow Visualizations

The following diagrams illustrate the logical flow of each experimental protocol.

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve setup Setup Titrator dissolve->setup titrate Titrate with NaOH setup->titrate record Record pH vs. Volume titrate->record endpoint Determine Equivalence Point record->endpoint calculate Calculate Purity endpoint->calculate result Purity Result calculate->result

Caption: Workflow for Purity Assessment by Titration.

HPLCWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solutions dissolve->filter setup Setup HPLC System filter->setup inject Inject Samples setup->inject run Run Chromatogram inject->run integrate Integrate Peak Areas run->integrate calculate Calculate Purity by Area % integrate->calculate result Purity & Impurity Profile calculate->result

Caption: Workflow for Purity Assessment by HPLC.

References

A Comparative Guide to the Biological Efficacy of 6-Hydroxyhexanoic Acid and Other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 6-hydroxyhexanoic acid (6-HHA), a medium-chain hydroxy fatty acid, with other fatty acids, including short-chain fatty acids (SCFAs), medium-chain fatty acids (MCFAs), and long-chain fatty acids (LCFAs). The focus is on their anti-inflammatory and metabolic effects, supported by experimental data.

Executive Summary

Recent studies have highlighted the potential of 6-hydroxyhexanoic acid (6-HHA) as a bioactive molecule with beneficial effects on metabolic health. This medium-chain hydroxy fatty acid has demonstrated notable anti-obesity and anti-inflammatory properties in preclinical models. This guide aims to contextualize the biological efficacy of 6-HHA by comparing it with other well-characterized fatty acids, providing researchers and drug development professionals with a concise overview of the current evidence.

Comparative Analysis of Biological Efficacy

The biological activities of fatty acids are diverse and depend on their chemical structure, such as chain length and the presence of functional groups. Here, we compare the effects of 6-HHA with butyrate (B1204436) (a SCFA), hexanoic acid (its non-hydroxylated counterpart), palmitic acid (a pro-inflammatory saturated LCFA), and docosahexaenoic acid (DHA, an anti-inflammatory polyunsaturated LCFA).

Anti-inflammatory Effects

The anti-inflammatory potential of these fatty acids has been evaluated in various in vitro and in vivo models. A common in vitro method involves stimulating immune cells, such as macrophages (e.g., RAW 264.7) or adipocytes, with an inflammatory agent like lipopolysaccharide (LPS) and measuring the inhibition of pro-inflammatory markers.

Table 1: Comparative In Vitro Anti-inflammatory Activity of Fatty Acids

Fatty AcidCell LineInflammatory MarkerConcentration/IC50EffectCitation
6-Hydroxyhexanoic Acid (6-HHA) 3T3-L1 AdipocytesIL-60.1 µMSuppressed TNF-α-induced secretion[1][2]
ButyrateRAW 264.7 MacrophagesTNF-α, IL-63 mMSuppressed LPS-induced expression and secretion[3]
ButyrateCaco-2 Epithelial CellsNF-κB, IL-81 mMReversed LPS-induced overexpression and suppressed secretion[4]
Hexanoic AcidRAW 264.7 MacrophagesNitric Oxide (NO)32-1024 mg/LDose-dependent inhibition of bacterial growth (antimicrobial)[5]
Palmitic AcidHuman Endothelial CellsVCAM1, ICAM1, IL-6, IL-8-Induced expression and release[6]
Palmitic AcidVascular Smooth Muscle CellsCRP, TNF-α, iNOS-Stimulated mRNA and protein expression[7]
Docosahexaenoic Acid (DHA)THP-1 MacrophagesTNF-α, IL-1β, IL-6-Down-regulated LPS-induced production[8]

Note: IC50 values for the direct anti-inflammatory effects of 6-HHA are not yet available in the published literature. The provided data for 6-HHA reflects a concentration at which a significant biological effect was observed.

Metabolic Effects

In vivo studies, particularly in models of diet-induced obesity, have provided valuable insights into the metabolic effects of these fatty acids.

Table 2: Comparative In Vivo Metabolic Effects of Fatty Acids

Fatty AcidAnimal ModelKey Metabolic EffectsCitation
6-Hydroxyhexanoic Acid (6-HHA) High-Fat Diet MiceReduced body weight gain, decreased fat mass, improved glucose intolerance and insulin (B600854) resistance, suppressed systemic inflammation and dyslipidemia.[1]
ButyrateMouse models of colitisReduced gut inflammation, ameliorated symptoms in a dose-dependent manner.[9]
Palmitic AcidRodent modelsInduces insulin resistance and pro-inflammatory responses.[10][11]
Docosahexaenoic Acid (DHA)Rat model of colitisReduced oxidative stress, decreased pro-inflammatory cytokines, and improved intestinal barrier function.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the in vitro anti-inflammatory effects of fatty acids on adipocytes.

In Vitro Anti-inflammatory Assay in Adipocytes

This protocol describes the treatment of differentiated adipocytes with fatty acids to assess their impact on the production of pro-inflammatory cytokines.

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Induce differentiation into mature adipocytes using a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

  • Maintain the differentiated adipocytes in a maintenance medium containing insulin for 7-10 days.

2. Fatty Acid Solution Preparation:

  • Dissolve the fatty acid (e.g., 6-HHA) in a suitable solvent, such as ethanol (B145695) or DMSO.

  • Prepare a stock solution and sterilize through filtration.

  • For cell treatment, complex the fatty acid with fatty-acid-free bovine serum albumin (BSA) in the culture medium to ensure solubility and facilitate cellular uptake. Prepare a range of concentrations for dose-response analysis.

3. Cell Treatment:

  • Pre-treat the mature adipocytes with various concentrations of the fatty acid-BSA complex for a specified period (e.g., 2-24 hours).

  • Induce an inflammatory response by adding an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to the culture medium.

  • Include appropriate controls: untreated cells, cells treated with the vehicle (solvent and BSA), and cells treated only with the inflammatory stimulus.

4. Measurement of Inflammatory Markers:

  • After the incubation period, collect the cell culture supernatant.

  • Quantify the concentration of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Normalize cytokine concentrations to the total protein content of the cells in each well, determined using a BCA protein assay.

5. Data Analysis:

  • Calculate the percentage inhibition of cytokine production for each fatty acid concentration compared to the stimulated control.

  • If a dose-dependent inhibition is observed, calculate the half-maximal inhibitory concentration (IC50) using appropriate software.

Signaling Pathways and Experimental Workflow

Visualizing the molecular pathways and experimental processes can aid in understanding the mechanisms of action and the research methodology.

Signaling Pathway of 6-HHA in Adipocytes

6-Hydroxyhexanoic acid has been shown to suppress lipolysis in adipocytes through a Gαi-mediated signaling pathway.[1][2] The following diagram illustrates this proposed mechanism.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 6-HHA 6-HHA GPCR GPCR 6-HHA->GPCR Binds G_protein Gαiβγ GPCR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_i_GTP Gαi-GTP G_protein->G_alpha_i_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_i_GTP->AC Inhibits Cytokine_Production Pro-inflammatory Cytokine Production (Suppressed) G_alpha_i_GTP->Cytokine_Production Suppresses ATP ATP ATP->AC PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Phosphorylates Lipolysis Lipolysis (Inhibited) HSL->Lipolysis Promotes

Caption: Proposed Gαi-mediated signaling pathway of 6-HHA in adipocytes.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the biological efficacy of a fatty acid.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Interpretation cell_culture Cell Culture (e.g., Adipocytes, Macrophages) treatment Fatty Acid Treatment cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., ELISA for Cytokines) treatment->anti_inflammatory gene_expression Gene Expression Analysis (e.g., qPCR) treatment->gene_expression data_analysis Statistical Analysis cytotoxicity->data_analysis anti_inflammatory->data_analysis gene_expression->data_analysis animal_model Animal Model (e.g., Diet-induced Obesity) administration Fatty Acid Administration animal_model->administration metabolic_phenotyping Metabolic Phenotyping (e.g., Glucose Tolerance Test) administration->metabolic_phenotyping tissue_analysis Tissue Analysis (e.g., Histology, Gene Expression) administration->tissue_analysis metabolic_phenotyping->data_analysis tissue_analysis->data_analysis mechanism Mechanism of Action Studies (e.g., Western Blot, Signaling Pathway Analysis) data_analysis->mechanism conclusion Conclusion mechanism->conclusion

Caption: General workflow for assessing the biological efficacy of fatty acids.

Conclusion

6-Hydroxyhexanoic acid is an emerging bioactive lipid with promising anti-inflammatory and anti-obesity effects. The available data suggests that its mechanism of action involves the modulation of Gαi-mediated signaling in adipocytes, leading to reduced inflammation and lipolysis. In comparison to other fatty acids, 6-HHA exhibits a favorable profile, particularly when contrasted with pro-inflammatory saturated fatty acids like palmitic acid. However, further research is required to establish a more precise quantitative comparison, including the determination of its IC50 values for various anti-inflammatory endpoints. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations. The continued exploration of 6-HHA and other hydroxy fatty acids may lead to the development of novel therapeutic strategies for metabolic and inflammatory diseases.

References

Comparative Guide to Analytical Method Validation for 7-Hydroxyheptanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 7-Hydroxyheptanoic acid (7-HHA), a medium-chain omega-hydroxy fatty acid. Due to the limited availability of validation data specific to 7-HHA, this document leverages established methods for short- and medium-chain fatty acids (SMCFA), which are considered applicable with appropriate validation. The primary techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The quantification of 7-HHA in biological matrices presents analytical challenges due to its polarity and the need for sensitive detection. Both LC-MS/MS and GC-MS are powerful techniques suitable for this purpose, each with distinct advantages and considerations.

LC-MS/MS is often preferred for its high sensitivity and selectivity, particularly when analyzing complex biological samples like plasma and urine. To enhance chromatographic retention and ionization efficiency, derivatization of the carboxylic acid group is a common strategy.

GC-MS is a robust and reliable technique for fatty acid analysis. However, it requires derivatization to increase the volatility of the analyte. For hydroxy fatty acids like 7-HHA, both the carboxylic acid and the hydroxyl group typically require derivatization.

Below is a summary of typical validation parameters for methods analyzing SMCFA, which can be considered as performance benchmarks for a validated 7-HHA assay.

Table 1: Comparison of Typical Validation Parameters for SMCFA Quantification

ParameterLC-MS/MS with Derivatization (e.g., 3-NPH)GC-MS with Derivatization (e.g., Silylation)
Linearity (R²) > 0.98[1][2]Typically > 0.99
Lower Limit of Quantification (LLOQ) 50–100 nM for most analytes[1][2]Picogram on-column
Accuracy (% Bias) Within ±15% (typically 3-5%)[3]Within ±15%
Precision (% CV) < 15% (typically 3-5%)[3]< 15%
Recovery High and consistentDependent on extraction and derivatization efficiency

Note: The data presented is based on methods for a range of short- and medium-chain fatty acids and should be considered as representative targets for a 7-HHA method validation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are generalized protocols for LC-MS/MS and GC-MS analysis of medium-chain hydroxy fatty acids.

Protocol 1: LC-MS/MS with 3-Nitrophenylhydrazine (3-NPH) Derivatization

This method is adapted from established procedures for SMCFA quantification in biological fluids.[1][2]

1. Sample Preparation (Plasma/Urine):

  • To 100 µL of the sample, add an appropriate internal standard (e.g., a stable isotope-labeled 7-HHA).

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. Derivatization:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of water:acetonitrile (1:1, v/v).

  • Add 20 µL of 200 mM 3-NPH hydrochloride in water:acetonitrile (1:1, v/v).

  • Add 20 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in water:acetonitrile (1:1, v/v) with 6% pyridine.

  • Vortex and incubate at 40°C for 30 minutes.

  • Cool the sample and add 100 µL of 0.1% formic acid in water:acetonitrile (9:1, v/v) to quench the reaction.

3. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from a low to a high percentage of mobile phase B over several minutes to ensure separation from other fatty acids and matrix components.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for the 3-NPH derivative of 7-HHA.

Protocol 2: GC-MS with Silylation Derivatization

This protocol is a general approach for the analysis of hydroxy fatty acids.

1. Sample Preparation and Extraction:

  • To 100 µL of sample, add an internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

  • Evaporate the organic layer to dryness.

2. Derivatization:

  • To the dried residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Incubate at 60-70°C for 30 minutes to derivatize both the carboxylic acid and hydroxyl groups.

3. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to elute the derivatized analyte.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 7-HHA.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for 7-HHA quantification.

G Figure 1. General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev_sample Sample Preparation dev_sep Chromatographic Separation dev_sample->dev_sep dev_det MS Detection dev_sep->dev_det val_spec Specificity & Selectivity dev_det->val_spec val_lin Linearity & Range val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision val_acc->val_prec val_loq LLOQ & LOD val_prec->val_loq val_stab Stability val_loq->val_stab run_samples Run Study Samples val_stab->run_samples run_qc Include QCs run_samples->run_qc run_cal Include Calibration Curve run_qc->run_cal

Caption: General Workflow for Analytical Method Validation.

Decision Tree for Method Selection

This diagram provides a logical approach to selecting the most appropriate analytical technique for 7-HHA quantification.

G Figure 2. Decision Tree for Method Selection start Start: Quantify 7-HHA in Biological Matrix sensitivity High Sensitivity Required? start->sensitivity instrument Available Instrumentation? sensitivity->instrument Yes other Consider Alternative Methods (e.g., HPLC-UV with derivatization) sensitivity->other No lcms LC-MS/MS instrument->lcms LC-MS/MS gcms GC-MS instrument->gcms GC-MS

Caption: Decision Tree for Method Selection.

References

A Comparative Guide to 7-Hydroxyheptanoic Acid and 8-Hydroxyoctanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, biological activities, and synthesis of 7-Hydroxyheptanoic acid and 8-hydroxyoctanoic acid, supported by experimental data and detailed protocols.

This guide provides a comprehensive analysis of two omega-hydroxy fatty acids, this compound and 8-hydroxyoctanoic acid, to assist researchers, scientists, and drug development professionals in evaluating their potential applications. These compounds, while structurally similar, exhibit distinct properties and biological activities that are critically compared herein.

Physicochemical Properties: A Tabular Comparison

The fundamental physicochemical characteristics of this compound and 8-hydroxyoctanoic acid are summarized in the table below. These properties influence their solubility, absorption, and overall suitability for various experimental and therapeutic applications.

PropertyThis compound8-Hydroxyoctanoic Acid
Molecular Formula C₇H₁₄O₃[1]C₈H₁₆O₃
Molecular Weight ( g/mol ) 146.18[1]160.21
Melting Point (°C) 46[2]59-65[3]
Boiling Point (°C) 285.3 @ 760 mmHg[4]130 @ 1 mmHg[3]
Density (g/cm³) 1.073[4]~1.023
pKa ~4.76[2]~4.77
logP -0.5 - 1.0141.33 - 1.4039
Water Solubility Soluble32 g/L (25 °C)

Biological Activities and Potential Applications

While both are omega-hydroxy fatty acids, their differing chain lengths contribute to distinct biological activities, opening avenues for different therapeutic and research applications.

This compound: Antimicrobial and Anti-inflammatory Potential

This compound has demonstrated potential as an antimicrobial and anti-inflammatory agent.[2] It is also a known precursor in the synthesis of (S)-curvularin, an anti-inflammatory compound.[2] Its ability to disrupt microbial cell membranes is a proposed mechanism for its antimicrobial effects. Furthermore, it may play a role in lipid metabolism, potentially influencing cellular signaling pathways.[5]

8-Hydroxyoctanoic Acid: A Link to Epigenetic Regulation

8-Hydroxyoctanoic acid is structurally related to the well-known histone deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA).[6] HDACs are a class of enzymes crucial for epigenetic regulation of gene expression, and their inhibition is a key strategy in cancer therapy.[3] The hydroxamic acid derivative of 8-hydroxyoctanoic acid, SAHA, is a potent pan-HDAC inhibitor, targeting multiple HDAC isoforms and exhibiting anti-proliferative effects in a wide range of cancer cell lines.[3][7] While direct HDAC inhibitory data for 8-hydroxyoctanoic acid is limited, its structural similarity to the active moiety of SAHA suggests potential activity that warrants further investigation.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for the synthesis of both acids and a key biological assay.

Synthesis of this compound

A common method for the synthesis of this compound involves the ozonolysis of 7-octen-1-ol (B81980).

Experimental Protocol:

  • A solution of 7-octen-1-ol in a mixture of acetonitrile (B52724) and water is cooled to 0°C.

  • Ozone is passed through the solution for a specified duration at room temperature under a nitrogen atmosphere.

  • The reaction is quenched by the addition of a sodium bisulfite solution, ensuring the temperature remains below 35°C.

  • The product is extracted with ethyl acetate (B1210297).

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated to yield this compound.[8]

Synthesis of 8-Hydroxyoctanoic Acid

A patented method for the preparation of 8-hydroxyoctanoic acid involves the reaction of 6-chlorohexan-1-ol with a dialkyl malonate.

Experimental Protocol:

  • 6-chlorohexan-1-ol is reacted with diethyl malonate in the presence of a sodium ethoxide solution in ethanol (B145695).

  • The resulting intermediate is neutralized, and the ethanol is removed.

  • The residue is taken up in water and extracted with ethyl acetate.

  • The organic extract is concentrated, and the resulting malonic acid derivative is decarboxylated by heating.

  • The product is then hydrolyzed with an aqueous sodium hydroxide (B78521) solution.

  • After an alkaline extraction with an organic solvent to remove by-products, the aqueous phase is acidified with a mineral acid.

  • The liberated 8-hydroxyoctanoic acid is then extracted with ethyl acetate and isolated.[3][9]

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This fluorometric assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), the test compound (dissolved in DMSO), and purified recombinant HDAC enzyme.

  • Assay Reaction: In a 96-well plate, incubate the HDAC enzyme, substrate, and serially diluted test compound at 37°C.

  • Development: Add a developer solution containing a protease (e.g., trypsin) and a stop reagent (e.g., a potent HDAC inhibitor like Trichostatin A) to terminate the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration relative to a control without the inhibitor. Plot the inhibition percentage against the logarithm of the inhibitor concentration to determine the IC50 value.[6][9]

Visualizing Experimental and Logical Relationships

To further clarify the processes and comparisons discussed, the following diagrams are provided.

Synthesis_Workflow cluster_7HHA This compound Synthesis cluster_8HOA 8-Hydroxyoctanoic Acid Synthesis 7_octen_1_ol 7-Octen-1-ol Ozonolysis Ozonolysis (O3) 7_octen_1_ol->Ozonolysis Quenching Quenching (NaHSO3) Ozonolysis->Quenching Extraction_7HHA Extraction & Purification Quenching->Extraction_7HHA 7_HHA This compound Extraction_7HHA->7_HHA 6_chlorohexan_1_ol 6-Chlorohexan-1-ol Malonic_Ester_Reaction Reaction with Diethyl Malonate 6_chlorohexan_1_ol->Malonic_Ester_Reaction Decarboxylation Decarboxylation Malonic_Ester_Reaction->Decarboxylation Hydrolysis_Extraction Hydrolysis & Extraction Decarboxylation->Hydrolysis_Extraction 8_HOA 8-Hydroxyoctanoic Acid Hydrolysis_Extraction->8_HOA

Caption: Comparative workflow of the synthesis of this compound and 8-hydroxyoctanoic acid.

Biological_Comparison cluster_Acids cluster_Targets cluster_Effects Start Omega-Hydroxy Fatty Acids 7_HHA This compound Start->7_HHA 8_HOA 8-Hydroxyoctanoic Acid Start->8_HOA Microbial_Membranes Microbial Membranes 7_HHA->Microbial_Membranes targets Inflammatory_Pathways Inflammatory Pathways 7_HHA->Inflammatory_Pathways modulates HDACs Histone Deacetylases (HDACs) 8_HOA->HDACs structurally related to inhibitor of Antimicrobial Antimicrobial Activity Microbial_Membranes->Antimicrobial Anti_inflammatory Anti-inflammatory Activity Inflammatory_Pathways->Anti_inflammatory HDAC_Inhibition HDAC Inhibition (via derivative SAHA) HDACs->HDAC_Inhibition Gene_Expression Alteration of Gene Expression HDAC_Inhibition->Gene_Expression

Caption: Logical comparison of the primary biological targets and effects of the two acids.

Conclusion

This compound and 8-hydroxyoctanoic acid, while both being omega-hydroxy fatty acids, present distinct profiles that make them suitable for different research and development trajectories. This compound shows promise in the fields of antimicrobials and anti-inflammatory agents. In contrast, 8-hydroxyoctanoic acid, particularly through its well-studied derivative SAHA, is a key molecule in the realm of epigenetics and cancer therapy. This guide provides a foundational comparison to aid in the selection and application of these versatile compounds. Further research into the specific mechanisms of action and quantitative biological activities will undoubtedly unveil even greater potential for these molecules.

References

A Comparative Guide to the Cytotoxicity of Medium-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of common medium-chain fatty acids (MCFAs), specifically caprylic acid (C8), capric acid (C10), and lauric acid (C12), on various cancer cell lines. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visualizations of relevant signaling pathways.

Data Presentation: Comparative Cytotoxicity of Medium-Chain Fatty Acids

The following table summarizes the cytotoxic effects of caprylic acid, capric acid, and lauric acid on different human cancer cell lines. Cytotoxicity is primarily presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. Where specific IC50 values were not available, the percentage of cell viability reduction at a given concentration is provided.

Fatty AcidCell LineCancer TypeIC50 Value / % InhibitionCitation
Caprylic Acid (C8) HCT-116Colorectal Carcinoma~75% inhibition at 7.00 mM[1][2]
A-549Skin Epidermoid Carcinoma~75% inhibition at 7.00 mM[1]
MCF-7Breast Adenocarcinoma~65% inhibition at 7.00 mM[1]
Capric Acid (C10) HCT-116Colorectal Carcinoma~80% inhibition at 4.40 mM[1][2]
A-549Skin Epidermoid Carcinoma~85% inhibition at 4.40 mM[1]
MCF-7Breast Adenocarcinoma~80% inhibition at 4.40 mM[1]
Lauric Acid (C12) HepG2Hepatocellular Carcinoma56.46 µg/mL
Breast Cancer CellsBreast CancerIC50 of 2.63 µg/mL (in an extract containing 28.34% lauric acid)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing the cytotoxic effects of MCFAs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C.

    • Treatment: Treat the cells with various concentrations of the MCFAs (e.g., 0.60 mM to 7.00 mM) and incubate for 48 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The assay measures the conversion of a tetrazolium salt into a colored formazan product by LDH.

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells with MCFAs as described for the MTT assay.

    • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH reaction.

    • Incubation: Incubate the mixture at room temperature, protected from light.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of color formed is proportional to the number of lysed cells.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) in the cell membrane.

  • Principle: In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells with the desired concentrations of MCFAs.

    • Cell Harvesting: Harvest the cells and wash them with a binding buffer.

    • Staining: Resuspend the cells in the binding buffer and add Annexin V-FITC and PI.

    • Incubation: Incubate the cells in the dark at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize key signaling pathways involved in MCFA-induced cytotoxicity and a general experimental workflow for its assessment.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HCT-116, HepG2, MCF-7) Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding MCFA_Preparation MCFA Stock Solution (Caprylic, Capric, Lauric Acid) MCFA_Treatment Treatment with various concentrations of MCFAs MCFA_Preparation->MCFA_Treatment Cell_Seeding->MCFA_Treatment MTT_Assay MTT Assay (Viability) MCFA_Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) MCFA_Treatment->LDH_Assay AnnexinV_Assay Annexin V Assay (Apoptosis) MCFA_Treatment->AnnexinV_Assay Data_Acquisition Data Acquisition (Spectrophotometer/Flow Cytometer) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition AnnexinV_Assay->Data_Acquisition IC50_Calculation IC50 Value Calculation Data_Acquisition->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis

Caption: General experimental workflow for assessing the cytotoxicity of medium-chain fatty acids.

Lauric_Acid_Apoptosis Lauric_Acid Lauric Acid (C12) ROS ↑ Reactive Oxygen Species (ROS) Lauric_Acid->ROS EGFR EGFR Phosphorylation ROS->EGFR ERK ERK Phosphorylation EGFR->ERK AP1 AP-1 Activation ERK->AP1 p21 ↑ p21Cip1/WAF1 Expression AP1->p21 Apoptosis Apoptosis p21->Apoptosis

Caption: Signaling pathway of lauric acid-induced apoptosis in cancer cells.

MCFA_Ferroptosis MCFAs Medium-Chain Fatty Acids (C8, C10, C12) CD36 ↑ CD36 Expression MCFAs->CD36 ACSL4 ↑ ACSL4 Expression MCFAs->ACSL4 PUFA_uptake ↑ PUFA Uptake & Esterification CD36->PUFA_uptake ACSL4->PUFA_uptake Lipid_Peroxidation ↑ Lipid Peroxidation PUFA_uptake->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Signaling pathway of MCFA-sensitized ferroptosis in cancer cells.

References

A Spectroscopic Showdown: 7-Hydroxy-2,3,4,5-tetrahydro-1H-azepine-2-one vs. its Lactone Form

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a detailed understanding of a molecule's structure and its potential isomers is paramount. This guide provides a comprehensive spectroscopic comparison of 7-hydroxy-2,3,4,5-tetrahydro-1H-azepine-2-one (7-HHA), a substituted ε-caprolactam, and its corresponding lactone form, 7-hydroxy-oxepan-2-one. This comparison is supported by representative experimental data to aid in the identification and characterization of these compounds.

The interconversion between a hydroxy-substituted lactam and its corresponding lactone is a critical consideration in drug design and stability studies. The spectroscopic properties of these two forms are distinct, providing clear handles for their differentiation. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both 7-HHA and its lactone isomer.

At a Glance: Key Spectroscopic Differences

The primary structural difference lies in the heteroatom within the seven-membered ring: a nitrogen atom in the lactam (7-HHA) and an oxygen atom in the lactone. This fundamental change significantly influences the electronic environment and bond vibrations within the molecules, leading to distinguishable spectroscopic signatures.

Spectroscopic Technique7-HHA (Lactam)7-hydroxy-oxepan-2-one (Lactone)
¹H NMR Broader peaks for protons near the nitrogen; presence of an N-H proton signal.Sharper peaks for protons adjacent to the oxygen; absence of an N-H proton signal.
¹³C NMR Carbonyl carbon (C=O) chemical shift is typically in the range of 175-180 ppm.Carbonyl carbon (C=O) chemical shift is generally found further downfield, around 170-175 ppm.
IR Spectroscopy Characteristic amide I (C=O stretch) band around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.Distinctive ester carbonyl (C=O stretch) band at a higher frequency, typically around 1730-1750 cm⁻¹.
Mass Spectrometry Odd molecular weight due to the presence of a nitrogen atom.Even molecular weight.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of a molecule. For 7-HHA and its lactone, both ¹H and ¹³C NMR will show clear differences.

¹H NMR: The presence of the nitrogen atom in 7-HHA leads to broader signals for the adjacent methylene (B1212753) protons due to quadrupolar relaxation. A key diagnostic feature for 7-HHA is the presence of a broad singlet corresponding to the N-H proton, the chemical shift of which can be solvent-dependent. In contrast, the ¹H NMR spectrum of the lactone will exhibit sharper signals for the protons alpha to the ring oxygen.

¹³C NMR: The chemical shift of the carbonyl carbon is a reliable indicator to distinguish between the two forms. In the lactam (7-HHA), the carbonyl carbon is expected to resonate at a higher chemical shift (more deshielded) compared to the lactone, due to the influence of the adjacent nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The most significant differences between the IR spectra of 7-HHA and its lactone form will be in the carbonyl and N-H stretching regions.

7-HHA (Lactam): The IR spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretch, typically appearing around 1650 cm⁻¹. Another prominent feature will be a broad absorption band in the region of 3300 cm⁻¹ corresponding to the N-H stretching vibration.

7-hydroxy-oxepan-2-one (Lactone): The lactone will exhibit a strong carbonyl (C=O) stretching band at a higher wavenumber, generally between 1730-1750 cm⁻¹, which is characteristic of a seven-membered ring ester. The spectrum will lack the N-H stretching band seen in the lactam.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The "Nitrogen Rule" is a simple yet effective way to differentiate between 7-HHA and its lactone.

7-HHA (Lactam): Containing one nitrogen atom, 7-HHA will have an odd nominal molecular weight.

7-hydroxy-oxepan-2-one (Lactone): As it contains only carbon, hydrogen, and oxygen, the lactone will have an even nominal molecular weight.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of lactams and lactones.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Employ a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Liquid/Solid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) may be added to promote ionization.

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties.

    • Scan over a mass-to-charge (m/z) range that includes the expected molecular ion.

Visualizing the Relationship and Workflow

The following diagrams illustrate the chemical relationship between 7-HHA and its lactone form, and a typical experimental workflow for their spectroscopic analysis.

Chemical Relationship cluster_0 7-HHA (Lactam) cluster_1 Lactone Form a 7-hydroxy-2,3,4,5-tetrahydro-1H-azepine-2-one b 7-hydroxy-oxepan-2-one a->b Hydrolysis/Cyclization b->a Aminolysis/Cyclization

Caption: Interconversion pathway between 7-HHA and its lactone form.

Spectroscopic Analysis Workflow start Sample (7-HHA or Lactone) nmr NMR Spectroscopy (1H, 13C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) nmr->data ir->data ms->data analysis Structural Elucidation and Comparison data->analysis

Caption: A typical workflow for the spectroscopic analysis of the compounds.

Signaling Pathways

Currently, there is limited specific information in the public domain regarding the direct involvement of 7-hydroxy-2,3,4,5-tetrahydro-1H-azepine-2-one or 7-hydroxy-oxepan-2-one in specific signaling pathways. However, the parent ε-caprolactam has been studied for its biological activity, though it is generally considered to have low toxicity.[1] The biological activities of novel derivatives are an active area of research. The structural similarity of these compounds to other biologically active molecules suggests that they could potentially interact with various cellular targets, but further investigation is required to elucidate any specific signaling pathway modulation.

This guide provides a foundational spectroscopic comparison between 7-HHA and its lactone form. The distinct spectral features outlined here, in conjunction with the provided experimental protocols, should serve as a valuable resource for researchers in the synthesis, characterization, and analysis of these and related compounds.

References

Safety Operating Guide

Proper Disposal Procedures for 7-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 7-Hydroxyheptanoic acid, a compound used in various research and development applications. Adherence to these guidelines is essential to mitigate risks to personnel and the environment, as this chemical is classified with multiple hazards.[1] Disposal must be conducted in accordance with local, state, and national regulations.[2] Never dispose of this chemical down the drain or in regular trash.[2]

Hazard and Safety Information

A comprehensive understanding of the hazards associated with this compound is the first step toward safe handling and disposal. It is crucial to handle this chemical with appropriate personal protective equipment and to be aware of its potential hazards.[3]

PropertyDataReference
Physical State White to yellow liquid or low melting solid[4]
GHS Hazard Statements H302: Harmful if swallowed[4]
H315: Causes skin irritation[1][4]
H319: Causes serious eye irritation[1][4]
H335: May cause respiratory irritation[1][4]
Signal Word Warning[1][4]
Incompatibilities Strong oxidizing agents, bases, and reducing agents[3]
Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE must be worn to prevent exposure.[5]

  • Eye Protection: Wear chemical safety goggles with side-shields.[5]

  • Hand Protection: Use chemical-impermeable gloves.[2][5]

  • Body Protection: A lab coat or other impervious protective clothing is necessary to prevent skin contact.[2][5]

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[2][5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Waste Collection and Segregation
  • Designated Container: Collect all waste containing this compound, including unused product and contaminated consumables (e.g., pipette tips, wipes), in a designated, compatible, and clearly labeled hazardous waste container.[3][6]

  • Avoid Mixing: Never mix this compound waste with incompatible materials such as strong bases, oxidizing agents, or reducing agents.[3][5] Keep different waste streams separate.[6]

Container Management
  • Compatibility: Use containers made of a material compatible with organic acids. The original container is often a suitable choice.[5]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[3][6]

  • Secure Storage: Ensure the waste container is tightly sealed to prevent leaks or spills.[5] Store the container in a designated, cool, dry, and well-ventilated area.[2][5] Do not overfill containers; it is recommended to fill them to no more than 75% capacity to allow for expansion.[5]

Disposal of Empty Containers
  • Rinsing: Thoroughly rinse empty containers with a suitable solvent (e.g., water or an appropriate organic solvent).[5]

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste in your designated container.[5]

  • Final Disposal: After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.[5]

Final Disposal
  • Professional Disposal: The ultimate disposal of the contents and the container must be carried out at an approved waste disposal plant.[5][7]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and final disposal.[5]

Experimental Protocols: Spill Management

In the event of a spill, follow these steps to ensure safe cleanup and containment.

  • Ensure Ventilation: Immediately ensure the area is well-ventilated. If possible, perform cleanup within a chemical fume hood.[3]

  • Wear PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Contain Spill: Absorb the spilled material with a non-combustible, inert absorbent material such as diatomite, sand, or universal binders.[5][8][9] For solid spills, carefully sweep up the material to avoid creating dust.[3]

  • Collect Waste: Carefully collect the absorbent material and place it into the designated hazardous waste container.[3][5]

  • Decontaminate Area: Decontaminate the affected surfaces by first scrubbing with a suitable solvent like alcohol, followed by washing with soap and water.[3][5]

  • Dispose of Cleanup Materials: All contaminated materials used for cleanup (e.g., wipes, paper towels) must also be placed in the hazardous waste container.[3]

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Waste Storage cluster_2 Final Disposal start This compound Waste Generated (Unused chemical, contaminated labware, spill cleanup material) collect Collect in a designated, compatible, and sealed container start->collect spill Spill Occurs start->spill label_waste Label container: 'Hazardous Waste' 'this compound' collect->label_waste storage Store in a cool, dry, well-ventilated, and secure area label_waste->storage check_compat Ensure segregation from incompatible materials (bases, oxidizers) storage->check_compat contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service check_compat->contact_ehs pickup Arrange for Professional Pickup contact_ehs->pickup end_point Disposal at an Approved Waste Disposal Plant pickup->end_point spill_proc Follow Spill Management Protocol: 1. Ventilate & Wear PPE 2. Contain with inert absorbent 3. Collect in waste container spill->spill_proc Yes spill_proc->collect

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 7-Hydroxyheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to groundbreaking work. This guide provides essential, immediate safety and logistical information for the handling of 7-Hydroxyheptanoic acid, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. Understanding its specific hazards is the first step in ensuring safe handling. The primary risks associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

1.1. Hazard Classification

Hazard StatementGHS ClassificationPictogramSignal Word
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)Warning
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)Warning
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)Warning

1.2. Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for mitigating the risks associated with this compound. The following table outlines the minimum required PPE for handling this chemical.

Body PartPPE RecommendationSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or Neoprene gloves are recommended for their resistance to organic acids.[3][4][5] Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid skin contact with the outer surface and wash hands thoroughly after removal.
Eyes/Face Safety goggles with side shields or a face shieldMust be worn at all times in the laboratory to protect against splashes. If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Respiratory NIOSH-approved respirator with organic vapor/acid gas cartridgesRequired when working outside of a fume hood or when there is a potential for generating dusts or aerosols. A full-face respirator may be necessary for activities with a high risk of exposure.[1][6][7]
Body Laboratory coatA flame-resistant lab coat that fastens securely is required. Ensure it is clean and in good condition.
Feet Closed-toe shoesShoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is essential for safety and efficiency.

2.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, concentration, and hazard pictograms.

  • Store: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8] The recommended storage temperature is typically between 2-8°C. Keep the container tightly closed.[9]

2.2. Experimental Protocol: Example of Esterification

This protocol provides a general workflow for a common laboratory use of this compound. Always refer to your institution's specific safety guidelines and standard operating procedures.

Objective: To synthesize an ester from this compound.

Materials:

  • This compound

  • An alcohol (e.g., ethanol)

  • A strong acid catalyst (e.g., sulfuric acid)

  • An appropriate solvent

  • Standard laboratory glassware

  • Heating mantle and stirrer

Procedure:

  • Preparation: Don all required PPE and ensure the experiment is conducted within a certified chemical fume hood.

  • Reaction Setup: In a round-bottom flask, dissolve a measured amount of this compound in the chosen solvent.

  • Addition of Reagents: Slowly add the alcohol to the flask, followed by a catalytic amount of sulfuric acid.

  • Heating: Attach a condenser to the flask and heat the mixture to the desired reaction temperature using a heating mantle with stirring.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a weak base to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the ester product with a suitable organic solvent.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by a suitable method, such as column chromatography.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

3.1. Waste Segregation and Collection

  • Solid Waste: Unused this compound and any solid materials contaminated with it (e.g., weighing paper, contaminated gloves) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: All liquid waste from the experiment, including reaction mixtures, solvents, and aqueous washes, must be collected in a separate, clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

3.2. Neutralization and Disposal

For small quantities of purely acidic waste (with no other hazardous components), neutralization may be an option in accordance with institutional guidelines.[10]

  • Neutralization: In a fume hood, slowly add a weak base (e.g., sodium bicarbonate) to the acidic waste with constant stirring. Monitor the pH until it is between 6.0 and 8.0.

  • Disposal: Once neutralized, the aqueous solution may be permissible for drain disposal, followed by a large volume of water.[10] However, always consult and adhere to your institution's and local regulations for chemical waste disposal. [11] For larger quantities or mixed chemical waste, disposal must be handled through your institution's hazardous waste management program.[12]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal a Don Required PPE b Work in Fume Hood a->b c Weigh Solid Chemical b->c Proceed to handling d Conduct Experiment c->d e Monitor Reaction d->e f Quench & Work-up e->f Reaction complete g Clean Glassware f->g h Segregate Waste (Solid & Liquid) g->h Collect waste i Neutralize (if applicable) h->i j Dispose via EHS i->j

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxyheptanoic acid
Reactant of Route 2
7-Hydroxyheptanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。